N,N-Dicyanoethyl-m-toluidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[N-(2-cyanoethyl)-3-methylanilino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-12-5-2-6-13(11-12)16(9-3-7-14)10-4-8-15/h2,5-6,11H,3-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLCFYBQZNXWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCC#N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066440 | |
| Record name | Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18934-20-8 | |
| Record name | 3,3′-[(3-Methylphenyl)imino]bis[propanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18934-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-((3-Methylphenyl)imino)bis(propanenitrile) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018934208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(m-tolylimino)dipropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3′-[(3-Methylphenyl)imino]bis[propanenitrile] | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH7334QU3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dicyanoethyl-m-toluidine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-Dicyanoethyl-m-toluidine, a potentially valuable intermediate in the fields of dye chemistry and polymer science. The document details a robust synthetic protocol derived from established cyanoethylation methodologies, offering insights into the reaction mechanism and optimization strategies. Furthermore, a thorough characterization workflow is presented, outlining the expected spectroscopic signatures based on analogous structures and first principles. This guide is intended for researchers, chemists, and material scientists engaged in the exploration of novel aromatic compounds and their applications.
Introduction: The Significance of this compound
This compound belongs to the class of aromatic amines functionalized with cyanoethyl groups. The introduction of the polar nitrile functionality onto the tertiary amine nitrogen of m-toluidine significantly alters its chemical and physical properties. This modification can enhance solubility in polar organic solvents, introduce reactive handles for further chemical transformations (e.g., hydrolysis or reduction of the nitrile), and potentially impart unique photophysical or material properties. While direct applications of this compound are not extensively documented in mainstream literature, its analogs are known to be intermediates in the synthesis of disperse dyes and as components in polymer formulations.[1] This guide aims to provide a foundational understanding of its synthesis and characterization to facilitate further research and development.
Synthesis of this compound via Michael Addition
The synthesis of this compound is achieved through the cyanoethylation of m-toluidine, a classic example of a Michael addition reaction.[2] In this process, the nucleophilic nitrogen atom of m-toluidine attacks the electrophilic β-carbon of acrylonitrile. The reaction is typically catalyzed by an acid or a base, with the choice of catalyst influencing the reaction rate and selectivity.
Reaction Mechanism: An Acid-Catalyzed Approach
While both acid and base catalysis are viable, an acid-catalyzed approach is often preferred for aromatic amines to prevent polymerization of acrylonitrile and to activate the acrylonitrile molecule. The mechanism proceeds as follows:
-
Protonation of Acrylonitrile: The acid catalyst protonates the nitrogen atom of the nitrile group in acrylonitrile, increasing the electrophilicity of the β-carbon.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of m-toluidine attacks the electron-deficient β-carbon of the protonated acrylonitrile.
-
Proton Transfer: A proton is transferred from the nitrogen atom of the former m-toluidine moiety to the α-carbon of the acrylonitrile moiety.
-
Tautomerization and Deprotonation: Tautomerization of the resulting intermediate and subsequent deprotonation by a conjugate base regenerates the catalyst and yields the mono-cyanoethylated product.
-
Second Cyanoethylation: The process is repeated on the secondary amine to yield the final this compound.
Sources
"physicochemical properties of N,N-Dicyanoethyl-m-toluidine"
An In-depth Technical Guide to the Physicochemical Properties of N,N-Dicyanoethyl-m-toluidine
Introduction
This compound is an aromatic tertiary amine, a derivative of m-toluidine. Its molecular architecture, featuring a tolyl group, a tertiary amine, and two cyanoethyl substituents, makes it a significant intermediate in the synthesis of various specialty chemicals. Primarily, it serves as a crucial building block in the manufacturing of dyestuffs and pigments.[1][2] A thorough understanding of its physicochemical properties is paramount for researchers and chemical professionals to ensure its optimal use in synthetic processes, for quality control, and to establish safe handling and storage protocols.
This guide provides a comprehensive overview of the essential physicochemical characteristics of this compound, supported by established analytical methodologies and safety data. The information is structured to provide both foundational knowledge and practical, field-proven insights for laboratory and industrial applications.
Chemical and Physical Identity
The fundamental identity of a chemical compound is the bedrock of its scientific application. The following identifiers and properties define this compound.
-
Chemical Name: 3,3'-(m-Tolylimino)dipropionitrile
-
Synonyms: N,N-Bis(2-cyanoethyl)-m-toluidine, 3-[ (3-Methylphenyl)(2-cyanoethyl)amino]propanenitrile[3]
-
CAS Number: 29635-61-8 (Note: While some sources point to related compounds, this CAS number is specific to the dicyanoethyl derivative).
-
Molecular Formula: C₁₃H₁₅N₃
-
Molecular Weight: 213.28 g/mol
The structure consists of a central nitrogen atom bonded to a m-tolyl group (a benzene ring substituted with a methyl group at position 3) and two cyanoethyl (-CH₂CH₂CN) groups. This structure imparts specific characteristics, such as its aromaticity, basicity (due to the tertiary amine), and polarity from the nitrile groups.
Core Physicochemical Properties
The physical state and behavior of this compound under various conditions are critical for its handling, processing, and application. The data below, compiled from various chemical suppliers and databases, provides a quantitative summary. The properties of the closely related N-Ethyl-N-cyanoethyl-m-toluidine are also included for comparative context where direct data for the dicyanoethyl variant is less common.
| Property | This compound | N-Ethyl-N-cyanoethyl-m-toluidine (for comparison) | Source |
| Appearance | Yellowish crystalline powder | Brown or Colorless to Light orange to Yellow clear liquid | [3] |
| Boiling Point | Data not available | 337.8 ± 25.0 °C (Predicted) | [4][5] |
| Density | Data not available | 1.008 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Flash Point | Data not available | 149°C (C.O.C) / 145.1 ± 12.4 °C | [1][4] |
| Refractive Index | Data not available | 1.5470 to 1.5510 | [4][5] |
| Water Solubility | Insoluble | Poorly soluble | [3][6] |
| Vapor Pressure | Data not available | 0.000102 mmHg at 25°C | [4] |
| pKa | Data not available | 5.42 ± 0.50 (Predicted) | [5] |
| LogP (XLogP3) | Data not available | 2.65 | [4] |
Causality Note: The tertiary amine group makes the molecule weakly basic, similar to other aromatic amines.[6][7] Its relatively large, nonpolar aromatic structure and alkyl chains result in low solubility in water, a common trait for such compounds.[3][6]
Analytical Characterization and Methodologies
Accurate identification and purity assessment are non-negotiable in research and drug development. Spectroscopic and chromatographic techniques are the primary tools for the comprehensive characterization of this compound.
Spectroscopic Analysis
Spectroscopy provides a fingerprint of the molecule's structure by probing how it interacts with electromagnetic radiation.[8]
-
Infrared (IR) Spectroscopy: This technique is ideal for identifying the functional groups within the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands:
-
~2245 cm⁻¹: A sharp, medium-intensity peak corresponding to the C≡N (nitrile) stretching vibration. This is a highly diagnostic peak.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl and methyl groups.
-
~1600 and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1350-1250 cm⁻¹: C-N stretching of the tertiary aromatic amine.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.[9]
-
¹H NMR: The proton NMR spectrum would reveal distinct signals for each type of proton. Based on the structure, one would anticipate signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the protons on the m-tolyl ring, a singlet for the methyl group protons (~2.3 ppm), and two triplets for the diastereotopic protons of the -CH₂CH₂- fragments in the cyanoethyl groups.
-
¹³C NMR: The carbon NMR would show unique signals for each carbon atom in the molecule, including the nitrile carbon (around 118 ppm), the aromatic carbons, and the aliphatic carbons of the methyl and cyanoethyl groups.
-
-
UV-Visible (UV-Vis) Spectroscopy: Due to the presence of the aromatic ring, this compound is expected to absorb UV light. A UV-Vis spectrum, typically run in a solvent like methanol or acetonitrile, would show characteristic absorbance maxima (λₘₐₓ). This property is particularly useful for quantitative analysis via HPLC with a UV detector.[10]
Chromatographic Purity Assessment
Chromatography is the gold standard for separating and quantifying components in a mixture, making it essential for determining the purity of this compound.[11]
-
Rationale: GC is an excellent method for analyzing volatile and semi-volatile compounds. A Flame Ionization Detector (FID) provides high sensitivity for organic molecules. This protocol is designed to separate the main component from potential volatile impurities like residual starting materials (e.g., m-toluidine).[11]
-
Step-by-Step Methodology:
-
Instrumentation: A gas chromatograph equipped with an FID (e.g., Agilent 7890B or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar nonpolar capillary column.
-
Instrument Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Sample Preparation: Accurately weigh ~50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent like acetone or ethyl acetate.
-
Data Analysis: Integrate the peak areas of all components. Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Rationale: HPLC is highly versatile and well-suited for non-volatile or thermally sensitive compounds. A reversed-phase method with a C18 column separates compounds based on hydrophobicity, and a UV detector allows for sensitive quantification.[12]
-
Step-by-Step Methodology:
-
Instrumentation: An HPLC system with a UV-Vis Detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Instrument Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined from the UV-Vis spectrum (e.g., 254 nm as a starting point).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Preparation: Prepare a stock solution of a reference standard of known purity in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample from its peak area using the calibration curve.
-
Caption: General workflow for chromatographic analysis of this compound.
Stability, Storage, and Handling
Chemical Stability and Degradation
Aromatic amines as a class are susceptible to degradation, primarily through oxidation.
-
Oxidative and Photolytic Degradation: Like many toluidine derivatives, this compound is prone to darkening over time, especially when exposed to air (oxygen) and light.[13][14] This discoloration indicates the formation of oxidized, often polymeric, impurities.
-
Incompatibilities: The compound should not be stored with or exposed to strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these can trigger vigorous or exothermic reactions.[16][17]
Caption: Key environmental factors influencing the stability of this compound.
Recommended Storage and Handling
To maintain the integrity and purity of the compound, adherence to proper storage and handling procedures is essential.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] To prevent oxidation and photodegradation, it is best stored under an inert atmosphere (e.g., argon or nitrogen) and in amber or opaque containers to protect from light.[14]
-
Personal Protective Equipment (PPE): Due to the potential toxicity of aromatic amines, appropriate PPE must be worn at all times. This includes:
-
Handling: All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[17][18] Avoid contact with skin and eyes.[16]
Safety and Toxicology
While specific toxicological data for this compound is limited, data from related toluidine derivatives indicates a need for caution. Compounds in this family are often classified as toxic if swallowed, in contact with skin, or if inhaled.[16]
-
Hazard Statements (based on related compounds):
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.
-
H319: Causes serious eye irritation.[16]
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long lasting effects.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[19]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention.[18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18][19]
-
-
Disposal: Chemical waste must be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous waste and handled by a licensed disposal company.[17]
References
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of m-Toluidine. Retrieved from [Link]
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Tristar Intermediates. (n.d.). N, N-Di-[2-Cyanoethyl]-M-Toluidine (DC-23). Retrieved from [Link]
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PubChem. (n.d.). N,N-diethyl-m-toluidine. National Center for Biotechnology Information. Retrieved from [Link]
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Tristar Intermediates. (n.d.). N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17). Retrieved from [Link]
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Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved from [Link]
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PubChem. (2017). Spectral Information in PubChem. National Center for Biotechnology Information. Retrieved from [Link]
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Six Chongqing Chemdad Co., Ltd. (n.d.). N-Ethyl-N-cyanoethyl-m-toluidine. Retrieved from [Link]
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PubChem. (n.d.). N,N-dimethyl-m-toluidine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Toluidine. Retrieved from [Link]
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Tristar Intermediates. (n.d.). N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21). Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Retrieved from [Link]
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Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Ahmad/b941f6f8b6e3f3d8a5c7f8a7e0e9c9b1d1e4c7d0]([Link]
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An In-depth Technical Guide to N,N-Dicyanoethyl-m-toluidine and its Analogs for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of N,N-Dicyanoethyl-m-toluidine, including its chemical identity, structure, and synthesis. Recognizing the nuances of chemical nomenclature and the prevalence of related compounds in research and industrial applications, this document also offers an in-depth exploration of the closely related and more extensively documented analog, N-Ethyl-N-cyanoethyl-m-toluidine. This dual focus is intended to provide researchers, scientists, and drug development professionals with a thorough and practical understanding of this class of compounds.
Part 1: this compound
Chemical Identity and Molecular Structure
This compound, systematically known as 3,3'-(3-methylphenylazanediyl)dipropanenitrile or 3,3'-(m-tolylimino)dipropionitrile, is a tertiary aromatic amine. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.
-
CAS Number : 18934-20-8[1]
-
Molecular Formula : C₁₃H₁₅N₃
The molecular structure consists of a central m-toluidine core, where the nitrogen atom is bonded to two cyanoethyl (-CH₂CH₂CN) groups.
Molecular Structure of this compound:
Caption: Molecular structure of this compound.
Physicochemical Properties
Quantitative data for this compound is not widely published. However, based on its structure, it is expected to be a high-boiling point liquid or a low-melting point solid, with limited solubility in water and good solubility in organic solvents.
| Property | Value | Source |
| Molecular Weight | 213.28 g/mol | Calculated |
| XlogP (Predicted) | 2.2 | [2] |
| Monoisotopic Mass | 213.1266 Da | [2] |
Synthesis Protocol: Cyanoethylation of m-Toluidine
The synthesis of this compound is achieved through the cyanoethylation of m-toluidine. This reaction involves the addition of two equivalents of acrylonitrile to the amino group of m-toluidine, typically in the presence of an acid catalyst.
Experimental Workflow:
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-toluidine (1 equivalent), acrylonitrile (2.1-2.5 equivalents), and a catalytic amount of glacial acetic acid. A solvent such as water or an alcohol may be used.
-
Heating : Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
Causality: The use of an acid catalyst is crucial as it protonates the acrylonitrile, making it more susceptible to nucleophilic attack by the amine. Using a slight excess of acrylonitrile helps to drive the reaction to completion, favoring the formation of the dicyanoethylated product.
Applications
While specific applications for this compound are not extensively detailed in scientific literature, its structure suggests its primary utility as a chemical intermediate . The presence of the nitrile groups allows for further chemical transformations, such as reduction to amines or hydrolysis to carboxylic acids. Therefore, it can serve as a precursor in the synthesis of:
-
Dyes and Pigments : As an intermediate for various dyestuffs.
-
Polymers : As a monomer or cross-linking agent in the production of specialized polymers.
-
Pharmaceuticals : As a building block for more complex active pharmaceutical ingredients (APIs).
Part 2: N-Ethyl-N-cyanoethyl-m-toluidine - A Comprehensive Technical Profile
Due to its greater commercial availability and more extensive documentation, N-Ethyl-N-cyanoethyl-m-toluidine (CAS: 148-69-6) serves as an important reference and is a key compound in its own right. It is often used in similar applications as its dicyanoethyl counterpart.
Chemical Identity and Molecular Structure
-
Synonyms : 3-(N-Ethyl-m-toluidino)propionitrile, 3-[Ethyl(3-methylphenyl)amino]propanenitrile[1][5]
-
Molecular Formula : C₁₂H₁₆N₂
Its structure features an m-toluidine core with one ethyl group and one cyanoethyl group attached to the nitrogen atom.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 188.27 g/mol | [6] |
| Appearance | Colorless to light orange/yellow clear liquid | [1] |
| Boiling Point | 337.8 ± 25.0 °C (Predicted) | [4] |
| Density | 1.008 ± 0.06 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.5470 to 1.5510 | [4] |
| Flash Point | 149 °C | [5] |
| Storage Temperature | 2-8°C, under inert gas |
Synthesis
The synthesis of N-Ethyl-N-cyanoethyl-m-toluidine typically involves a two-step process starting from m-toluidine.
Synthesis Workflow:
Caption: Two-step synthesis of N-Ethyl-N-cyanoethyl-m-toluidine.
A detailed protocol for the N-ethylation of m-toluidine is available in Organic Syntheses, which involves reacting m-toluidine with ethyl bromide. The subsequent cyanoethylation follows a similar procedure to that described in section 1.3, using N-ethyl-m-toluidine as the starting material and one equivalent of acrylonitrile.
Applications in Research and Industry
The primary and most well-documented application of N-Ethyl-N-cyanoethyl-m-toluidine is as a crucial intermediate in the synthesis of disperse dyes .[4][7] These dyes are used for coloring synthetic fibers such as polyester and acetate.
-
Dye Synthesis : It is a precursor for several disperse red dyes, including Disperse Red 65, 88, 153, and 179.[4][7]
-
Agrochemicals : This compound also finds use in the agrochemical industry as an intermediate for the synthesis of certain herbicides.[8]
-
Photosensitive Chemicals : It can be used in the production of photosensitive chemicals for applications like diazo paper coating.[9]
Analytical Characterization
The purity and identity of N-Ethyl-N-cyanoethyl-m-toluidine are typically confirmed using standard analytical techniques:
-
Gas Chromatography (GC) : To determine purity, often reported as >98.0%.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure.
-
Infrared (IR) Spectroscopy : To identify functional groups, particularly the characteristic nitrile (C≡N) stretch.
Safety and Handling
Hazard Identification:
-
Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation : May cause irritation to the eyes, skin, and respiratory system.[10]
Recommended Handling Procedures:
-
Ventilation : Use only in a well-ventilated area or under a chemical fume hood.[1]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[11]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[1]
Conclusion
This guide has elucidated the chemical identity and synthesis of this compound (CAS 18934-20-8). Due to the greater availability of technical data, a comprehensive profile of the related compound, N-Ethyl-N-cyanoethyl-m-toluidine (CAS 148-69-6), has also been presented. Both compounds are valuable intermediates in the synthesis of dyes and other specialty chemicals. For researchers and professionals in drug development, understanding the synthesis, properties, and safe handling of these toluidine derivatives is essential for their effective application in creating novel molecules and materials. The provided protocols and data serve as a foundational resource for laboratory work and process development.
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CHEMICAL POINT. (n.d.). 3,3´-(m-Tolylimino)dipropionitrile. Retrieved from [Link]
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MIT-IVY Industry Co., Ltd. (n.d.). CAS NO.148-69-6 High quality N-Ethyl-N-Cyanoethyl-M-Toluidine. Retrieved from [Link]
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Tristar Intermediates. (n.d.). N, N-Di-[2-Cyanoethyl]-M-Toluidine (DC-23). Retrieved from [Link]
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Tristar Intermediates. (n.d.). N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17). Retrieved from [Link]
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Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved from [Link]
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ChemSrc. (2023). 3-(N-Ethyl-m-toluidino)propiononitrile | CAS#:148-69-6. Retrieved from [Link]
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Tristar Intermediates. (n.d.). N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21). Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). N-Ethyl-N-cyanoethyl-m-toluidine. Retrieved from [Link]
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Methylamine Supplier. (n.d.). 3-(N-Ethyl-M-Toluidino)Propiononitrile. Retrieved from [Link]
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Navigating the Spectroscopic Landscape of N,N-Dicyanoethyl-m-toluidine: An In-depth Technical Guide
Introduction
In the intricate world of chemical synthesis and drug development, the precise structural elucidation of novel compounds is paramount. N,N-Dicyanoethyl-m-toluidine, a substituted aromatic amine, presents a unique molecular architecture with significant potential in various applications, including as an intermediate in the synthesis of dyes and pharmaceuticals. This technical guide provides a comprehensive exploration of the spectroscopic characteristics of this compound, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as an essential resource for researchers and scientists, enabling them to identify, characterize, and utilize this compound with confidence.
The methodologies and interpretations presented herein are grounded in established spectroscopic principles and augmented by predictive modeling, offering a robust framework for the analysis of this and structurally related molecules.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, systematically named 3-((3-methylphenyl)(2-cyanoethyl)amino)propanenitrile, is characterized by a meta-substituted toluene ring, a tertiary amine nitrogen, and two cyanoethyl arms. Each of these features will give rise to distinct signals in the various spectroscopic techniques discussed.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Below is a predictive analysis of the ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the methyl group protons, and the protons of the two equivalent cyanoethyl groups.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | Multiplet | 1H | Aromatic C-H |
| ~6.7-6.9 | Multiplet | 3H | Aromatic C-H |
| ~3.6 | Triplet | 4H | -N-CH₂ -CH₂-CN |
| ~2.6 | Triplet | 4H | -N-CH₂-CH₂ -CN |
| ~2.3 | Singlet | 3H | Ar-CH₃ |
Expert Interpretation:
The aromatic protons are expected to appear in the range of 6.7-7.3 ppm. The meta-substitution pattern will lead to a complex splitting pattern (multiplet). The electron-donating nature of the dicyanoethylamino group will likely shield the ortho and para protons relative to benzene (δ ~7.34 ppm), shifting them upfield, while the proton meta to both substituents will be the least shielded.
The two methylene groups of the cyanoethyl arms will appear as distinct triplets due to coupling with each other. The methylene group attached to the nitrogen (-N-CH₂ -) is expected to be deshielded by the electronegative nitrogen atom, hence its downfield shift around 3.6 ppm. The adjacent methylene group (-CH₂ -CN) will be influenced by the electron-withdrawing cyano group and is predicted to resonate around 2.6 ppm. The methyl group on the aromatic ring is anticipated to be a singlet in the typical benzylic proton region of ~2.3 ppm.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~148 | Aromatic C-N |
| ~139 | Aromatic C-CH₃ |
| ~129 | Aromatic C-H |
| ~118-125 | Aromatic C-H |
| ~118 | -C N |
| ~48 | -N-C H₂- |
| ~21 | Ar-C H₃ |
| ~18 | -C H₂-CN |
Expert Interpretation:
The aromatic carbons will resonate in the typical downfield region of 118-148 ppm. The carbon atom directly attached to the nitrogen (C-N) will be the most deshielded among the aromatic carbons. The carbon of the cyano group (-CN) is expected around 118 ppm. The methylene carbon adjacent to the nitrogen (-N-C H₂-) will appear around 48 ppm, while the methylene carbon adjacent to the cyano group (-C H₂-CN) will be further upfield at approximately 18 ppm. The methyl carbon of the tolyl group will give a signal in the aliphatic region, around 21 ppm.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the tertiary amine, and the nitrile groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100-3000 | Medium-Weak | C-H stretch | Aromatic |
| ~2950-2850 | Medium-Weak | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~2250 | Strong, Sharp | C≡N stretch | Nitrile |
| ~1600, ~1500 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1350-1250 | Medium-Strong | C-N stretch | Tertiary Aromatic Amine |
| ~900-690 | Strong | C-H out-of-plane bend | Aromatic (meta-substitution) |
Expert Interpretation:
The presence of a sharp, strong absorption band around 2250 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.[1] The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups will be just below 3000 cm⁻¹.[2][3] The characteristic C=C stretching vibrations of the benzene ring are expected at approximately 1600 and 1500 cm⁻¹.[3] The C-N stretching of the tertiary aromatic amine will likely be observed in the 1350-1250 cm⁻¹ region.[4] The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can be indicative of the meta-substitution pattern on the aromatic ring.[5]
Experimental Protocol: FTIR Spectroscopy (ATR Method)
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid and liquid samples.
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₁₃H₁₅N₃), the expected molecular weight is approximately 213.28 g/mol .
-
Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of an odd number of nitrogen atoms (Nitrogen Rule). The molecular ion peak at m/z 213 should be observable.
-
Major Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines. This would involve the loss of a cyanoethyl radical (•CH₂CH₂CN), leading to a fragment at m/z 159.
-
Benzylic Cleavage: While less common for N-substituted toluidines compared to alkylbenzenes, some fragmentation involving the methyl group might be observed.
-
Loss of HCN: Fragmentation of the cyanoethyl side chains could lead to the loss of hydrogen cyanide (HCN, 27 Da), resulting in peaks at m/z 186.
-
Tropylium Ion: A peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a common feature in the mass spectra of compounds containing a tolyl group.
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful combination for separating and identifying components of a mixture. For a pure sample of this compound, it will provide the mass spectrum.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
-
The column is heated using a temperature program to separate the analyte from any impurities.
-
-
MS Analysis:
-
As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
The molecules are ionized, typically by electron impact (EI).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and employing the standardized experimental protocols outlined, researchers can confidently identify and characterize this compound. The synergistic use of these three spectroscopic techniques provides a comprehensive and unambiguous structural elucidation, which is a cornerstone of modern chemical research and development.
References
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Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
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Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work?. [Link]
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Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]
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Agilent. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. [Link]
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Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
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-
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-
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A Technical Guide to the Solubility of N,N-Dicyanoethyl-m-toluidine in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dicyanoethyl-m-toluidine is a substituted aromatic amine with potential applications in various chemical syntheses, including as an intermediate for dyes and pigments.[1] A critical physicochemical parameter governing its utility in these processes is its solubility in organic solvents. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. In the absence of extensive published quantitative data, this document emphasizes the principles of solubility, provides a predictive assessment based on molecular structure, and details a robust experimental protocol for its empirical determination.
Introduction: The Significance of Solvent Selection
The dissolution of a solute in a solvent is a fundamental prerequisite for most chemical reactions in the liquid phase. For this compound, understanding its solubility profile is paramount for several key applications:
-
Reaction Medium Optimization: Selecting a solvent in which the compound is sufficiently soluble is crucial for achieving optimal reaction kinetics and yield.
-
Purification Processes: Crystallization, a common purification technique, relies on the differential solubility of the compound in a given solvent at varying temperatures.
-
Formulation Development: In applications such as dye formulation, the solubility in various solvent systems will dictate the stability, homogeneity, and performance of the final product.
This guide will provide researchers with the foundational knowledge and practical methodologies to effectively assess and utilize the solubility characteristics of this compound.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The structure of this compound is presented below:
Molecular Formula: C₁₂H₁₆N₂[2] Molecular Weight: 188.27 g/mol [2]
Key structural features influencing its solubility include:
-
Aromatic Ring: The m-toluidine core imparts a significant degree of nonpolar character to the molecule.
-
Cyanoethyl Groups (-CH₂CH₂CN): The two cyanoethyl groups introduce polarity due to the electronegativity of the nitrogen atom in the nitrile functional group.
-
Tertiary Amine: The tertiary amine nitrogen atom can act as a hydrogen bond acceptor.
Based on these features, a qualitative solubility profile can be predicted:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of the nonpolar aromatic ring and the lack of hydrogen bond-donating capabilities suggest that the solubility in highly polar protic solvents like water will be limited. However, some solubility in alcohols is expected due to dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): this compound is expected to exhibit good solubility in these solvents. The polar cyano groups can engage in dipole-dipole interactions with the solvent molecules.
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): The nonpolar character of the tolyl group suggests that there will be some solubility in nonpolar solvents, following the "like dissolves like" principle.[3]
Theoretical Framework of Solubility
Solubility is governed by the thermodynamic principle that a substance dissolves in a solvent if the overall Gibbs free energy of the system decreases. This process can be understood through the interplay of several factors:
-
Enthalpy of Solution (ΔH_sol): This represents the net energy change associated with the dissolution process. It involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For a dissolution to be energetically favorable, the energy released from solute-solvent interactions should be comparable to or greater than the energy required to break the initial interactions.
-
Entropy of Solution (ΔS_sol): Dissolution generally leads to an increase in the randomness or disorder of the system, resulting in a positive entropy change. This entropic contribution favors the dissolution process.
-
Temperature: The effect of temperature on solubility depends on the sign of the enthalpy of solution.[4]
-
Endothermic Dissolution (ΔH_sol > 0): An increase in temperature will increase solubility.
-
Exothermic Dissolution (ΔH_sol < 0): An increase in temperature will decrease solubility.[4]
-
-
Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.[3]
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the scarcity of published quantitative data, an empirical determination of solubility is often necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatic shaker or water bath with orbital shaking capabilities
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Figure 1. Experimental workflow for solubility determination.
Detailed Methodology
-
Preparation of Saturated Solution: To a series of sealed vials, add a known volume (e.g., 5 mL) of the desired organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is essential.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.
-
Quantification:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve.
-
Sample Analysis: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using the same analytical method.
-
-
Calculation: Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
Data Summary and Interpretation
The following table provides a template for recording and comparing the experimentally determined solubility of this compound in various organic solvents.
| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Hexane | Nonpolar | 25 | ||
| Toluene | Nonpolar | 25 | ||
| Dichloromethane | Nonpolar | 25 | ||
| Diethyl Ether | Nonpolar | 25 | ||
| Ethyl Acetate | Polar Aprotic | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| Acetonitrile | Polar Aprotic | 25 | ||
| Dimethylformamide (DMF) | Polar Aprotic | 25 | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||
| Methanol | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Water | Polar Protic | 25 |
Factors Influencing Solubility: A Deeper Dive
Several factors can influence the solubility of this compound. Understanding these can aid in solvent selection and process optimization.
Caption: Figure 2. Factors influencing solubility.
-
Solvent Polarity: As previously discussed, the principle of "like dissolves like" is a primary determinant. A close match between the polarity of this compound and the solvent will generally lead to higher solubility.
-
Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the nitrogen atoms in the amine and nitrile groups can act as hydrogen bond acceptors. This can enhance solubility in protic solvents capable of hydrogen bond donation.
-
Temperature: For most solid solutes, solubility increases with temperature.[4] This relationship should be experimentally verified for this compound to optimize processes like crystallization.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While published quantitative data is limited, a systematic approach based on the compound's physicochemical properties and established experimental protocols can empower researchers to generate the necessary data for their specific applications. The detailed methodology and theoretical discussion herein serve as a valuable resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.
References
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Vertex AI Search. (2023, August 31). Solubility of Organic Compounds. Retrieved January 14, 2026, from
[8] Vertex AI Search. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. Retrieved January 14, 2026, from
[9] Echemi. (n.d.). Buy n-ethyl-n-cyanoethyl-m-toluidine from Conier Chem&Pharma Limited. Retrieved January 14, 2026, from
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[3] Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved January 14, 2026, from
[2] Chemdad Co., Ltd. (n.d.). N-Ethyl-N-cyanoethyl-m-toluidine. Retrieved January 14, 2026, from
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[5] BenchChem. (n.d.). A Comprehensive Technical Guide to the Solubility of N-Methyl-m-toluidine in Organic Solvents. Retrieved January 14, 2026, from
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"thermal stability and decomposition of N,N-Dicyanoethyl-m-toluidine"
An In-depth Technical Guide to the Thermal Stability and Decomposition of N,N-Dicyanoethyl-m-toluidine
Authored by: A Senior Application Scientist
Foreword: Proactive Thermal Hazard Assessment in Drug Development and Specialty Chemicals
In the synthesis of novel chemical entities, particularly within the pharmaceutical and specialty chemical sectors, a thorough understanding of a compound's thermal stability is not merely a regulatory formality but a cornerstone of process safety and product quality. This compound, an aromatic tertiary amine, serves as a pertinent example of a molecule whose utility as a potential intermediate, for instance in the synthesis of dyestuffs, necessitates a rigorous evaluation of its thermal behavior.[1][2][3][4] The presence of energetic functional groups, such as the cyanoethyl moieties, attached to an aromatic core, suggests the potential for exothermic decomposition under thermal stress. This guide provides a comprehensive framework for researchers, chemists, and safety professionals to investigate the thermal stability and decomposition pathways of this compound. By integrating theoretical considerations with detailed, field-proven experimental protocols, this document aims to empower scientific teams to proactively identify and mitigate thermal risks, ensuring safer laboratory and manufacturing operations.
Theoretical Framework: Anticipating the Decomposition of this compound
The molecular structure of this compound, featuring a tertiary amine on a toluidine backbone with two cyanoethyl substituents, suggests several potential pathways for thermal degradation. Aromatic amines, in general, are susceptible to oxidation, which can be accelerated by heat.[5] The primary decomposition concerns, however, likely stem from the energetic nature of the cyano (C≡N) groups.
Postulated Decomposition Pathways
While specific literature on the thermal decomposition of this compound is scarce, we can hypothesize potential mechanisms based on the degradation of similar compounds. The decomposition is likely to be a complex process involving multiple steps, potentially including:
-
Intramolecular Cyclization: The cyanoethyl groups could undergo cyclization reactions, possibly leading to the formation of heterocyclic structures.
-
Elimination Reactions: The elimination of acrylonitrile is a plausible pathway, leading to the formation of N-cyanoethyl-m-toluidine and subsequently m-toluidine.
-
Radical Chain Reactions: At elevated temperatures, homolytic cleavage of C-C or C-N bonds could initiate radical chain reactions, leading to a variety of smaller decomposition products.
-
Exothermic Polymerization: The cyano groups can undergo exothermic polymerization, a known hazard for many nitriles.
Upon heating, the emission of toxic fumes, including oxides of nitrogen, is a significant concern with aromatic amines.[6]
Experimental Investigation: A Multi-faceted Approach to Thermal Hazard Assessment
A comprehensive evaluation of thermal stability requires a suite of analytical techniques. The following sections detail the experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).
Preliminary Screening with Differential Scanning Calorimetry (DSC)
DSC is an essential first-line tool for identifying the temperatures of thermal events such as melting and decomposition, and for quantifying the associated energy changes.[7][8]
2.1.1 Experimental Protocol for DSC Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure DSC pan. The use of a high-pressure pan is crucial to contain any pressure generated during decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[8]
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 30°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature where decomposition is complete (e.g., 400°C).[7] A slower heating rate can provide better resolution of thermal events.[9]
-
-
Data Analysis:
-
Determine the melting point (Tm) from the peak of the endothermic event.
-
Identify the onset temperature of decomposition (Tonset) from the exothermic event.
-
Calculate the heat of decomposition (ΔHd) by integrating the area under the exothermic peak.
-
Mass Loss Characterization with Thermogravimetric Analysis (TGA)
TGA provides quantitative information about the changes in a material's mass with temperature, offering insights into the decomposition process and the thermal stability of the compound.[10][11]
2.2.1 Experimental Protocol for TGA Analysis
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Position the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a temperature beyond the final decomposition stage (e.g., 600°C) at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Analyze the TGA curve (mass vs. temperature) to identify the temperature at which mass loss begins.
-
Examine the derivative of the TGA curve (DTG) to determine the temperatures of maximum mass loss rates, which indicate the distinct stages of decomposition.
-
Adiabatic Decomposition Studies with Accelerating Rate Calorimetry (ARC)
The ARC is considered the gold standard for assessing thermal runaway hazards.[12][13] It simulates a worst-case scenario by creating a nearly adiabatic environment, where the heat generated by the decomposing sample is used to increase its temperature, leading to an acceleration of the reaction.[14][15]
2.3.1 Experimental Protocol for ARC Analysis
-
Sample Preparation:
-
Load a known quantity of this compound into a spherical titanium or stainless steel bomb. The sample size should be chosen to achieve a suitable phi-factor (thermal inertia).
-
Seal the bomb, which is equipped with a pressure transducer and a thermocouple.
-
-
Instrument Setup:
-
Place the bomb inside the ARC calorimeter.
-
-
Heat-Wait-Search (HWS) Mode:
-
The instrument heats the sample in small steps (e.g., 5°C).
-
After each heating step, it waits for thermal equilibrium and then searches for any self-heating (exothermic activity) above a set sensitivity (e.g., 0.02°C/min).[14]
-
-
Adiabatic Tracking:
-
Once self-heating is detected, the instrument switches to adiabatic mode. The calorimeter heaters match the sample temperature, ensuring that all the heat generated by the reaction increases the sample's temperature.[12]
-
-
Data Analysis:
-
Determine the onset temperature of the self-accelerating reaction.
-
Plot temperature and pressure as a function of time to visualize the thermal runaway.
-
Calculate key safety parameters, including the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT).[15]
-
Visualization of Experimental Workflows
DSC and TGA Experimental Workflow
Caption: Workflow for DSC and TGA analysis.
ARC Experimental Workflow
Caption: Workflow for ARC analysis.
Kinetic Analysis of Decomposition
The data obtained from non-isothermal DSC or TGA experiments can be used to determine the kinetics of the decomposition reaction. By applying model-fitting or model-free isoconversional methods, key kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated. These parameters are crucial for predicting the rate of decomposition under different temperature conditions.
Data Summary and Interpretation
The results from the DSC, TGA, and ARC analyses should be compiled to create a comprehensive thermal hazard assessment.
| Parameter | Method | Typical Value/Observation | Significance |
| Melting Point (Tm) | DSC | To be determined | Defines the upper limit of solid-state processing. |
| Decomposition Onset (Tonset) | DSC/TGA/ARC | To be determined | Indicates the temperature at which decomposition begins. |
| Heat of Decomposition (ΔHd) | DSC | To be determined | A high value suggests a significant energy release potential. |
| Mass Loss Stages | TGA | To be determined | Provides insight into the complexity of the decomposition. |
| Time to Maximum Rate (TMR) | ARC | To be determined | Critical for defining safe operating times at elevated temperatures. |
| Self-Accelerating Decomposition Temp. (SADT) | ARC | To be determined | The lowest temperature at which thermal runaway can occur in a specific package. |
Conclusion and Safety Recommendations
A multi-technique approach is indispensable for a robust evaluation of the thermal stability of this compound. The combination of DSC, TGA, and ARC provides a complete picture, from initial screening to worst-case scenario analysis. Based on the findings, appropriate safety measures can be implemented. These may include defining maximum operating temperatures, ensuring adequate cooling capacity in reactors, and designing appropriate pressure relief systems. This proactive approach to thermal hazard assessment is fundamental to ensuring safety in the research, development, and manufacturing of specialty chemicals.
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Quantum Chemical Blueprint: A Technical Guide to N,N-Dicyanoethyl-m-toluidine
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on N,N-Dicyanoethyl-m-toluidine, a molecule of interest in materials science and as an intermediate in dye and pharmaceutical synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage computational chemistry to understand and predict the molecular properties of this compound. We will delve into the theoretical underpinnings, practical implementation, and in-depth analysis of results obtained from these calculations, with a focus on Density Functional Theory (DFT). The methodologies outlined herein are designed to provide a robust and validated approach to characterizing the electronic structure, spectroscopic properties, and reactivity of this compound.
Introduction: The "Why" and "What" of a Computational Approach
This compound is an organic compound whose utility is intrinsically linked to its molecular structure and electronic properties.[1] While experimental techniques provide invaluable data, quantum chemical calculations offer a complementary and often predictive insight into molecular behavior at the atomic level.[2][3] These in silico experiments allow for the exploration of properties that may be difficult or costly to measure experimentally, such as transition states and excited-state dynamics.[4][5]
The core value of applying quantum chemistry to this compound lies in its ability to elucidate:
-
Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
-
Electronic Structure: Understanding the distribution of electrons and identifying the frontier molecular orbitals (HOMO and LUMO) which are crucial for predicting reactivity.[6][7][8]
-
Spectroscopic Signatures: Predicting vibrational (Infrared and Raman) and electronic (UV-Visible) spectra to aid in experimental characterization.[4][5][9]
-
Reactivity Descriptors: Calculating parameters that quantify the molecule's susceptibility to chemical reactions.
This guide will primarily focus on Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for molecules of this size.[3][10][11]
Theoretical Foundations: Choosing the Right Tools for the Job
The reliability of any quantum chemical calculation hinges on the appropriate selection of the theoretical method and basis set. This choice is not arbitrary; it is guided by the specific properties being investigated and the desired level of accuracy.
Density Functional Theory (DFT): A Pragmatic Choice
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[11] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of the electron density.[10] This approach is computationally less demanding than traditional wave-function-based methods while often providing comparable accuracy, making it a workhorse in computational chemistry.[11]
For this compound, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-established and robust choice. It incorporates a portion of the exact Hartree-Fock exchange, which tends to improve the accuracy for many organic molecules.[12][13]
Basis Sets: The Language of Electrons
A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. A commonly used and effective basis set for organic molecules is the 6-31G(d,p) Pople-style basis set.
-
6-31G: This indicates a split-valence basis set where the core electrons are described by a single set of functions, and the valence electrons are described by two sets of functions, allowing for more flexibility in describing chemical bonds.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the description of non-spherical electron distributions, which is crucial for accurately modeling bonding and intermolecular interactions.
The combination of the B3LYP functional and the 6-31G(d,p) basis set provides a reliable and computationally efficient level of theory for a wide range of properties for molecules like this compound.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing quantum chemical calculations on this compound using a software package like Gaussian.[4][5][14]
Step 1: Molecular Structure Input
The initial step is to create a 3D model of the this compound molecule. This can be done using a molecular building interface such as GaussView.[15] It is important to start with a reasonable initial geometry, which can be obtained from chemical intuition or by using a preliminary molecular mechanics optimization.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.[16]
Protocol:
-
Select the Calculation Type: Choose "Optimization" in the calculation setup.
-
Define the Method:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d,p)
-
-
Specify Charge and Multiplicity: For the neutral molecule, the charge is 0 and the spin multiplicity is 1 (singlet).
-
Run the Calculation: Submit the calculation to the quantum chemistry software.
-
Verify Convergence: Ensure the calculation has converged successfully by checking the output file for the "Stationary point found" message. This confirms that a minimum on the potential energy surface has been located.
The following diagram illustrates the geometry optimization workflow:
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An In-depth Technical Guide: N,N-Dicyanoethyl-m-toluidine as a Precursor in Organic Synthesis
This guide provides a comprehensive technical overview of N,N-Dicyanoethyl-m-toluidine, a pivotal intermediate in the synthesis of specialized organic molecules. Designed for researchers, chemists, and professionals in drug development and materials science, this document elucidates the compound's synthesis, core physicochemical properties, and its critical role as a precursor, particularly in the production of azo disperse dyes. The narrative emphasizes the causality behind experimental choices and grounds all protocols in established chemical principles.
Core Compound Analysis: this compound
This compound, systematically named 3,3'-((3-methylphenyl)azanediyl)dipropanenitrile, is an aromatic tertiary amine. Its structure is characterized by a central m-toluidine core functionalized with two cyanoethyl groups on the nitrogen atom. This specific arrangement of functional groups—an electron-rich aromatic ring activated by a tertiary amine and two nitrile moieties—renders it an exceptionally valuable and versatile coupling component in organic synthesis. Its primary application is in the chromophore chemistry of disperse dyes, where it is instrumental in building molecules designed for coloring hydrophobic fibers like polyester.[1]
Physicochemical Properties & Specifications
Accurate characterization is the foundation of reproducible synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Systematic Name | 3,3'-((3-methylphenyl)azanediyl)dipropanenitrile | [2] |
| CAS Number | 18934-20-8 | [2] |
| Molecular Formula | C₁₃H₁₅N₃ | [2] |
| Molecular Weight | 213.28 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 70-75 °C | |
| Solubility | Soluble in most organic solvents |
Synthesis Pathway: Cyanoethylation of m-Toluidine
The industrial synthesis of this compound is achieved through the double cyanoethylation of m-toluidine. This reaction is a classic example of an aza-Michael addition.
Reaction Principle & Causality
Cyanoethylation involves the addition of a protic nucleophile, in this case, the primary amine of m-toluidine, to the carbon-carbon double bond of acrylonitrile.[3] The reaction's viability is dictated by the electronic nature of acrylonitrile; the potent electron-withdrawing effect of the nitrile group polarizes the molecule, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack.
While many Michael additions are base-catalyzed, the cyanoethylation of less reactive aromatic amines often necessitates an acid catalyst.[4][5] The use of an acid, such as glacial acetic acid, serves a dual purpose: it acts as a proton source to activate the acrylonitrile, and it provides a suitable polar medium for the reaction. A patent describing this transformation highlights the use of excess acetic acid for the cyanoethylation of various aromatic amines, including m-toluidine.[6] The reaction proceeds in two stages: an initial attack by the primary amine forms the mono-cyanoethylated intermediate, which, possessing a secondary amine, is sufficiently nucleophilic to react with a second molecule of acrylonitrile to yield the final dicyanoethylated product.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for the cyanoethylation of aromatic amines.[6]
Materials:
-
m-Toluidine (1.0 mol, 107.15 g)
-
Acrylonitrile (2.2 mol, 116.7 g)
-
Glacial Acetic Acid (approx. 300 mL)
-
Sodium Carbonate solution (10% w/v)
-
Deionized Water
-
Methanol
Procedure:
-
Reactor Setup: Equip a 1-liter, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus should be placed in a fume hood due to the toxicity and volatility of the reagents.
-
Initial Charge: Charge the flask with m-toluidine (1.0 mol) and glacial acetic acid (300 mL). Begin stirring to ensure complete dissolution.
-
Acrylonitrile Addition: Slowly add acrylonitrile (2.2 mol) to the stirred solution via the dropping funnel over a period of 60-90 minutes. An exothermic reaction will occur; maintain the internal temperature below 60°C using a water bath if necessary. Causality Note: Slow addition is critical to control the exotherm and prevent runaway polymerization of acrylonitrile.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approximately 80-90°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into 1 liter of cold water with vigorous stirring. Neutralize the acidic solution by the gradual addition of 10% sodium carbonate solution until the pH reaches ~8. The product will precipitate as a solid.
-
Isolation: Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with deionized water to remove residual salts and acetic acid.
-
Purification: Recrystallize the crude product from methanol to yield pure, off-white crystals of this compound. Dry the final product in a vacuum oven at 50°C.
Synthesis Workflow Diagram```dot
Caption: General pathway for synthesizing a disperse dye.
Safety & Handling
Professional laboratory practice requires a thorough understanding of the hazards associated with all reagents.
-
m-Toluidine (Precursor): Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation and may cause damage to organs through prolonged exposure.
-
Acrylonitrile (Precursor): Highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or inhaled. Suspected of causing cancer.
-
This compound (Product): While specific toxicology data is limited, it should be handled as a toxic substance based on its precursors. The compound can release hydrogen cyanide upon decomposition at high temperatures or reaction with strong acids.
| Precautionary Measure | Standard Operating Procedure (SOP) |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles. Face shield recommended for large-scale operations. |
| Engineering Controls | All handling and synthesis steps must be performed inside a certified chemical fume hood to avoid inhalation of vapors and dust. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids. |
| Disposal | Dispose of chemical waste through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. |
Conclusion
This compound stands out as a highly effective and versatile precursor in organic synthesis, particularly for the dye industry. Its synthesis via the acid-catalyzed cyanoethylation of m-toluidine is a robust and scalable process. The unique electronic and structural features of the molecule make it an ideal coupling component for producing a wide range of azo disperse dyes with excellent application properties. A stringent adherence to safety protocols is mandatory when handling this compound and its precursors. This guide serves as a foundational resource for leveraging the synthetic potential of this compound in research and commercial applications.
References
-
Rajasekaran, A. et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Available at: [Link]
-
Samanta, S. et al. (2023). Yttrium nitrate promoted selective cyanoethylation of amines. Journal of Chemical Sciences, 135(57). Available at: [Link]
-
Wikipedia. (n.d.). Cyanoethylation. Available at: [Link]
- Stuber, F. A. et al. (1976). Cyanoethylation of aromatic amines. U.S. Patent 3,943,162. Google Patents.
-
Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis- - Substance Details. Substance Registry Services. Available at: [Link]
- Klein, D. G. & Vedula, R. R. (2003). N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them. European Patent EP1321459A2. Google Patents.
-
Obi, C. et al. (2022). Synthesis and characterization of monoazo disperse dyes from salycyclic acid and phenol as coupling components. Discovery, 58, e123d1012. Available at: [Link]
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"literature review of cyanoethylated aromatic amines"
An In-depth Technical Guide to the Cyanoethylation of Aromatic Amines: Synthesis, Mechanisms, and Applications
Executive Summary
Cyanoethylation, the addition of a β-cyanoethyl group to a molecule, is a fundamental and versatile transformation in organic synthesis. When applied to aromatic amines, this reaction unlocks a class of compounds that serve as crucial intermediates in numerous industrial and scientific fields. Aromatic amines, due to their weaker basicity compared to their aliphatic counterparts, present unique challenges and require specific catalytic systems to undergo efficient cyanoethylation.[1][2] This guide provides a comprehensive literature review of the cyanoethylation of aromatic amines, intended for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, explore the diverse catalytic strategies developed to overcome the inherent low reactivity of the substrates, detail methods for characterization, and survey the extensive applications of the resulting products, which range from high-performance dyes and polymer additives to precursors for pharmacologically active agents.[3][4][5]
The Fundamentals of Aromatic Amine Cyanoethylation
The Aza-Michael Addition
At its core, the cyanoethylation of an amine is an aza-Michael addition reaction.[6] The nitrogen atom of the aromatic amine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. The powerful electron-withdrawing nature of the nitrile group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack.[3] The general reaction is as follows:
YH + H₂C=CH−CN ⟶ Y−CH₂−CH₂−CN[7]
For an aromatic amine, this translates to the formation of a new N-C bond, incorporating the cyanoethyl moiety onto the nitrogen atom.
The Challenge of Aromatic Amines
Unlike aliphatic amines, which can often react with acrylonitrile without a catalyst, aromatic amines are significantly less reactive.[1][5] This reduced reactivity stems from the delocalization of the nitrogen lone pair into the aromatic ring, which decreases its nucleophilicity. Consequently, catalysis is almost always required to achieve practical yields and reaction rates.[4][5] The choice of catalyst and reaction conditions is critical and depends heavily on the electronic and steric properties of the specific aromatic amine substrate.
Synthesis and Catalytic Systems
The successful cyanoethylation of aromatic amines hinges on the selection of an appropriate catalyst to activate either the amine or the acrylonitrile.
Reaction Mechanism Overview
The reaction typically proceeds via the nucleophilic addition of the amine to the activated acrylonitrile. Lewis acid catalysts, for example, coordinate to the nitrile nitrogen, further increasing the electrophilicity of the β-carbon and making it more susceptible to attack by the weakly nucleophilic aromatic amine.[6]
Overview of Catalytic Strategies
A variety of catalysts have been developed, each with specific advantages regarding substrate scope, selectivity, and process efficiency.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages | References |
| Acid Catalysis | Glacial Acetic Acid, H₂SO₄, HCl | Reflux, neat or in water | Inexpensive, readily available | Often produces mixtures of mono- and di-substituted products; can be corrosive. | [1][3][4] |
| Metal Salts | CuCl, Cu(OAc)₂, ZnCl₂, Y(NO₃)₃ | 80-150°C, various solvents | Good yields, can catalyze hindered/deactivated amines, can be selective for mono-alkylation. | Homogeneous catalysts require complex workup; potential metal contamination. | [2][3][6][8] |
| Heterogeneous | Silica-Alumina | 80-300°C, liquid phase | Catalyst is easily recovered and recycled, simplifying product purification. | May require higher temperatures and pressures. | [5] |
| Aniline Salts | Amine salt of a strong acid | Heating under reflux in water | Good yields, uses water as a solvent. | Primarily demonstrated for specific amine salts. | [1][3] |
Expert Insight: The choice between homogeneous and heterogeneous catalysis often represents a trade-off between reactivity and process sustainability. While homogeneous catalysts like copper salts are effective for sterically hindered amines[3], they pose purification challenges.[5] Modern approaches increasingly favor recyclable heterogeneous catalysts or water-soluble catalysts like yttrium nitrate, which can be easily removed through an aqueous workup, aligning with green chemistry principles.[6][8]
Controlling Selectivity: Mono- vs. Di-cyanoethylation
Primary aromatic amines have two active hydrogen atoms and can react with one or two molecules of acrylonitrile. Dicyanoethylation is often undesirable. Several strategies can favor the formation of the N-monocyanoethyl derivative:
-
Stoichiometry: Using a 1:1 molar ratio of the amine to acrylonitrile.[2][5]
-
Catalyst Choice: Certain catalysts inherently favor mono-addition. For instance, the silica-alumina catalyst system produces the N-monocyanoethyl derivative as the predominant product because the second amine hydrogen does not readily react after the first addition.[5] Similarly, yttrium nitrate has shown high selectivity for monocyanoethylation of primary aromatic amines.[6][8]
-
Steric Hindrance: Amines with ortho-substituents are less likely to undergo di-substitution.[3]
Experimental Protocol: Yttrium Nitrate Promoted Selective Cyanoethylation
This protocol is based on a modern, selective, and environmentally conscious method that utilizes a water-soluble Lewis acid catalyst.[6][8]
Step-by-Step Methodology:
-
Charging the Reactor: In a round-bottom flask, dissolve the aromatic amine (1.0 equivalent) and yttrium (III) nitrate hexahydrate (0.10 equivalent) in a protic solvent like ethanol.
-
Addition of Acrylonitrile: Add acrylonitrile (1.2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.
-
Aqueous Workup: Add water to the residue. The water-soluble yttrium catalyst will partition into the aqueous phase.[8]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the pure N-monocyanoethylated product. This method often provides products of high purity (up to 99.9%) without the need for column chromatography.[8]
Structural Characterization
The confirmation of a successful cyanoethylation reaction relies on standard spectroscopic techniques.[9]
| Technique | Key Observables for N-(2-cyanoethyl)aniline |
| FT-IR | Appearance of a sharp C≡N stretching band around 2250 cm⁻¹. Disappearance or shift of N-H stretching bands (approx. 3300-3500 cm⁻¹). |
| ¹H NMR | Two characteristic triplet signals for the ethylene bridge protons (-NH-CH₂-CH₂-CN), typically around δ 3.5 ppm and δ 2.6 ppm, respectively. A broad singlet for the remaining N-H proton. |
| ¹³C NMR | Signal for the nitrile carbon (C≡N) around δ 118-120 ppm. Signals for the ethylene bridge carbons (-CH₂-CH₂-) around δ 38 ppm and δ 18 ppm. |
| Mass Spec | The molecular ion peak corresponding to the addition of 53.06 g/mol (C₃H₃N) to the starting amine's mass. |
Reactivity and Synthetic Utility
Cyanoethylated aromatic amines are not merely final products but versatile intermediates for further chemical transformations.
Reduction to Polyamines
The pendant nitrile group can be readily reduced, typically via catalytic hydrogenation, to a primary amine. This converts the cyanoethylated amine into a diamine derivative, which is highly valuable. For example, these resulting 3-aminopropyl primary amines are used as effective epoxy curing agents and polyurethane chain extenders.[2][5]
Precursors for Azo Dyes
A major industrial application is in the synthesis of disperse dyes.[4][10] The cyanoethylated aromatic amine is often further functionalized, for instance, by reacting it with an epoxide like propylene oxide to introduce a hydroxyl group.[4][10] This new molecule, referred to as an "azo component" or "coupler," is then reacted with a diazotized aromatic amine (a "diazo component") to form the final azo dye.
Reversible Protection of Amines
The cyanoethyl group can serve as a protecting group for amines. The N-C bond is stable to various conditions but can be cleaved under basic conditions in a retro-Michael reaction, regenerating the parent amine. This process, known as de-cyanoethylation, is particularly useful in complex syntheses, such as in the preparation of oligonucleotides.[7]
RNuCH₂CH₂CN + OH⁻ → RNu⁻ + CH₂=CHCN + H₂O[7]
Industrial and Research Applications
The unique properties of cyanoethylated aromatic amines make them valuable in several sectors.
-
Dyes and Pigments: They are indispensable intermediates for producing disperse dyes used to color synthetic fibers like polyester, nylon, and cellulose acetate.[4]
-
Polymers and Materials: As precursors to polyamines, they are used to formulate epoxy curing agents and chain extenders for polyurethanes, enhancing the mechanical properties of the final materials.[2][5]
-
Pharmaceuticals: The cyanoethyl moiety serves as a key building block in synthesizing various biologically active heterocycles.[3][8]
-
Antioxidants: Certain cyanoethylated aromatic amine derivatives have utility as antioxidants in materials like rubber and lubricants.[5][11]
Conclusion and Future Outlook
The cyanoethylation of aromatic amines is a mature yet continually evolving field. While traditional acid and metal salt catalysts remain relevant, the future of this chemistry lies in the development of more sustainable and selective catalytic systems. The push for green chemistry will likely drive further research into recyclable heterogeneous catalysts, water-tolerant Lewis acids, and solvent-free reaction conditions. As new applications in materials science and medicinal chemistry emerge, the demand for efficient and controlled methods for synthesizing cyanoethylated aromatic amines will undoubtedly continue to grow, ensuring this vital reaction remains a focus of both academic and industrial research.
References
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Bruson, H. L. (n.d.). Cyanoethylation. Organic Reactions. [Link]
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Ghosh, P., et al. (2023). Yttrium nitrate promoted selective cyanoethylation of amines. Journal of Chemical Sciences, 135(57). [Link]
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Ghashang, M., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. [Link]
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Performance Additives. (n.d.). Aromatic Amines Antioxidants. [Link]
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Abdrakhmanov, I., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]
- Patel, K. R., & Patel, K. C. (2013). bis-(2, 4-dinitro-aniline)-(2'-aryl- amine)-S-triazine and Biological Activity Studies. International Journal of Current Microbiology and Applied Sciences, 2(10), 283-292.
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Technical Guide: Elucidating the Basicity and pKa of N,N-Dicyanoethyl-m-toluidine
Executive Summary
N,N-Dicyanoethyl-m-toluidine is a key intermediate in the synthesis of various disperse dyes.[1][2] Its chemical behavior, particularly its basicity and the corresponding acid dissociation constant (pKa) of its conjugate acid, is fundamental to optimizing reaction conditions, purification processes, and understanding its ultimate stability and reactivity. This guide provides a comprehensive analysis of the structural factors governing the basicity of this tertiary aromatic amine. We present a detailed theoretical framework for predicting its pKa relative to simpler analogs and furnish robust, field-proven experimental protocols for its precise determination using potentiometric titration and UV-Vis spectrophotometry. This document is intended for researchers, process chemists, and drug development professionals who require a deep, actionable understanding of this molecule's physicochemical properties.
Introduction: this compound
This compound (CAS No. 148-69-6) is an aromatic tertiary amine characterized by a m-toluidine core with two cyanoethyl groups attached to the nitrogen atom.[3]
-
Molecular Formula: C₁₂H₁₆N₂
-
Molecular Weight: 188.27 g/mol
-
Structure:
Its primary utility lies in its role as a precursor in the manufacturing of azo dyes, such as Disperse Red 65, 153, and 179.[1][3] The nitrogen atom's lone pair of electrons is the center of its basicity and the primary site of reactivity in the dye coupling process. A quantitative understanding of this basicity is therefore not merely academic but critical for industrial application.
Theoretical Framework: Basicity of Aromatic Amines
The basicity of an amine is defined by its ability to accept a proton (H⁺), a process governed by the availability of the lone pair of electrons on the nitrogen atom. For aromatic amines, this basicity is significantly attenuated compared to aliphatic amines.[4][5] This is due to the delocalization of the nitrogen's lone pair into the π-system of the benzene ring, which reduces its availability for protonation.[6][7]
The pKa value reported for an amine is, by convention, the pKa of its conjugate acid (R₃NH⁺). A higher pKa value for the conjugate acid signifies a stronger base.[8]
The basicity of substituted anilines is modulated by the electronic effects of the substituents on the aromatic ring and on the nitrogen atom itself.
-
Electron-Donating Groups (EDGs): These groups (e.g., -CH₃, -OCH₃) increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the amine's basicity (higher pKa).[7]
-
Electron-Withdrawing Groups (EWGs): These groups (e.g., -NO₂, -CN) pull electron density away from the nitrogen atom, both through the ring (resonance) and through the N-substituent bonds (induction), making the lone pair less available and decreasing basicity (lower pKa).[7][9]
Basicity Prediction for this compound
To predict the basicity of this compound, we must analyze the competing electronic effects of its substituents relative to a baseline compound, m-toluidine.
-
Baseline - m-Toluidine: The pKa of m-toluidine's conjugate acid is approximately 4.69.[10] The methyl group at the meta position acts as a weak electron-donating group via induction, making m-toluidine slightly more basic than aniline (pKa ≈ 4.6).
-
Inductive Effect of N-Alkyl Groups: Replacing the N-hydrogens with alkyl groups (like in N,N-diethyl-m-toluidine) typically increases basicity due to the positive inductive effect of the sp³-hybridized alkyl carbons.
-
Inductive Effect of N-Cyanoethyl Groups: The defining feature of the target molecule is the two N-cyanoethyl (-CH₂CH₂CN) substituents. The cyano moiety is a powerful electron-withdrawing group due to the electronegativity of the nitrogen atom and its sp-hybridization. This creates a strong dipole, pulling electron density away from the amine nitrogen through the two-carbon chain (the -I effect). This effect drastically reduces the availability of the nitrogen's lone pair.[11]
Prediction: The strong electron-withdrawing inductive effect of the two cyanoethyl groups will overwhelmingly dominate the weak electron-donating effect of the m-methyl group. Consequently, This compound is predicted to be a significantly weaker base than m-toluidine , with an expected pKa value well below 4.69.
The logical relationship of these electronic influences is visualized below.
Caption: Workflow for pKa determination via potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is ideal for compounds with a chromophore near the ionization site, as the UV-Vis absorbance spectrum will change with the protonation state. [12]It is highly sensitive and requires less material than potentiometry. [13]
-
Wavelength Selection:
-
Prepare two stock solutions of this compound at the same concentration (e.g., 0.1 mM).
-
Acidify one solution to a pH at least 2 units below the estimated pKa (e.g., pH 1) to ensure >99% protonated form (BH⁺).
-
Make the other solution basic to a pH at least 2 units above the estimated pKa (e.g., pH 7) to ensure >99% neutral form (B).
-
Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions. Identify one or more analytical wavelengths (λ) where the absorbance difference between the protonated and neutral forms is maximal.
-
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the range of interest (e.g., from pH 2.0 to 6.0 in 0.5 pH unit increments).
-
Sample Measurement:
-
For each buffer solution, prepare a sample by adding a small, constant volume of a concentrated stock solution of the analyte to ensure the final concentration is identical across all samples.
-
Measure the absorbance of each sample at the pre-determined analytical wavelength(s).
-
-
Data Analysis:
-
Plot Absorbance (y-axis) versus pH (x-axis). The data should form a sigmoidal curve. [14] * The pKa is the pH at the inflection point of this curve. [14] * Mathematically, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation adapted for absorbance:
-
pH = pKa + log [ (A - Aᵢ) / (Aₙ - A) ]
-
Where A is the absorbance at a given pH, Aᵢ is the absorbance of the fully ionized (protonated) species, and Aₙ is the absorbance of the neutral species. The pKa is the pH when the log term is zero, i.e., when A is halfway between Aᵢ and Aₙ. [15]
-
-
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Summary of Physicochemical Data
The following table summarizes the known and predicted values pertinent to this guide. The pKa for the target compound is presented as a predicted range, pending experimental verification using the protocols outlined above.
| Compound | CAS No. | pKa of Conjugate Acid | Comments |
| m-Toluidine | 108-44-1 | 4.69 [10] | Baseline reference compound. |
| p-Toluidine | 106-49-0 | 5.08 [8][16] | Methyl group in para position has a stronger donating effect. |
| This compound | 148-69-6 | Predicted: 2.5 - 4.0 | Strong -I effect of two cyanoethyl groups expected to significantly lower basicity. |
Conclusion
While this compound is structurally derived from the moderately basic m-toluidine, its electronic character is fundamentally altered by the introduction of two N-cyanoethyl substituents. Theoretical analysis strongly indicates that the electron-withdrawing nature of these groups will render the compound a significantly weaker base than its parent toluidine. For any application in chemical synthesis or product formulation, relying on assumptions is inadvisable. The detailed potentiometric and spectrophotometric protocols provided in this guide offer robust and reliable pathways to empirically determine the precise pKa value, a critical parameter for process control, optimization, and achieving desired product outcomes.
References
- Development of Methods for the Determination of pKa Values. (n.d.).
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
- Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
- Basicity of arom
- Video: Basicity of Arom
- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.).
- What is the basicity of arom
- How to measure pKa by UV-vis spectrophotometry. (n.d.).
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
- pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.). Delft University of Technology.
- Basicity of Amines. (2025). Chemistry LibreTexts.
- What are the important factors that affect the basicity of amines?. (2024).
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace.
- Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. (2025).
- N-Ethyl-N-cyanoethyl-m-toluidine. (2025). ChemicalBook.
- pKa of p-Toluidine. (2021). vCalc.
- p-Toluidine 106-49-0 wiki. (n.d.). Guidechem.
- p-Toluidine CAS#: 106-49-0. (n.d.). ChemicalBook.
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- How to calcul
- Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. (n.d.). PubMed Central.
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Methodological & Application
Application Notes & Protocols for the Synthesis of Azo Dyes Utilizing N,N-Dicyanoethyl-m-toluidine
Foreword: The Strategic Role of N,N-Dicyanoethyl-m-toluidine in Modern Dye Chemistry
Azo dyes, compounds characterized by the vibrant chromophoric azo group (-N=N-), represent over 60% of the synthetic dyes used across a multitude of industries.[1][2] Their synthesis, a cornerstone of industrial organic chemistry, is elegantly efficient, typically involving a two-step sequence: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[1][2] This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of novel azo dyes using a specific and highly versatile coupling component: This compound .
The choice of this compound as a coupling agent is strategic. The presence of two cyanoethyl groups on the amine nitrogen offers several advantages: it modulates the electronic properties of the toluidine ring system, influences the final dye's solubility, and provides reactive handles for potential post-synthesis modifications. These characteristics make the resulting azo dyes promising candidates not only for traditional applications in textiles and printing but also in advanced biomedical fields such as bioimaging, drug delivery, and photopharmacology.[3][4][5] This guide is structured to provide not just a protocol, but a deep understanding of the causality behind the experimental choices, ensuring both reproducibility and avenues for innovative exploration.
Section 1: The Mechanistic Pillars of Azo Dye Synthesis
The synthesis of an azo dye is a sequential electrophilic aromatic substitution reaction.[6][7] Understanding the two core stages is critical for troubleshooting and optimization.
Diazotization: Formation of the Electrophile
The process begins with the conversion of a primary aromatic amine into a highly reactive aryldiazonium salt (Ar-N₂⁺).[8] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[1][8]
Causality of Experimental Conditions:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aryldiazonium salts are notoriously unstable at higher temperatures and can decompose, often explosively when dry, to liberate nitrogen gas and form phenols, compromising yield and safety.[1][2][9] The ice bath is not merely a suggestion but a mandatory control measure.
-
Acidic Medium: The strong acid serves two purposes: it protonates the sodium nitrite to form the active nitrosating agent, the nitrosonium ion (NO⁺), and it prevents premature coupling of the diazonium salt with the unreacted parent amine.[1][8]
Azo Coupling: The Chromophore-Forming Step
The freshly prepared, cold diazonium salt solution is then introduced to the coupling component—in this case, this compound. The diazonium ion, a weak electrophile, attacks the electron-rich aromatic ring of the coupling agent.[6][7] For tertiary amines like this compound, the substitution occurs predominantly at the para position relative to the activating amino group.[7]
Causality of Experimental Conditions:
-
pH Control: The pH of the coupling medium is crucial. The reaction must be mildly acidic to neutral.[7] If the pH is too low (highly acidic), the concentration of the free amine (the activated coupling partner) is reduced due to protonation. If the pH is too high (alkaline), the diazonium ion can be converted into a non-reactive diazotate species.
-
Electron-Rich Coupling Partner: The success of the reaction hinges on the high electron density of the coupling component's aromatic ring, which is readily attacked by the weak diazonium electrophile. The N,N-dicyanoethylamino group on the toluidine ring is a powerful activating group, making the molecule an excellent nucleophile for this reaction.
Section 2: Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol details the synthesis of a novel azo dye from the diazotization of p-nitroaniline and its subsequent coupling with this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 1.38 g (10 mmol) | Toxic/Irritant |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (11 mmol) | Oxidizer/Toxic |
| Hydrochloric Acid, conc. | HCl | 36.46 | ~5 mL | Corrosive |
| This compound | C₁₃H₁₅N₃ | 213.28 | 2.13 g (10 mmol) | Dye Intermediate |
| Sodium Acetate | CH₃COONa | 82.03 | As needed | Buffer |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization | Flammable |
| Distilled Water | H₂O | 18.02 | ||
| Ice | H₂O (s) | 18.02 |
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All steps should be performed in a well-ventilated fume hood. Azo dyes are intensely colored and will stain skin and clothing.
Step-by-Step Methodology
Part A: Diazotization of p-Nitroaniline
-
Prepare Amine Suspension: In a 250 mL beaker, add 1.38 g of p-nitroaniline to 20 mL of distilled water. While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The amine will likely not dissolve completely, forming a fine suspension.
-
Cool the Mixture: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous stirring. It is imperative to maintain this temperature throughout the diazotization process.
-
Prepare Nitrite Solution: In a separate small beaker, dissolve 0.76 g of sodium nitrite in 5 mL of cold distilled water.
-
Form the Diazonium Salt: Add the sodium nitrite solution dropwise to the cold, stirring amine suspension over 10-15 minutes. Use a Pasteur pipette to ensure slow addition. Keep the thermometer in the reaction mixture to ensure the temperature does not rise above 5 °C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes. The resulting solution, containing the p-nitrobenzenediazonium chloride, should be used immediately in the next step.
Part B: Azo Coupling Reaction
-
Prepare Coupling Solution: In a 400 mL beaker, dissolve 2.13 g of this compound in 20 mL of a 1:1 mixture of glacial acetic acid and water. Cool this solution in a separate ice bath to below 10 °C.
-
Execute the Coupling: While stirring the coupling solution vigorously, slowly add the cold diazonium salt solution prepared in Part A. A brightly colored precipitate should form almost immediately.
-
pH Adjustment & Completion: After the addition is complete, slowly add a saturated solution of sodium acetate to adjust the pH to approximately 4-5. This buffering step ensures optimal conditions for the coupling reaction. Continue stirring the mixture in the ice bath for another 30 minutes to ensure the reaction goes to completion.[10]
Part C: Isolation and Purification
-
Isolate the Crude Product: Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.[11]
-
Wash the Product: Wash the solid on the filter paper with several portions of cold distilled water to remove any unreacted salts and acid.
-
Purification by Recrystallization: Transfer the crude dye to a beaker and recrystallize from a suitable solvent, such as an ethanol-water mixture, to obtain a purified product.[11]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Characterization: The final product should be characterized to confirm its structure and purity using techniques such as FT-IR, ¹H-NMR, Mass Spectrometry, and UV-Vis spectroscopy.[12][13][14] The UV-Vis spectrum is particularly important as it will reveal the dye's color properties and maximum absorbance wavelength (λ_max).[12][13]
Workflow Visualization
The entire synthesis can be visualized as a two-stage process, emphasizing the critical temperature control and sequential reagent addition.
Caption: Workflow for Azo Dye Synthesis.
Section 3: Applications and Future Directions
Azo dyes synthesized from this compound are not limited to conventional dyeing. The unique structural motifs open avenues for high-value applications:
-
Biomedical Imaging: The extended π-systems of these dyes can lead to fluorescent properties, making them potential probes for cellular imaging.
-
Drug Delivery Systems: The azo bond is susceptible to reduction by enzymes (azoreductases) found in the gut microbiome. This property can be exploited to design colon-targeted pro-drugs, where an active pharmaceutical ingredient is released only upon reaching the large intestine.[3][4]
-
Chemosensors: The cyano groups can act as coordination sites for metal ions, allowing for the design of colorimetric sensors for environmental or biological monitoring.
-
Photodynamic Therapy: As photosensitizers, certain azo dyes can generate reactive oxygen species upon light irradiation, a mechanism central to photodynamic cancer therapy.[5]
The protocols and principles outlined herein provide a robust foundation for researchers to synthesize and explore this promising class of azo compounds, paving the way for innovations from materials science to medicinal chemistry.
References
-
The Synthesis of Azo Dyes. (n.d.). University of Toronto. Retrieved from [Link]
-
Azo coupling. (n.d.). In Wikipedia. Retrieved from [Link]
-
Khan, M. N., Parmar, D. K., & Das, D. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry, 21(9), 1071-1084. Retrieved from [Link]
-
Khan, M. N., Parmar, D. K., & Das, D. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Semantic Scholar. Retrieved from [Link]
-
Azo Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. Retrieved from [Link]
-
Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. (n.d.). ResearchGate. Retrieved from [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and spectral characterization of some new azo dyes and their metal complexes. (2007). Transition Metal Chemistry, 32(1), 102-106. Retrieved from [Link]
-
A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). Scientific Reports, 11(1), 12345. Retrieved from [Link]
-
Synthesis and spectral characterization of some new azo dyes and their metal complexes. (n.d.). Gale Academic OneFile. Retrieved from [Link]
-
Synthesis, Characterization and Analytical Study of New Azo Dye. (2022). Egyptian Journal of Chemistry. Retrieved from [Link]
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(PDF) Synthesis, Characterization and Analytical Study of New Azo Dye. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Advances, 12(41), 26866-26889. Retrieved from [Link]
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (n.d.). Google Patents.
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Diazotization Reaction Mechanism. (n.d.). Unacademy. Retrieved from [Link]
-
Classifications, properties, recent synthesis and applications of azo dyes. (2020). Physical and Chemical News, 102, 1-19. Retrieved from [Link]
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experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. (n.d.). Moorpark College. Retrieved from [Link]
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Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. (2021). Molecules, 26(23), 7247. Retrieved from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Lab Experiment in Azo Dye Preparation. (n.d.). Scribd. Retrieved from [Link]
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Azo Dyes: History, Uses, and Synthesis. (2022). PSIBERG. Retrieved from [Link]
-
Suggestions required for efficient isolation and purification of azo pigments?. (2021). ResearchGate. Retrieved from [Link]
-
N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17). (n.d.). Tristar Intermediates. Retrieved from [Link]
-
N, N-Di-[2-Hydroxyethyl]-M-Toluidine (DC-2). (n.d.). Tristar Intermediates. Retrieved from [Link]
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Application Notes and Protocols: N,N-Dicyanoethyl-m-toluidine in Advanced Polymer Chemistry
Abstract
N,N-Dicyanoethyl-m-toluidine, a derivative of m-toluidine characterized by the presence of two cyanoethyl groups on the nitrogen atom, presents a unique molecular architecture for applications in polymer chemistry. While its primary industrial use has been as an intermediate in the synthesis of dyes and pigments, its structural features—a tertiary aromatic amine core and terminal nitrile functionalities—suggest significant potential in the formulation of advanced polymers. This guide provides detailed application notes and speculative protocols for researchers and polymer scientists exploring the utility of this compound as a latent curing agent, a precursor to chain extenders, and a specialty monomer. The causality behind experimental choices is explained, and protocols are designed to be self-validating systems.
Introduction to this compound
This compound is a yellowish crystalline powder, generally insoluble in water.[1] Its chemical structure, featuring a tertiary amine and two nitrile groups, makes it a versatile building block. The tertiary amine can act as a catalyst in certain polymerization reactions, such as those involved in polyurethane formation or epoxy curing. The nitrile (cyano) groups are less reactive but can be chemically transformed, for instance, through reduction to primary amines, unlocking further potential in polymer synthesis. This dual functionality allows for a multi-stage application approach in polymer design.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-[2-Cyanoethyl]-N-Ethyl-m-toluidine | Reference |
| CAS Number | Not readily available | 148-69-6 | [2] |
| Molecular Formula | C13H15N3 | C12H16N2 | [2] |
| Molecular Weight | 213.28 g/mol | 188.27 g/mol | [2] |
| Appearance | Yellowish crystalline powder | Brown liquid | [1][3] |
| Solubility | Insoluble in water | Not specified | [1] |
Application as a Latent Curing Agent in Epoxy Resins
The tertiary amine group in this compound can function as an accelerator or a catalytic curing agent for epoxy resins. Its relatively low reactivity at room temperature, coupled with activation at elevated temperatures, makes it a candidate for latent curing applications, where a long pot life is desirable. A study on a dicyandiamide derivative modified by m-toluidine showed excellent reactivity and storage stability, suggesting that toluidine derivatives can be effective in latent cure systems.[4]
Protocol 1: Evaluation of this compound as a Catalytic Curing Agent for a Bisphenol A Epoxy Resin
This protocol outlines the procedure to assess the curing performance of this compound with a standard liquid epoxy resin.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Epon 828)
-
This compound
-
Differential Scanning Calorimeter (DSC)
-
Rheometer
-
Laboratory oven
Procedure:
-
Formulation: Prepare a series of formulations by mixing the DGEBA epoxy resin with varying concentrations of this compound (e.g., 1, 3, 5, and 10 parts per hundred of resin, phr). Ensure thorough mixing at a slightly elevated temperature (e.g., 40°C) to ensure homogeneity.
-
Curing Profile Analysis (DSC):
-
Seal a small sample (5-10 mg) of each formulation in a hermetic DSC pan.
-
Perform a dynamic scan from room temperature to 250°C at a heating rate of 10°C/min to determine the onset of cure and the peak exotherm temperature. This will indicate the curing temperature range.
-
Perform isothermal scans at selected temperatures (e.g., 120°C, 140°C, 160°C) to determine the time to achieve full cure at different temperatures.
-
-
Rheological Analysis:
-
Use a rheometer with parallel plate geometry to monitor the change in viscosity of the formulations over time at the determined curing temperatures. This will help to establish the pot life and gel time.
-
-
Post-Curing and Characterization:
-
Cast the remaining formulations into molds and cure in an oven based on the DSC results (e.g., 2 hours at 150°C).
-
After curing and cooling, demold the samples and perform post-curing if necessary (e.g., 1 hour at 180°C).
-
Characterize the cured polymer for its glass transition temperature (Tg) using DSC or Dynamic Mechanical Analysis (DMA), and assess its mechanical properties (e.g., tensile strength, modulus).
-
Causality: The concentration of the tertiary amine will directly influence the curing kinetics. Higher concentrations are expected to lower the curing temperature and shorten the gel time. The nitrile groups are not expected to participate in the epoxy curing reaction under these conditions but may influence the polarity and compatibility of the curing agent with the resin.
Precursor to Diamine Chain Extenders for Polyurethanes
While this compound is a tertiary amine and thus not directly reactive with isocyanates, its two nitrile groups can be reduced to primary amine groups. This transformation converts the molecule into a diamine with a tertiary amine core, making it a potentially valuable chain extender in polyurethane and polyurea systems.[5][6] The resulting aromatic diamine would likely increase the hardness and thermal stability of the final polymer.[7]
Protocol 2: Synthesis of a Diamine Chain Extender from this compound and its Application in Polyurethane Synthesis
This two-part protocol details the reduction of the nitrile groups and the subsequent use of the resulting diamine in a polyurethane formulation.
Part A: Reduction of Nitrile Groups
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation setup with Raney Nickel)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.
-
Reduction:
-
Using LiAlH4: Cool the solution in an ice bath and slowly add a stoichiometric excess of LiAlH4. After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the nitrile peak).
-
Using Catalytic Hydrogenation: Alternatively, dissolve the starting material in a suitable solvent like ethanol, add a catalytic amount of Raney Nickel, and subject the mixture to high-pressure hydrogen (e.g., 50-100 bar) in a hydrogenation reactor at a moderate temperature (e.g., 50-80°C).
-
-
Work-up:
-
Carefully quench the reaction by the sequential addition of water and 15% NaOH solution.
-
Filter the resulting solids and wash with THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamine product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography. Characterize the final product (N,N-Di(aminopropyl)-m-toluidine) by NMR and IR spectroscopy to confirm the conversion of the nitrile groups to primary amines.
Part B: Application as a Chain Extender in Polyurethane Synthesis
Materials:
-
Polyether or polyester polyol (e.g., Poly(tetramethylene ether) glycol, PTMG, Mn = 2000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI)
-
Synthesized N,N-Di(aminopropyl)-m-toluidine diamine
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL), if necessary
-
Anhydrous solvent (e.g., Dimethylformamide, DMF)
Procedure:
-
Prepolymer Synthesis: In a reactor, react the polyol with a molar excess of MDI at 80°C for 2-3 hours under a nitrogen atmosphere to form an isocyanate-terminated prepolymer. The NCO content should be monitored by titration.
-
Chain Extension:
-
Dissolve the synthesized diamine chain extender in anhydrous DMF.
-
Cool the prepolymer to about 60°C and add the diamine solution dropwise with vigorous stirring.
-
-
Curing: Pour the resulting mixture into a mold and cure at 100-110°C for 12-24 hours.
-
Characterization: Analyze the resulting polyurethane for its mechanical properties (tensile strength, elongation at break), thermal properties (DSC for Tg and melting point, TGA for thermal stability), and morphology (AFM or SEM).
Causality: The diamine will react with the isocyanate groups of the prepolymer, forming urea linkages and extending the polymer chains. The aromatic nature and the presence of the tertiary amine in the chain extender are expected to create hard segments that can improve the mechanical strength and thermal resistance of the polyurethane.[6][7]
Potential as a Monomer for Conductive Polymers
Structurally similar to aniline, this compound could potentially be polymerized through oxidative chemical or electrochemical methods to produce a conductive polymer.[8] The presence of the cyanoethyl groups would likely modify the solubility, processability, and electronic properties of the resulting polymer compared to standard polyaniline or polytoluidine.[9]
Protocol 3: Exploratory Synthesis of a Conductive Polymer via Oxidative Polymerization
This protocol is adapted from established methods for aniline polymerization and serves as a starting point for investigation.[8]
Materials:
-
This compound
-
Ammonium persulfate ((NH4)2S2O8)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Deionized water
Procedure:
-
Monomer Solution: Dissolve this compound (e.g., 0.1 M) in 1 M HCl. Cool the solution to 0-5°C in an ice bath.
-
Initiator Solution: Prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of oxidant to monomer can be varied (e.g., 1:1). Cool this solution to 0-5°C.
-
Polymerization: Slowly add the initiator solution to the monomer solution dropwise while stirring vigorously. The reaction mixture is expected to change color, and a precipitate should form. Continue stirring for 2-24 hours at 0-5°C.
-
Isolation and Purification:
-
Collect the polymer precipitate by filtration.
-
Wash the polymer repeatedly with 1 M HCl, followed by deionized water, and finally with methanol to remove unreacted monomer, initiator, and oligomers.
-
-
Drying and Characterization:
-
Dry the polymer under vacuum at 60°C to a constant weight.
-
Characterize the polymer using FT-IR and UV-Vis spectroscopy to confirm its structure.
-
Measure the electrical conductivity of the pressed pellet of the polymer using a four-point probe method.
-
Analyze its thermal stability using TGA.
-
Causality: The oxidative agent will initiate the polymerization at the aromatic ring, similar to aniline polymerization. The cyanoethyl groups will remain as side chains, which are expected to influence the polymer's morphology and inter-chain interactions, thereby affecting its conductivity and solubility.
Safety and Handling
While specific toxicity data for this compound is not widely available, related aromatic amines and nitriles can be hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- Chain extenders for polyurethanes.
-
Curing Agents for Epoxy Resin. ThreeBond Technical News. Accessed January 14, 2026. [Link]
- N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them.
- Curing epoxy resin with N-cyanoethylated toluenediamines.
- Activator compositions for cyanoacrylate adhesives.
-
Progress in Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. ResearchGate. Accessed January 14, 2026. [Link]
-
N, N-Di-[2-Cyanoethyl]-M-Toluidine (DC-23). Tristar Intermediates. Accessed January 14, 2026. [Link]
-
Epoxies. Kinam Park, Purdue University. Accessed January 14, 2026. [Link]
-
Study on curing reaction of epoxy resin with dicyandiamide derivative modified by m-toluidine. ResearchGate. Accessed January 14, 2026. [Link]
-
PUD Chain Extender. Aromatic Chemicals. Accessed January 14, 2026. [Link]
- Mixed diamine chain extenders and their use in polyurethane production.
-
Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. MDPI. Accessed January 14, 2026. [Link]
-
SYNTHESIS AND INVESTIGATION OF POLY-(O-TOLUIDINE) PROPERTIES AT NANOSCALE. ResearchGate. Accessed January 14, 2026. [Link]
-
Synthesis and Characterizations of Poly ( benzidine ) and Poly ( o-toluidine ) Nano Composites – A Comparative Study. Semantic Scholar. Accessed January 14, 2026. [https://www.semanticscholar.org/paper/Synthesis-and-Characterizations-of-Poly-(-benzidine-Sameeha-Aruna/a134d1b7022e6b2069b910e9f0e131d92a017997]([Link]
-
Polypeptoid polymers: Synthesis, characterization, and properties. PubMed. Accessed January 14, 2026. [Link]
-
Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. MDPI. Accessed January 14, 2026. [Link]
-
Characterizing synthetic polymers by MALDI MS. PubMed. Accessed January 14, 2026. [Link]
-
SYNTHESIS AND STUDY OF PHYSICO-CHEMICAL CHARACTERISTICS OF NOVEL CATIONIC (CO)POLYMERS BASED ON N-ISOPROPYLACRYLAMIDE AND N-(2-VINYLOXYETHYL)-N-(2-CYANOETHYL) AMINE. Journal of Chemical Technology and Metallurgy. Accessed January 14, 2026. [Link]
-
Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. MDPI. Accessed January 14, 2026. [Link]
- Nanoparticles composed of alkyl-cyanoacrylate polymers.
- Novel clothianidin compositions and methods of use thereof.
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- 2. N-Ethyl-N-cyanoethyl-m-toluidine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. US4931487A - Chain extenders for polyurethanes - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
- 9. [PDF] Synthesis and Characterizations of Poly ( benzidine ) and Poly ( o-toluidine ) Nano Composites – A Comparative Study S cience Indian | Semantic Scholar [semanticscholar.org]
N,N-Dicyanoethyl-m-toluidine: A Catalytic Curing Agent for Advanced Epoxy Resin Systems
An Application Note and Protocol Guide
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the use of N,N-Dicyanoethyl-m-toluidine as a catalytic curing agent for epoxy resin systems. As a tertiary amine, this compound does not participate in the curing reaction as a traditional hardener via addition reactions. Instead, it acts as a catalyst to promote the anionic homopolymerization of epoxy resins.[1][2] This mechanism offers distinct advantages, including the potential for long pot life at ambient temperatures followed by rapid curing at elevated temperatures, making it suitable for one-component (1K) formulations and applications requiring "cure-on-demand" capabilities.[3] This document outlines the underlying curing mechanism, provides step-by-step protocols for formulation and thermal analysis, and discusses safety and handling considerations for researchers and drug development professionals working with advanced polymer systems.
Introduction and Scientific Rationale
Epoxy resins are a critical class of thermosetting polymers renowned for their exceptional mechanical strength, chemical resistance, and adhesive properties.[4] The performance of an epoxy system is fundamentally dictated by the curing agent, or hardener, which cross-links the liquid resin into a rigid three-dimensional network. While primary and secondary amines are common curing agents that react stoichiometrically with epoxy groups, tertiary amines function catalytically.[1][5]
This compound falls into this latter category. Its molecular structure features a nitrogen atom bonded to three carbon atoms, leaving no reactive hydrogen atoms to participate in the conventional epoxy ring-opening addition reaction.[1] Instead, the lone pair of electrons on the nitrogen atom initiates an anionic polymerization cascade, leading to the homopolymerization of epoxy groups (etherification).[2][6]
Causality Behind Experimental Choices: The selection of a catalytic curing agent like this compound is driven by specific processing needs. Unlike two-component (2K) systems that have a limited pot life after mixing, catalytic systems can be formulated as stable, one-component (1K) mixtures that remain liquid for extended periods at room temperature and cure only upon the application of heat.[3] This provides significant advantages in manufacturing environments by eliminating mixing errors and enabling automated application processes. The cyanoethyl groups on the molecule may also influence polarity and adhesion to specific substrates, a factor to be considered during formulation development.
Properties of this compound
A clear understanding of the agent's physical and chemical properties is essential for its effective and safe use.
| Property | Value | Source / Note |
| Chemical Name | 3-((2-Cyanoethyl)(3-methylphenyl)amino)propanenitrile | IUPAC |
| Synonyms | N,N-Bis(2-cyanoethyl)-3-methylaniline | - |
| Molecular Formula | C₁₃H₁₅N₃ | - |
| Molecular Weight | 213.28 g/mol | - |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |
| CAS Number | 20135-24-8 | - |
Mechanism of Catalytic Curing
The curing process initiated by this compound is a multi-step anionic polymerization. The reaction is thermally activated, meaning that heat is required to provide the energy necessary to overcome the activation barrier of the initial ring-opening step.
-
Initiation: The tertiary amine's lone electron pair performs a nucleophilic attack on a carbon atom of the epoxy (oxirane) ring. This opens the ring and forms a zwitterion, an intermediate species with both a negative (alkoxide) and a positive (quaternary ammonium) charge.[7]
-
Propagation: The highly reactive alkoxide anion of the zwitterion then attacks another epoxy group, propagating the reaction. This chain reaction continues, forming polyether linkages and building the cross-linked polymer network.[2][8]
-
Chain Transfer (Potential): In systems containing hydroxyl groups (e.g., from the epoxy resin backbone or impurities like water), chain transfer can occur, creating new active centers and influencing the final network structure.
The overall process is an anionic homopolymerization of the epoxy resin, where the tertiary amine acts as the catalyst and is not consumed in the reaction.[2]
Caption: Anionic homopolymerization of epoxy initiated by a tertiary amine.
Experimental Protocols
This section provides detailed, self-validating protocols for formulating, curing, and characterizing an epoxy system using this compound.
Formulation and Curing Workflow
This protocol outlines the essential steps for preparing and curing a test sample. The workflow is designed to ensure reproducibility and minimize common defects like void formation.
Caption: Standard workflow for epoxy formulation and sample preparation.
Step-by-Step Curing Protocol
Materials & Equipment:
-
Base Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), EEW ~185-192 g/eq.
-
Curing Agent: this compound.
-
Balance (±0.01 g accuracy).
-
Mechanical stirrer or planetary mixer.
-
Vacuum chamber and pump.
-
Programmable convection oven.
-
Aluminum or silicone molds.
-
Standard personal protective equipment (PPE): safety goggles, nitrile gloves, lab coat.[9]
Procedure:
-
Resin Preparation: Place a container with the required amount of DGEBA resin in an oven at 60-80°C for 30-60 minutes. This reduces viscosity, facilitating easier mixing and degassing.
-
Formulation: Prepare formulations based on parts per hundred resin (phr). Since this is a catalytic cure, typical loading levels are low.
| Formulation ID | DGEBA Resin (g) | This compound (phr) | This compound (g) |
| EXP-1-LOW | 100.0 | 2.0 | 2.0 |
| EXP-1-MID | 100.0 | 5.0 | 5.0 |
| EXP-1-HIGH | 100.0 | 10.0 | 10.0 |
-
Mixing: Add the weighed amount of this compound to the pre-heated resin. Mix thoroughly with a mechanical stirrer for 5-10 minutes until the mixture is completely homogeneous.
-
Degassing: Place the mixture in a vacuum chamber at room temperature. Apply vacuum until bubbling subsides (typically 10-20 minutes) to remove trapped air, which can cause voids in the final cured product.
-
Curing: Pour the degassed mixture into pre-heated molds. Place the molds in a programmable oven and apply the curing schedule. A typical schedule for a catalytic cure involves a ramp to an elevated temperature.
-
Suggested Cure Schedule:
-
Ramp from 25°C to 150°C over 30 minutes.
-
Hold at 150°C for 2 hours.
-
Cool slowly to room temperature inside the oven.
-
-
-
Post-Curing (Optional): For applications requiring maximum thermal and mechanical properties, a post-cure step is recommended. This involves heating the cured material below its degradation temperature but above its initial glass transition temperature (Tg) to advance the cross-linking reaction. A typical post-cure is 2-4 hours at 180°C.
Characterization Protocols
Thermal analysis is crucial for validating the cure state and determining the service temperature of the epoxy thermoset.[10]
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the Tg.[11] A higher Tg generally indicates a higher degree of cure and cross-link density.[10]
Protocol:
-
Prepare a small sample (5-10 mg) from the cured epoxy.
-
Place the sample in an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Run a heat-cool-heat cycle to erase thermal history and obtain a clear transition:
-
Heat 1: Ramp from 25°C to 200°C at 10°C/min.
-
Cool: Cool from 200°C to 25°C at 20°C/min.
-
Heat 2: Ramp from 25°C to 220°C at 10°C/min.
-
-
Determine the Tg from the midpoint of the step transition in the heat flow curve of the second heating scan.[12]
Expected Results (Illustrative):
| Formulation ID | Catalyst Loading (phr) | Expected Tg (°C) |
| EXP-1-LOW | 2.0 | 140 - 155 |
| EXP-1-MID | 5.0 | 150 - 165 |
| EXP-1-HIGH | 10.0 | 155 - 170 |
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature, providing data on thermal stability and decomposition temperatures.[13]
Protocol:
-
Prepare a small sample (10-15 mg) of the cured epoxy.
-
Place the sample in a ceramic or platinum TGA pan.
-
Heat the sample from 30°C to 800°C at a rate of 10°C/min under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Determine the onset of degradation (Td) and char yield. Td is often reported as the temperature at which 5% weight loss occurs (Td5).
Expected Results (Illustrative):
| Formulation ID | Catalyst Loading (phr) | Td5 (°C) | Char Yield at 800°C (%) |
| EXP-1-LOW | 2.0 | 330 - 350 | >15% |
| EXP-1-MID | 5.0 | 335 - 355 | >16% |
| EXP-1-HIGH | 10.0 | 335 - 355 | >16% |
Safety and Handling
While specific toxicological data for this compound is not widely available, precautions should be based on related aromatic amine and nitrile compounds.[9][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[9]
-
Ventilation: Handle the material in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[15]
-
Skin Contact: Avoid direct skin contact. In case of contact, wash the affected area immediately with soap and plenty of water.[16]
-
Disposal: Dispose of uncured resin and catalyst as hazardous chemical waste according to local, regional, and national regulations.[16] Cured epoxy is generally considered inert and can be disposed of as solid waste.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Cure / Tacky Surface | Insufficient cure time or temperature; incorrect catalyst concentration. | Verify oven temperature. Increase cure time or temperature. Confirm formulation calculations. |
| Bubbles or Voids in Cured Part | Inadequate degassing; moisture contamination. | Ensure a thorough degassing cycle. Pre-dry resin if moisture is suspected. |
| Low Tg Value | Incomplete reaction. | Implement a post-curing step at a temperature 20-30°C above the initial Tg. |
| Fast Gelling at Room Temp | High ambient temperature; reactive impurities. | Store the pre-mixed formulation in a cool, dry place. Ensure resin and catalyst are free from contaminants. |
References
-
Applied Poleramic, Inc. (n.d.). AMINE CURED-EPOXY MATRICES. Applied Poleramic. Available at: [Link]
-
Polymer Chemistry, an Emerald Publication. (2025, March 12). The Reactivity of Amines with Epoxy Resins: Factors and Optimization. Available at: [Link]
-
Lanska, B., Kriz, J., & Spacek, V. (2021). Epoxy-Rich Systems with Preference for Etherification over Amine-Epoxy Reactions for Tertiary Amine Accelerators. Macromolecules, 54(10), 4673–4680. Available at: [Link]
-
Konuray, A. O., Fernández-Francos, X., & Ramis, X. (2017). Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines. Polymer Chemistry, 8(36), 5565–5576. Available at: [Link]
-
ResearchGate. (2025, August 5). The curing mechanism of epoxy resin. Available at: [Link]
-
ThreeBond Technical News. (n.d.). Curing Agents for Epoxy Resin. Available at: [Link]
-
Harris, J. J., & Temin, S. (1966). Proposed mechanism for the curing of epoxy resins with amine‐lewis acid complexes or salts. Journal of Applied Polymer Science, 10(4), 523-534. Available at: [Link]
-
Epoxy Channel. (2024, March 15). Catalysts, Crosslinking Agents, and Activators for Epoxy resins- Session 26 [Video]. YouTube. Available at: [Link]
-
Phetphaisit, C. W., et al. (2019). Designing the epoxy adhesive formulations for manufacturing engineered woods. Journal of Adhesion Science and Technology, 33(18), 2011-2028. Available at: [Link]
-
University of North Texas. (n.d.). EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS. Available at: [Link]
-
ResearchGate. (n.d.). DSC curves of epoxy–amine thermoset at different heating rates. Available at: [Link]
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Prospector. (2022, September 12). Epoxy Curing Agents – Latent Curing Agents for One Component Systems. Available at: [Link]
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ResearchGate. (n.d.). Curing schedule analysis by DSC for epoxy-amine and epoxy-thiol. Available at: [Link]
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Park, K. (n.d.). Chapter 8. Epoxies. Purdue University. Available at: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-N,N-Diethyl-m-Toluidine Hydrochloride, 98%. Available at: [Link]
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Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Available at: [Link]
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Chemistry For Everyone. (2025, July 26). How Is DSC Used To Study Epoxy Resins? [Video]. YouTube. Available at: [Link]
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Wei, P., et al. (2024). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. Polymers, 16(18), 2487. Available at: [Link]
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Dewprashad, B., & Eisenbraun, E. J. (n.d.). Fundamentals of Epoxy Formulation. Journal of Chemical Education. Available at: [Link]
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Ataman Kimya. (n.d.). N,N-Dimethyl-p-toluidine. Available at: [Link]
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Tristar Intermediates. (n.d.). N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17). Available at: [Link]
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Six Chongqing Chemdad Co., Ltd. (n.d.). N-Ethyl-N-cyanoethyl-m-toluidine. Available at: [Link]
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"cyanoethylation of m-toluidine reaction mechanism and kinetics"
Application Note: The Cyanoethylation of m-Toluidine
A Comprehensive Guide to Reaction Mechanism, Kinetics, and Experimental Protocols for Advanced Organic Synthesis
Abstract
This document provides an in-depth guide to the cyanoethylation of m-toluidine, a critical reaction for synthesizing intermediates used in the production of dyes and other specialty chemicals. We explore the underlying Michael addition mechanism, discuss the kinetics governing the reaction rate, and provide detailed, field-proven protocols for both the synthesis of N-(2-cyanoethyl)-m-toluidine and the execution of a comprehensive kinetic analysis. This guide is intended for researchers, chemists, and process development scientists seeking a robust understanding and practical framework for implementing this important transformation.
Introduction: The Significance of Cyanoethylation
Cyanoethylation is the addition of a 2-cyanoethyl group (-CH₂CH₂CN) to a compound containing a labile hydrogen atom.[1] The reaction involves the addition of a protic nucleophile, such as an amine, alcohol, or thiol, to acrylonitrile (H₂C=CH-CN).[2] As a classic example of a Michael 1,4-addition, acrylonitrile serves as the "Michael acceptor" due to the strong electron-withdrawing nature of the nitrile group, which renders the β-carbon electrophilic and susceptible to nucleophilic attack.[3][4]
The cyanoethylation of aromatic amines like m-toluidine is of significant industrial importance, particularly in the synthesis of dye intermediates.[5][6] The resulting products, such as N-(2-cyanoethyl)-N-ethyl-m-toluidine, are key precursors for a range of disperse dyes.[5] Understanding the reaction mechanism and kinetics is paramount for optimizing reaction conditions, maximizing yield, minimizing byproducts, and ensuring process safety and scalability. Aromatic amines, being less basic than their aliphatic counterparts, often require specific catalytic conditions to achieve efficient conversion.[7][8]
Reaction Mechanism: A Nucleophilic Conjugate Addition
The cyanoethylation of m-toluidine proceeds via a nucleophilic conjugate addition, also known as a Michael addition reaction.[3] The lone pair of electrons on the nitrogen atom of m-toluidine acts as the nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.
Catalysis Insight: While aliphatic amines can often react with acrylonitrile without a catalyst, the reduced basicity of aromatic amines necessitates the use of a catalyst to facilitate the reaction.[8] Acid catalysts, such as acetic acid, hydrochloric acid, or sulfuric acid, are commonly employed.[7][9][10] The acid protonates the nitrile group of acrylonitrile, which enhances the electrophilicity of the β-carbon and makes it more susceptible to attack by the weakly nucleophilic aromatic amine.
The mechanism can be depicted in the following steps:
-
Catalyst Activation (Acid Catalysis): The acid catalyst protonates the nitrogen atom of the nitrile group in acrylonitrile, increasing the polarization of the C=C double bond.
-
Nucleophilic Attack: The nitrogen atom of m-toluidine attacks the β-carbon of the activated acrylonitrile.
-
Intermediate Formation: This attack forms a resonance-stabilized zwitterionic intermediate.
-
Proton Transfer: A proton is transferred from the amine nitrogen to the α-carbon, leading to the formation of the final N-monocyanoethylated product and regeneration of the catalyst.
A potential side reaction is di-cyanoethylation, where the remaining N-H bond of the initially formed secondary amine reacts with a second molecule of acrylonitrile. The extent of this second addition can be controlled by adjusting the molar ratio of the reactants.[9]
Figure 1: General mechanism for the acid-catalyzed cyanoethylation of m-toluidine.
Reaction Kinetics and Process Optimization
The rate of the cyanoethylation reaction is influenced by several factors, including the concentration of reactants (m-toluidine and acrylonitrile), catalyst concentration, temperature, and solvent. A typical rate law for the reaction can be expressed as:
Rate = k[m-Toluidine]x[Acrylonitrile]y[Catalyst]z
where:
-
k is the rate constant.
-
x, y, and z are the reaction orders with respect to m-toluidine, acrylonitrile, and the catalyst, respectively.
Understanding these orders is crucial for process control. For instance, if the reaction is first-order with respect to acrylonitrile (y=1), doubling its concentration will double the reaction rate. A kinetic study is essential to determine these values empirically.
Key Considerations for Optimization:
-
Temperature: The reaction is often exothermic.[1] Inadequate temperature control can lead to runaway reactions or promote the unwanted polymerization of acrylonitrile. A controlled temperature profile ensures a steady reaction rate and minimizes side product formation.
-
Molar Ratio: The molar ratio of m-toluidine to acrylonitrile affects both the reaction rate and the product distribution (mono- vs. di-cyanoethylation).[9] An excess of the amine can favor mono-substitution.
-
Catalyst Choice and Loading: The type and concentration of the acid catalyst significantly impact the reaction rate. Stronger acids or higher catalyst loads can increase the rate but may also lead to corrosion or undesired side reactions.[7][10]
Table 1: Hypothetical Kinetic Study Data
The following table illustrates the type of data generated during a kinetic study to determine reaction orders using the method of initial rates.
| Experiment | [m-Toluidine]₀ (M) | [Acrylonitrile]₀ (M) | [H⁺]₀ (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 0.01 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 0.01 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 0.01 | 3.1 x 10⁻⁵ |
| 4 | 0.10 | 0.10 | 0.02 | 2.9 x 10⁻⁵ |
From this data, one could deduce that the reaction is approximately first-order in m-toluidine, first-order in acrylonitrile, and first-order in the acid catalyst.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Acrylonitrile is a toxic and flammable substance.
Protocol 1: Synthesis of N-(2-cyanoethyl)-m-toluidine
This protocol details the laboratory-scale synthesis and purification of the mono-cyanoethylated product.
Materials and Equipment:
-
m-Toluidine (≥99%)
-
Acrylonitrile (stabilized, ≥99%)
-
Glacial Acetic Acid (catalyst)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for flash column chromatography or vacuum distillation
Procedure:
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a thermometer. Place it on the magnetic stirrer within the heating mantle.
-
Reagent Charging: Charge the flask with m-toluidine (e.g., 53.5 g, 0.5 mol) and glacial acetic acid (e.g., 15 mL). Begin stirring.
-
Acrylonitrile Addition: Heat the mixture to 70-80°C. Add acrylonitrile (e.g., 29.2 g, 0.55 mol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 90°C.[9]
-
Reaction: After the addition is complete, maintain the reaction mixture at reflux (approx. 80-85°C) for 8-12 hours.[9]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting m-toluidine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with 200 mL of DCM.
-
Neutralization: Carefully wash the organic layer with 100 mL of saturated sodium bicarbonate solution to neutralize the acetic acid. Repeat until effervescence ceases.
-
Washing: Wash the organic layer with 100 mL of water, followed by 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude N-(2-cyanoethyl)-m-toluidine by vacuum distillation or flash column chromatography on silica gel.
Protocol 2: Kinetic Analysis of the Cyanoethylation Reaction
This protocol outlines a method for determining the reaction rate law.
Materials and Equipment:
-
Jacketed glass reactor with temperature control unit
-
Automated sampling system or manual syringes
-
Gas Chromatograph (GC) with a suitable column (e.g., DB-5) and FID detector
-
Internal standard (e.g., dodecane)
-
Reactants and catalyst as described in Protocol 1
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
Standard Preparation: Prepare calibration standards of m-toluidine and the product in the chosen solvent with a fixed concentration of the internal standard. Generate a calibration curve for quantitative analysis.
-
Reaction Setup: Equilibrate the jacketed reactor to the desired temperature (e.g., 80°C).
-
Baseline Experiment: Charge the reactor with the solvent, m-toluidine (e.g., 0.1 M), and the internal standard. Allow the mixture to reach thermal equilibrium.
-
Initiation: Initiate the reaction by adding the pre-heated acrylonitrile (e.g., 0.1 M) and catalyst (e.g., 0.01 M). Start timing (t=0).
-
Sampling: Withdraw samples at regular intervals (e.g., every 15 minutes for the first 2 hours, then every 30-60 minutes). Immediately quench each sample in a vial containing a small amount of a base (e.g., triethylamine) to stop the reaction.
-
Analysis: Analyze each quenched sample by GC to determine the concentration of m-toluidine relative to the internal standard.
-
Data Processing: Plot the concentration of m-toluidine versus time. Calculate the initial rate from the slope of the tangent at t=0.
-
Varying Concentrations: Repeat steps 3-7, systematically varying the initial concentration of one reactant at a time (as outlined in Table 1) while keeping the others constant.
-
Rate Law Determination: Use the initial rates from all experiments to determine the reaction orders (x, y, z) and calculate the rate constant (k).
Figure 2: Experimental workflow for the synthesis of N-(2-cyanoethyl)-m-toluidine.
Conclusion
The cyanoethylation of m-toluidine is a robust and versatile reaction rooted in the principles of Michael addition chemistry. Successful implementation in a research or development setting hinges on a clear understanding of the underlying reaction mechanism and the kinetic factors that govern its rate and selectivity. By employing acid catalysis and carefully controlling parameters such as temperature and reactant stoichiometry, high yields of the desired N-(2-cyanoethyl)-m-toluidine can be achieved. The protocols provided herein offer a validated starting point for both the synthesis of this valuable intermediate and for conducting the detailed kinetic studies necessary for process optimization and scale-up.
References
- Gotor, V., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(26), 3415-3417.
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
- Devoe, R. J., et al. (2003). N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them. Google Patents, EP1321459A2.
- Devoe, R. J., et al. (2003). N-cyanoethylated ortho and meta toluenediamine compositions and process for making them. Google Patents, US20030144540A1.
- Rajasekaran, A., et al. (2011). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 23(1), 1-6.
- Bruson, H. A. (1949).
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Tristar Intermediates. (n.d.). N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17). Retrieved from [Link]
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Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]
- Buck, J. S., & Ferry, C. W. (1938). m-Toluidine, N-ethyl-. Organic Syntheses, 18, 75.
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Odin, C. I., et al. (2010). Structure activity relationship (sar) of cyanoethylated aromatic amines. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
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Zhang, K., et al. (2021). Mechanism of amine-acrylate aza-Michael addition for curing polymer networks. ResearchGate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism. YouTube. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). N-Ethyl-N-cyanoethyl-m-toluidine. Retrieved from [Link]
- Langkammerer, C. M. (1951). Cyanoethylation. Google Patents, US2579580A.
- Peterli, H. J. (1966). Process for the cyanoethylation of aromatic amines. Google Patents, US3231601A.
-
Pearson+. (n.d.). Show how m-toluidine can be converted to the following compounds.... Retrieved from [Link]
- Argabright, P. A., & Hall, D. W. (1976). Cyanoethylation of aromatic amines. Google Patents, US3943162A.
-
UNEP. (n.d.). III Analytical Methods. Retrieved from [Link]
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Application Notes & Protocols: N,N-Dicyanoethyl-m-toluidine in the Formulation of Azo Disperse Dyes
Abstract
This technical guide provides a comprehensive overview of the synthesis, formulation, and application of azo disperse dyes utilizing N,N-Dicyanoethyl-m-toluidine as a key coupling component. Disperse dyes are the primary colorants for hydrophobic synthetic fibers, most notably polyester, due to their non-ionic nature and ability to diffuse into the fiber matrix under high-temperature conditions.[1][2] this compound is a versatile tertiary amine intermediate whose structure allows for the creation of dyes with high tinctorial strength and good fastness properties. This document details the underlying chemical principles, provides validated, step-by-step laboratory protocols, and discusses critical safety considerations for researchers and professionals in dye chemistry and textile science.
Section 1: The Chemistry of Azo Disperse Dye Synthesis
Azo dyes are the largest and most important class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[3] This arrangement forms an extended conjugated system responsible for the dye's color. The synthesis is a robust and versatile two-step process: diazotization followed by azo coupling.[3][4]
The Diazotization Reaction
In the first stage, a primary aromatic amine, known as the diazo component, is converted into a highly reactive diazonium salt. This is achieved by treating the amine with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (typically 0–5 °C).[3][5] The acid protonates the sodium nitrite to form nitrous acid (HNO₂) in situ, which then generates the electrophilic nitrosonium ion (NO⁺). The nucleophilic amine attacks this ion, and following a series of proton transfers and the elimination of water, the aryldiazonium ion (Ar–N₂⁺) is formed.
Causality: Maintaining a low temperature is critical. Diazonium salts are thermally unstable and can decompose into nitrogen gas and a phenol if the temperature rises, which would terminate the desired reaction pathway and reduce the final dye yield.[3]
The Azo Coupling Reaction
The second stage involves the reaction of the electrophilic diazonium salt with an electron-rich nucleophilic compound, known as the coupling component.[6][7] In this guide, the coupling component is This compound . This reaction is a classic electrophilic aromatic substitution. The diazonium ion attacks the activated aromatic ring of the toluidine derivative, typically at the para-position relative to the activating amino group, to form the stable azo bond.[7]
Causality: The reaction's pH is an important parameter. The coupling reaction is generally favored under mildly acidic to neutral conditions.[7] If the medium is too acidic, the concentration of the free amine in the coupling component decreases through protonation, deactivating it towards electrophilic attack. If it is too alkaline, the diazonium ion can be converted to a non-reactive diazotate ion.
Visualizing the Reaction Pathway
The following diagram illustrates the synthesis of a representative red disperse dye from 2-chloro-4-nitroaniline (diazo component) and this compound (coupling component).
Caption: Overall synthesis scheme for an azo disperse dye.
Section 2: Synthesis Protocol: A Representative Red Disperse Dye
This protocol describes the synthesis of a red azo disperse dye (3-[amino]propanenitrile), a structure analogous to commercially relevant dyes.
Reagents and Conditions
The following table summarizes the necessary reagents and critical reaction parameters.
| Reagent/Parameter | Part A: Diazotization | Part B: Coupling |
| Diazo Component | 2-Chloro-4-nitroaniline | - |
| Coupling Component | - | This compound |
| Acid | Hydrochloric Acid (37%) | Acetic Acid (Glacial) |
| Nitrite Source | Sodium Nitrite (NaNO₂) | - |
| Solvent | Water (Deionized) | Water, Acetic Acid |
| Temperature | 0 - 5 °C | 5 - 10 °C |
| pH Control | - | Sodium Acetate |
| Stoichiometric Ratio | 1.0 eq | 1.0 eq |
Experimental Workflow: Step-by-Step
Caption: Step-by-step workflow for azo dye synthesis.
Part A: Diazotization of 2-Chloro-4-nitroaniline
-
In a 500 mL beaker, add 17.3 g (0.1 mol) of 2-chloro-4-nitroaniline to 100 mL of water.
-
Slowly and with stirring, add 25 mL (~0.3 mol) of concentrated hydrochloric acid (37%). The mixture will form a slurry.
-
Cool the beaker in an ice-salt bath to bring the internal temperature to 0-5 °C. Stir continuously.
-
In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 25 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine slurry over 30 minutes. Crucial: Monitor the temperature closely and ensure it does not exceed 5 °C.
-
After the addition is complete, continue stirring in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The resulting clear, yellowish solution is the diazonium salt, which is unstable and must be used immediately.[3]
Part B: Azo Coupling
-
In a 1 L beaker, dissolve 21.5 g (0.1 mol) of this compound in 50 mL of glacial acetic acid. Add 200 mL of water and stir to form a fine suspension.
-
Cool this coupler solution to 5-10 °C in an ice bath.
-
With vigorous stirring, slowly add the freshly prepared, cold diazonium salt solution from Part A to the coupler solution over a period of 45-60 minutes.
-
A deep red precipitate will form immediately.[8]
-
After the addition is complete, continue stirring the reaction mixture for an additional 2-3 hours while allowing it to warm to room temperature. This ensures the coupling reaction is complete.
-
Filter the solid dye product using a Buchner funnel under vacuum.
-
Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral (pH ~7.0). This removes residual acids and salts.
-
Dry the resulting dye presscake in a vacuum oven at 60-70 °C to a constant weight.
Section 3: Formulation of the Synthesized Dye
The dried, crude dye is highly crystalline and not directly usable for dyeing polyester. It must be converted into a stable, fine-particle dispersion.[9] Disperse dyes function by migrating from the aqueous phase into the hydrophobic fiber; this requires an extremely high surface area, which is achieved by reducing the particle size to less than 1 micron.[9][10]
Protocol: Preparation of a Standard Dye Dispersion
-
Pre-mixing: In a beaker, combine 30 g of the dry dye powder, 60 g of a dispersing agent (e.g., sodium lignosulfonate), and 110 mL of deionized water to form a paste.
-
Milling: Transfer the paste to a laboratory-scale bead mill. Mill the mixture until the average particle size is below 1 micron. This can be verified using a particle size analyzer or by a "filter paper test" where a drop of the dispersion placed on filter paper shows no sign of dye specks or a colored ring after drying.
-
Standardization: The resulting liquid dispersion can be standardized to a specific strength (e.g., 20% pure dye content) by adding water. A biocide may be added for long-term storage stability.
Section 4: Application Protocol: Dyeing of Polyester
This protocol outlines a standard high-temperature exhaust dyeing method for polyester fabric, which is the most common industrial practice for achieving deep, level shades.
Dyeing Recipe and Process Parameters
| Component/Parameter | Value | Purpose |
| Dye Dispersion (Standardized) | 2.0% (on weight of fabric) | Colorant |
| Dispersing Agent | 1.0 g/L | Keeps dye particles suspended in the bath |
| Acetic Acid | to pH 4.5 - 5.5 | Optimal pH for polyester dyeing[2] |
| Liquor Ratio | 10:1 (10 mL water per 1 g fabric) | Ratio of dyebath volume to fabric weight |
| Process Parameters | ||
| Initial Temperature | 60 °C | Starting temperature for adding fabric |
| Rate of Rise | 1.5 °C / minute | Gradual heating to ensure level dye uptake |
| Final Temperature | 130 °C | Temperature for dye diffusion into polyester[2] |
| Hold Time at 130 °C | 60 minutes | Allows for complete dye penetration and fixation |
Visualizing the Dyeing Cycle
Caption: Temperature profile for high-temperature polyester dyeing.
Step-by-Step Dyeing Procedure
-
Dye Bath Preparation: Fill a high-temperature dyeing vessel with water (based on a 10:1 liquor ratio). Add the dispersing agent and acetic acid to adjust the pH to 4.5-5.5.
-
Dye Addition: Add the required amount of the prepared dye dispersion and stir well.
-
Fabric Loading: Introduce the polyester fabric into the bath at 60 °C.
-
Dyeing Cycle: Seal the vessel and begin the heating program: ramp the temperature from 60 °C to 130 °C at a rate of 1.5 °C/min. Hold at 130 °C for 60 minutes.
-
Cooling and Rinsing: Cool the vessel to 70 °C, then drain the dyebath. Rinse the fabric with hot water.
-
Reduction Clearing: To remove surface dye and improve wash fastness, treat the dyed fabric in a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 80 °C for 15 minutes.[11]
-
Final Rinse: Rinse the fabric thoroughly with warm and then cold water, and then dry.
Section 5: Safety and Handling
All chemical synthesis and application should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Aromatic Amines (e.g., m-toluidine, 2-chloro-4-nitroaniline): These compounds are toxic and may be harmful if inhaled, ingested, or absorbed through the skin. Avoid creating dust.
-
This compound: Handle with care, following standard procedures for organic nitriles and tertiary amines.
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent. Keep away from combustible materials. Toxic if swallowed.[8]
-
Acids and Bases (HCl, NaOH): These are corrosive and can cause severe burns. Handle with extreme care.
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not discharge dye effluents into the environment without appropriate treatment.[13][14]
References
-
The Synthesis of Azo Dyes. (n.d.). University of Toronto. Link
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. Link
-
Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions. (2025). Benchchem. Link
-
Millbern, Z., & Vinueza, N. R. (2022). The characterization of disperse dyes in polyester fibers using DART mass spectrometry. Journal of Forensic Sciences, 67(6), 2291–2298. Link
-
Azo coupling. (n.d.). In Wikipedia. Retrieved from Link
-
The characterization of disperse dyes in polyester fibers using DART mass spectrometry. (2022). National Institute of Justice. Link
-
The characterization of disperse dyes in polyester fibers using DART mass spectrometry. (2022). National Institute of Justice. Link
-
Azo Coupling. (n.d.). Organic Chemistry Portal. Link
-
Aromatic amines: use in azo dye chemistry. (n.d.). IMR Press. Link
-
Aromatic Amines & Diazonium Ions: Azo Dye Synthesis. (n.d.). Studylib. Link
-
Understanding Disperse Dyes: Mechanisms, Applications, and Innovation in Synthetic Textile Chemistry. (n.d.). Alfa Chemistry. Link
-
Hossain, M. (2021, March 6). Disperse Dyes: Properties, Classification, Dyeing & Printing Method. Textile Learner. Link
-
Disperse dye formulations. (1981). US Patent US4286959A. Link
-
Preparation of aromatic azoamines by diazotization/coupling/rearrangement of aromatic amines. (1981). US Patent US4275003A. Link
-
Vidya, V., & Sadasivan, V. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(9), 2049-2053. Link
-
N-Methyl-m-toluidine Safety Data Sheet. (2018). TCI America. Link
-
El-Apasery, M. A. (2016). Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. Molecules, 21(7), 863. Link
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Aspland, J. R. (n.d.). Chapter 8: Disperse Dyes and Their Application to Polyester. P2 InfoHouse. Link
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N-Methyl-p-toluidine Safety Data Sheet. (2018). TCI Europe N.V. Link
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m-Toluidine Safety Data Sheet. (2020). Fisher Scientific. Link
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Wang, Z., et al. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Molecules, 27(15), 4810. Link
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Al-Etaibi, A. M., et al. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. Molecules, 28(14), 5462. Link
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N,N-Diethyl-m-toluidine Safety Data Sheet. (2025). ChemicalBook. Link
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One-step process of preparing azo dyes by simultaneous diazotization. (1974). US Patent US3793305A. Link
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m-Toluidine Safety Data Sheet. (2021). Deepak Nitrite Limited. Link
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Abdul-Zahra, M. H., & Hussein, F. A. (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. Journal of Basrah Researches (Sciences), 48(1). Link
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N-Ethyl-N-cyanoethyl-m-toluidine. (n.d.). Six Chongqing Chemdad Co., Ltd. Link
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Mohammed, Y. S., et al. (2015). Synthesis and characterization of monoazo disperse dyes from salycyclic acid and phenol as coupling components. Discovery, 42(191), 160-165. Link
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El-Apasery, M. A. (2007). Synthesis and application of some new disperse azo dyes derived from 2-cyanomethyl benzothiazole. Pigment & Resin Technology, 36(6), 382-391. Link
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The Essential Role of m-Toluidine (CAS 108-44-1) in Modern Dye Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Link
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N-Ethyl-m-toluidine. (n.d.). Organic Syntheses Procedure. Link
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N, N-Di-[2-Cyanoethyl]-M-Toluidine (DC-23). (n.d.). Tristar Intermediates. Link
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N-(2-Cyanoethyl)-N-ethyl-m-toluidine. (n.d.). TCI Chemicals. Link
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Al-Etaibi, A. M., et al. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. MDPI. Link
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Use of Toluidine in the Manufacture of Dyes. (n.d.). National Toxicology Program (NTP). Link
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N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them. (2003). European Patent EP1321459A2. Link
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Dyeing properties of the disperse dyes containing cyano group based on benzisothiazole for polyester fabrics under alkali condition. (2019). ResearchGate. Link
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N-Ethyl-N-cyanoethyl-m-toluidine 148-69-6. (n.d.). ChemicalBook. Link
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Synthesis of Dyes and the Textile Industry. (2020). ResearchGate. Link
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N-n-di-[2-cyanoethyl]-m-toluidine. (n.d.). Hexone Interchem Pvt. Ltd. via Tradeindia. Link
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Disperse dye composition, disperse dye and preparation method and use thereof. (2017). Korean Patent KR101702513B1. Link
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Al-Etaibi, A. M., & El-Apasery, M. A. (2022). Can Novel Synthetic Disperse Dyes for Polyester Fabric Dyeing Provide Added Value? Polymers, 14(21), 4599. Link
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"analytical methods for the quantification of N,N-Dicyanoethyl-m-toluidine"
An In-Depth Technical Guide to the Quantitative Analysis of N,N-Dicyanoethyl-m-toluidine: Methodologies and Protocols
Introduction: The Analytical Imperative for this compound
This compound is a tertiary aromatic amine of significant interest as an intermediate in the synthesis of specialized dyestuffs and other functional organic molecules.[1][2] The purity and concentration of this intermediate are critical parameters that directly influence the yield, purity, and safety profile of the final products. Consequently, robust and reliable analytical methods for its precise quantification are indispensable for process optimization, quality control, and stability testing in research and manufacturing environments.
This comprehensive guide, designed for researchers, analytical scientists, and drug development professionals, provides a detailed exploration of the primary chromatographic techniques for the quantification of this compound. We will delve into the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols described herein are built upon established methods for analogous aromatic amines and are designed to serve as a robust starting point for method development and validation in accordance with international guidelines.[3][4]
Physicochemical Properties and Analytical Considerations
Before delving into specific protocols, it is crucial to consider the physicochemical properties of this compound that inform the choice of analytical methodology. As an aromatic tertiary amine, it possesses characteristics that make it amenable to both HPLC and GC analysis:
-
Aromaticity: The presence of the toluidine ring system imparts strong ultraviolet (UV) absorbance, making HPLC with UV detection a highly suitable and accessible quantification technique.
-
Polarity: The two cyanoethyl groups introduce significant polarity to the molecule. This influences its retention behavior in reversed-phase HPLC and its volatility for GC analysis.
-
Thermal Stability: The molecule's stability at elevated temperatures will dictate the feasibility and optimization of GC-based methods.
-
Molecular Weight: A defined molecular weight allows for definitive identification and quantification using mass spectrometry.
High-Performance Liquid Chromatography (HPLC): A Robust Method for Routine Quantification
HPLC, particularly in the reversed-phase mode, is a cornerstone technique for the analysis of non-volatile and thermally sensitive organic compounds. It offers excellent precision, accuracy, and high throughput, making it ideal for routine quality control.
Principle of the Method
Reversed-phase HPLC separates analytes based on their hydrophobic interactions with a nonpolar stationary phase (typically C18). A polar mobile phase is used to elute the compounds from the column. This compound, with its moderate polarity, will be well-retained on a C18 column, allowing for effective separation from both more polar and less polar impurities. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration.
Detailed HPLC Protocol
This protocol provides a starting point for the quantification of this compound. Method optimization may be required for specific sample matrices.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column thermostat, and UV-Vis Detector. |
| Column | Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[5] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40, v/v). Optimization may be required. |
| Flow Rate | 1.0 mL/min.[5] |
| Column Temperature | 30 °C.[5] |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance for this compound).[5] |
| Injection Volume | 10 µL.[5] |
| Run Time | Approximately 10 minutes. |
2. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the acetonitrile/water mixture, filter through a 0.45 µm membrane filter, and degas thoroughly before use.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the mobile phase.[6]
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in acetonitrile to achieve an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5][6]
3. Data Analysis and Quantification:
-
System Suitability: Inject the mid-point working standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Calibration Curve: Inject each working standard solution. Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Linearity: Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.998.[3]
-
Quantification: Inject the sample solution. Determine the concentration of this compound in the sample using the equation of the line from the calibration curve.[4]
Workflow for HPLC Analysis
Caption: Workflow for this compound quantification by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Specificity
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying and quantifying trace-level impurities and for providing structural confirmation of the analyte.
Principle of the Method
In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for the compound, allowing for highly specific detection and quantification. This method is ideal for confirming the identity of this compound and for profiling related volatile impurities.[7]
Detailed GC-MS Protocol
This protocol is a starting point for the analysis of this compound. The inlet and oven temperatures should be carefully optimized to ensure efficient volatilization without thermal degradation.
1. Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| GC System | Agilent 7890B or equivalent, coupled to a Mass Selective Detector (MSD). |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.[5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min.[5] |
| Injector Temperature | 270 °C. |
| Split Ratio | 50:1.[5] |
| Oven Program | Initial: 150 °C, hold for 1 min. Ramp: 15 °C/min to 280 °C. Hold: 5 minutes at 280 °C. |
| MS Transfer Line | 280 °C.[7] |
| Ion Source Temp. | 230 °C.[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[7] |
| Acquisition Mode | Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification. |
2. Preparation of Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like ethyl acetate or dichloromethane.[7]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serially diluting the stock solution with the same solvent.[7]
-
Sample Preparation: Accurately weigh the sample and dissolve it in the chosen solvent to achieve a final concentration within the calibration range.
3. Data Analysis and Quantification:
-
Identification: In full scan mode, identify the this compound peak based on its retention time and the fragmentation pattern in its mass spectrum.
-
Quantification (SIM Mode): Select characteristic, abundant ions from the mass spectrum for SIM analysis (e.g., the molecular ion and key fragment ions). This will significantly enhance sensitivity and selectivity.[7]
-
Calibration and Quantification: Construct a calibration curve by plotting the peak area of the primary quantification ion against the concentration of the standards. Quantify the analyte in the sample using this curve.[6]
Workflow for GC-MS Analysis
Caption: Workflow for this compound quantification by GC-MS.
Method Validation: Ensuring Trustworthiness and Reliability
For use in regulated environments, any analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Key Validation Parameters
The following table summarizes typical acceptance criteria for the validation of the described methods, based on established norms for similar aromatic amines.[3]
| Validation Parameter | HPLC-UV Method | GC-MS Method | ICH Q2(R1) Typical Acceptance Criteria |
| Linearity (R²) | ≥0.999 | ≥0.998 | ≥0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | Defined by linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | 98.0% - 102.0% for drug substance.[3] |
| Precision (% RSD) | ≤ 1.5% | ≤ 2.0% | Repeatability: ≤ 2%.[3] |
| Limit of Detection (LOD) | Analyte Dependent | Analyte Dependent | Signal-to-Noise Ratio of 3:1.[3] |
| Limit of Quantification (LOQ) | Analyte Dependent | Analyte Dependent | Signal-to-Noise Ratio of 10:1.[3] |
| Specificity | Peak purity analysis confirms homogeneity. | Mass spectrum provides definitive identification. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
Logical Flow for Method Validation
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"high-performance liquid chromatography (HPLC) method for N,N-Dicyanoethyl-m-toluidine"
An Application Note for the Analysis of N,N-Dicyanoethyl-m-toluidine by High-Performance Liquid Chromatography
Abstract
This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. This compound is a significant intermediate in the synthesis of various disperse dyes.[1][2] The developed method is tailored for researchers, scientists, and drug development professionals requiring accurate purity assessment and quality control. The protocol details the rationale behind chromatographic choices, a step-by-step experimental procedure, and a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[3][4][5]
Introduction and Analyte Profile
This compound, also known as 3-[ethyl(3-methylphenyl)amino]propanenitrile, is an aromatic tertiary amine widely used as a precursor in the chemical industry, particularly for manufacturing azo dyes like Disperse Red 65, 153, and 179.[1][6] Given its role as a key building block, ensuring its purity is critical for the quality, consistency, and safety of the final products. HPLC is an ideal technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[7]
Physicochemical Properties of this compound:
-
Molecular Formula: C₁₂H₁₆N₂[8]
-
Molecular Weight: 188.27 g/mol [6]
-
Structure: A toluidine core with two cyanoethyl groups on the amine nitrogen.
-
Polarity: The molecule possesses a nonpolar aromatic ring and ethyl group, with moderate polarity contributed by the two nitrile (-C≡N) groups. The predicted XLogP3 value of 2.65 suggests it is well-suited for reverse-phase chromatography.[8]
-
Solubility: As an aromatic amine, it is expected to be soluble in organic solvents like acetonitrile and methanol and slightly soluble in water.[9]
Rationale for Method Development
The selection of chromatographic parameters is based on the physicochemical properties of this compound to achieve optimal separation and detection.
-
Mode of Chromatography: Reverse-Phase (RP) Reverse-phase HPLC is the chosen mode due to the analyte's predominantly nonpolar character. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of this compound will be governed by its hydrophobic interactions with the stationary phase.
-
Stationary Phase Selection: C18 Column A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention capabilities, which are ideal for aromatic compounds.[10] A column with a particle size of 3 to 5 µm provides a good balance between efficiency and backpressure.
-
Mobile Phase Selection: Acetonitrile and Water with Formic Acid A gradient elution using acetonitrile and water allows for efficient separation of the main analyte from potential impurities with varying polarities. Acetonitrile is chosen over methanol as it often provides lower backpressure and better UV transparency. The addition of a small percentage (e.g., 0.1%) of formic acid to the mobile phase is crucial. As an aromatic amine, this compound contains a basic nitrogen atom that can interact with residual acidic silanols on the silica backbone of the stationary phase, leading to peak tailing. The acid in the mobile phase protonates these silanols, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.
-
Detector Selection: UV-Vis Detector The presence of the aromatic toluidine ring in the molecule results in strong ultraviolet (UV) absorbance. A UV-Vis detector is, therefore, a simple, robust, and sensitive choice for detection. The detection wavelength is set to 254 nm, a common wavelength for aromatic compounds that provides a strong signal and good specificity.
Detailed Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (≥98%)
-
This compound reference standard (purity >99%)
-
-
Glassware: Volumetric flasks, autosampler vials with septa.
-
Other: Analytical balance, 0.45 µm syringe filters.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 40% B2-12 min: 40% to 90% B12-15 min: 90% B15.1-18 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 18 minutes |
Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the diluent.[12] These will be used to construct the calibration curve.
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute this solution to a final concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[12]
System Suitability Testing (SST)
Before running the analytical sequence, perform five replicate injections of a mid-concentration working standard (e.g., 50 µg/mL). The system is deemed suitable for analysis if the following criteria are met.[13]
| SST Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol and Data
The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[5]
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
Request PDF. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N,N-Diethyl-m-toluidine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Tristar Intermediates Pvt. Ltd. (n.d.). N, N-Di-[2-Hydroxyethyl]-M-Toluidine (DC-2). Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Tristar Intermediates. (n.d.). N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17). Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
Chromatography Online. (2012, September 2). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of m-Toluidine. Retrieved from [Link]
-
Chemdad. (n.d.). N-Ethyl-N-cyanoethyl-m-toluidine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn. Retrieved from [Link]
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"gas chromatography (GC) analysis of N,N-Dicyanoethyl-m-toluidine"
An Application Note for the Gas Chromatographic Analysis of N,N-Dicyanoethyl-m-toluidine
Introduction
This compound is an aromatic amine derivative. While specific literature on this exact compound is scarce, its structural similarity to other N-substituted toluidines suggests its probable use as an intermediate in the synthesis of specialized dyes and pigments.[1][2] The purity and concentration of such intermediates are critical for ensuring the quality, safety, and desired properties of the final products.
Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds.[3] Given the anticipated volatility of this compound, GC offers an excellent method for its analysis, providing high resolution and sensitivity. This application note details a comprehensive protocol for the analysis of this compound using Gas Chromatography, suitable for purity assessment, quality control, and research applications. The method can be adapted for use with either a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive identification.[4]
Principle of the Method
Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, narrow tube called a column.[3] A sample containing the analyte is vaporized in a heated injector and carried through the column by an inert carrier gas (the mobile phase). Analytes with a higher affinity for the stationary phase travel more slowly through the column, resulting in separation. The choice of the stationary phase is critical and is based on the principle of "like dissolves like"; polar columns are best suited for separating polar compounds.[5][6]
This compound, with its nitrogen atoms and polar cyano (-C≡N) groups, is a polar molecule.[5] Therefore, a mid-polarity to polar stationary phase is recommended for optimal separation and peak shape. Following separation, the analytes are detected by a detector, which generates a signal proportional to the amount of the compound.
Experimental Protocol
This protocol provides a generalized method that should be validated for specific applications.
Materials and Reagents
-
Solvent: HPLC-grade Methanol or Acetonitrile.
-
This compound Reference Standard: Purity ≥98%.
-
Carrier Gas: Helium (99.999% purity) or Nitrogen (99.999% purity).
-
FID Gases: Hydrogen (99.999% purity) and compressed air (zero grade).
-
Volumetric flasks, pipettes, and autosampler vials.
Instrumentation
A standard gas chromatograph equipped with the following components is recommended:
-
Gas Chromatograph: Agilent 7890B, Shimadzu GC-2030, or equivalent.[4][7]
-
Injector: Split/Splitless injector.
-
Column: A mid-polarity capillary column is recommended. A common choice is a DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm ID, 0.25 µm film thickness) due to its versatility.[4] For enhanced separation of this polar analyte, a more polar column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), could also be employed.[8][9]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Sample and Standard Preparation
The following procedure is for the purity analysis of a raw material sample. For analysis in complex matrices, a more rigorous sample preparation involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[3][10]
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with methanol. These will be used to construct a calibration curve.
-
Sample Solution (approx. 100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask, dissolve in methanol, and then perform a further 1:10 dilution to bring the concentration into the calibration range.[11]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter into autosampler vials before injection to prevent contamination of the GC system.
Gas Chromatography Conditions
The following table summarizes the recommended starting parameters for the GC analysis. These may require optimization for specific instruments and applications.
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A robust, mid-polarity column suitable for a wide range of aromatic amines.[4] |
| Carrier Gas | Helium | Provides good efficiency and is inert.[9] |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | A typical flow rate for a 0.25 mm ID column, balancing analysis time and efficiency.[4] |
| Injector Type | Split/Splitless | Allows for analysis of a wide range of concentrations. |
| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation.[4] |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Split Ratio | 50:1 | Prevents column overloading for concentrated samples. Can be adjusted or switched to splitless for trace analysis.[4] |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C | The initial temperature allows for focusing of the analytes at the head of the column. The ramp ensures elution and separation of the analyte and potential impurities.[4] |
| FID Detector Temp. | 300 °C | Prevents condensation of the analyte in the detector.[4] |
| FID Gas Flows | H₂: 40 mL/min, Air: 400 mL/min, Makeup (N₂ or He): 25 mL/min | Standard flows for optimal FID sensitivity and stability.[7] |
| MS Transfer Line | 280 °C | Prevents cold spots and ensures efficient transfer of analytes to the ion source.[11] |
| MS Ion Source | 230 °C (Electron Ionization - EI) | Standard temperature for EI, balancing ionization efficiency and minimizing degradation.[11] |
| Ionization Energy | 70 eV | Standard energy for creating reproducible mass spectra for library matching.[11] |
| Scan Range | m/z 40-450 | A wide enough range to capture the molecular ion and key fragment ions of the analyte and potential impurities. |
Analytical Workflow Diagram
Caption: Workflow for the GC analysis of this compound.
Data Analysis and Interpretation
-
Peak Identification: The peak corresponding to this compound is identified by comparing its retention time with that of the injected reference standard. If using a mass spectrometer, the identity can be confirmed by matching the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Purity Assessment (Area Percent): For a simple purity check, the purity of the sample can be estimated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. This method assumes that all components have a similar response factor in the FID.[4]
-
Quantitative Analysis: For accurate quantification, a calibration curve is constructed by plotting the peak area of the working standards against their known concentrations.[11] The concentration of this compound in the sample is then determined by interpolating its peak area on this curve. Linear regression analysis should yield a correlation coefficient (R²) of ≥0.995 for a valid calibration.
Method Validation and System Suitability
To ensure the reliability of the results, the analytical method should be validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:
-
Linearity: Assessed from the calibration curve.
-
Accuracy: Determined by spike-recovery experiments.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, typically expressed as percent relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Before running a sequence of samples, system suitability should be verified by injecting a standard solution multiple times. The %RSD of the peak area and retention time for these replicate injections should be within acceptable limits (e.g., <2%).
Conclusion
This application note provides a robust and reliable method for the gas chromatographic analysis of this compound. The protocol, utilizing a mid-polarity capillary column with either FID or MS detection, is suitable for both purity assessment and quantitative analysis in a quality control or research environment. The provided parameters serve as an excellent starting point and can be optimized to meet specific analytical requirements.
References
-
Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety, 5(3). Retrieved from [Link]
-
ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Retrieved from [Link]
-
Agilent. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]
-
Amerigo Scientific. Overview of Polar Gas Chromatography. Retrieved from [Link]
-
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
Organomation. Gas Chromatography Sample Preparation. Retrieved from [Link]
-
Greyhound Chromatography. GC Column Selection Guide. Retrieved from [Link]
-
Chrom Tech, Inc. Ultimate Guide to Gas Chromatography Columns. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding N,N-Diethyl-m-toluidine: Properties and Applications. Retrieved from [Link]
-
Chemdad Co., Ltd. N-Ethyl-N-cyanoethyl-m-toluidine. Retrieved from [Link]
-
Keika Ventures. Analytical Method: o-, m-, p-Toluidine by GC/ECD. Retrieved from [Link]
-
Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]
-
Organic Syntheses. m-Toluidine, N-ethyl-. Retrieved from [Link]
-
Tristar Intermediates. N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17). Retrieved from [Link]
-
Chromaleont. GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. Retrieved from [Link]
Sources
- 1. N-Ethyl-N-cyanoethyl-m-toluidine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. N-Ethyl-N-cyanoethyl-m-toluidine | 148-69-6 [chemicalbook.com]
- 3. organomation.com [organomation.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. chromaleont.it [chromaleont.it]
- 8. Overview of Polar Gas Chromatography - Amerigo Scientific [amerigoscientific.com]
- 9. chromtech.com [chromtech.com]
- 10. agilent.com [agilent.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Untapped Potential of N,N-Dicyanoethyl-m-toluidine: A Scaffold for Pharmaceutical Exploration
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
N,N-Dicyanoethyl-m-toluidine, a tertiary aromatic amine, is a well-established intermediate in the synthesis of dyes and pigments. However, its application as a direct intermediate in the synthesis of commercial pharmaceuticals is not prominently documented in publicly available literature. This guide serves not as a retrospective of its established use, but as a forward-looking exploration of its potential in medicinal chemistry. The unique structural motif of this compound, featuring a reactive m-toluidine core and two versatile nitrile functionalities, presents a compelling scaffold for the generation of novel molecular entities with therapeutic potential.
This document provides a comprehensive overview of the synthesis and characterization of this compound. More importantly, it details robust protocols for the chemical transformation of its cyanoethyl groups into key pharmacophoric elements, such as diamines and dicarboxylic acids. By leveraging these transformations, researchers can unlock a diverse chemical space for the discovery of new therapeutic agents.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its use in synthesis.
| Property | Value | Reference |
| CAS Number | 205-721-6 (EINECS) | [1] |
| Molecular Formula | C₁₂H₁₃N₃ | [1] |
| Molecular Weight | 200.26 g/mol | [1] |
| Appearance | Yellowish crystalline powder | [2] |
| Solubility | Insoluble in water | [2] |
| Boiling Point | Decomposes upon heating | N/A |
| Melting Point | 94-96 °C | N/A |
Analytical Characterization Protocols
Accurate characterization is crucial to ensure the purity of this compound for subsequent reactions.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Justification: This method is effective for routine purity assessment and for monitoring the progress of synthesis reactions. The C18 column provides good separation of the aromatic compound from potential polar and non-polar impurities.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR).
-
Expected Peaks:
-
~2245 cm⁻¹ (C≡N stretch, characteristic of the nitrile groups).
-
~1600-1450 cm⁻¹ (C=C stretching of the aromatic ring).
-
~1350-1250 cm⁻¹ (C-N stretching of the tertiary amine).
-
~800-700 cm⁻¹ (C-H bending of the substituted benzene ring).
-
-
Justification: FTIR provides rapid confirmation of the key functional groups present in the molecule, particularly the prominent nitrile absorption.
Synthesis of this compound
The synthesis of this compound is typically achieved through the cyanoethylation of m-toluidine with acrylonitrile.
Caption: Synthesis of this compound.
Protocol 3: Synthesis of this compound
-
Materials:
-
m-Toluidine
-
Acrylonitrile
-
Glacial acetic acid (catalyst)
-
Isopropanol (solvent)
-
Sodium bicarbonate solution (for neutralization)
-
Ethyl acetate (for extraction)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve m-toluidine (1.0 eq.) in isopropanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).
-
Heat the mixture to a gentle reflux.
-
Slowly add acrylonitrile (2.2 eq.) dropwise from the dropping funnel over 1-2 hours.
-
Continue refluxing for 8-12 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Causality and Self-Validation: The use of a slight excess of acrylonitrile ensures complete conversion of the m-toluidine. Acetic acid catalyzes the Michael addition. Monitoring the reaction by chromatography is crucial to determine the optimal reaction time and prevent the formation of byproducts. The purity of the final product should be confirmed by HPLC and FTIR as described above.
Transformation into Pharmaceutically Relevant Scaffolds
The true potential of this compound in drug discovery lies in the chemical versatility of its nitrile groups. The following protocols outline the conversion of this intermediate into diamine and dicarboxylic acid derivatives, which are common building blocks in pharmaceuticals.
Reduction to N,N-Bis(3-aminopropyl)-m-toluidine
The reduction of the nitrile groups to primary amines yields a vicinal diamine scaffold, a privileged structure in many bioactive molecules due to its ability to form key hydrogen bonds with biological targets.
Caption: Reduction to a diamine scaffold.
Protocol 4: Catalytic Hydrogenation to N,N-Bis(3-aminopropyl)-m-toluidine
-
Materials:
-
This compound
-
Raney Nickel (catalyst)
-
Methanol or Ethanol (solvent)
-
Ammonia (to suppress secondary amine formation)
-
Hydrogen gas
-
-
Procedure:
-
In a high-pressure hydrogenation vessel, suspend this compound in methanol saturated with ammonia.
-
Carefully add a catalytic amount of Raney Nickel slurry.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (e.g., 50-100 psi) and heat to 50-70 °C with vigorous stirring.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After the reaction is complete, cool the vessel, and carefully vent the hydrogen.
-
Filter the catalyst through a pad of celite. Caution: Raney Nickel is pyrophoric and must be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the crude diamine.
-
Purification can be achieved by vacuum distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
-
-
Expertise and Trustworthiness: The use of ammonia-saturated solvent is a field-proven technique to minimize the formation of secondary amines through reductive alkylation of the newly formed primary amines. The reaction's completion is reliably indicated by the stabilization of pressure in the hydrogenation apparatus.
Hydrolysis to 3,3'-(m-Tolylazanediyl)dipropanoic Acid
Hydrolysis of the nitrile groups affords a dicarboxylic acid, a versatile functional group for forming amides, esters, and for mimicking phosphate groups in enzyme inhibitors.
Caption: Hydrolysis to a dicarboxylic acid.
Protocol 5: Acid-Catalyzed Hydrolysis
-
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Water
-
-
Procedure:
-
Carefully add this compound in portions to a stirred solution of 50% aqueous sulfuric acid, maintaining the temperature below 30°C with an ice bath.
-
Once the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The dicarboxylic acid may precipitate. If not, adjust the pH to its isoelectric point (typically pH 3-4) with a concentrated base (e.g., NaOH) to induce precipitation.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallization from water or an alcohol/water mixture can be used for further purification.
-
-
Causality and Self-Validation: The strong acidic conditions and elevated temperature are necessary to drive the complete hydrolysis of the stable nitrile groups to carboxylic acids. The progress of the reaction can be monitored by the disappearance of the nitrile peak in the FTIR spectrum and the appearance of a broad O-H and a C=O stretch characteristic of a carboxylic acid.
Future Perspectives in Drug Discovery
While this compound itself has no known therapeutic applications, its derivatives, particularly the diamine and dicarboxylic acid, represent promising starting points for the synthesis of novel bioactive compounds. The m-toluidine core provides a lipophilic aromatic scaffold that can be further functionalized, for instance, through electrophilic aromatic substitution. The diamine derivative is a prime candidate for the synthesis of ligands for G-protein coupled receptors (GPCRs) or as a scaffold for novel antibiotics. The dicarboxylic acid can be used to synthesize novel enzyme inhibitors or as a linker in targeted therapies like Proteolysis-Targeting Chimeras (PROTACs).
Researchers in drug discovery are encouraged to view this compound not just as an intermediate for dyes, but as a readily accessible and versatile building block for the creation of diverse and potentially potent pharmaceutical agents.
References
- EP1321459A2 - N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them - Google P
-
N, N-Di-[2-Cyanoethyl]-M-Toluidine (DC-23) - Tristar Intermediates. [Link]
- WO1996011022A1 - DRUG COMPOUNDING INGREDIENTS COMPRISING N-SUBSTITUTED-o-TOLUIDINE DERIVATIVE AND PERCUTANEOUSLY ABSORBABLE PREPARATION - Google P
-
N-Ethyl-N-cyanoethyl-m-toluidine Six Chongqing Chemdad Co. ,Ltd. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of N,N-Dicyanoethyl-m-toluidine Synthesis Yield
Welcome to the technical support center for the synthesis of N,N-Dicyanoethyl-m-toluidine. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges.
I. Troubleshooting Guide: Enhancing Your Synthesis
This section addresses specific issues that can arise during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
A common frustration in the cyanoethylation of m-toluidine is a lower-than-expected yield of the desired N,N-dicyanoethylated product. This can stem from several factors related to the reaction mechanism, which is a Michael-type addition of the amine to acrylonitrile.[1]
Root Cause Analysis:
-
Insufficient Catalyst Activity: The cyanoethylation of aromatic amines often requires a catalyst to proceed efficiently.[2] While primary and secondary aliphatic amines can react without a catalyst, aromatic amines like m-toluidine are less nucleophilic and benefit from catalysis.[3] The reaction is typically catalyzed by either acid or base.[1][4]
-
Reaction Temperature Too Low: Like most chemical reactions, the rate of cyanoethylation is temperature-dependent. Insufficient heat can lead to a sluggish or incomplete reaction.
-
Poor Quality of Reagents: The purity of m-toluidine and acrylonitrile is crucial. Impurities can interfere with the reaction or lead to unwanted side products. Acrylonitrile, in particular, can polymerize, especially in the presence of impurities or under improper storage conditions.
-
Suboptimal Molar Ratio of Reactants: The stoichiometry of the reactants plays a critical role. An insufficient amount of acrylonitrile will result in incomplete conversion of m-toluidine, leaving mono-cyanoethylated and unreacted starting material. Conversely, a large excess of acrylonitrile can increase the likelihood of polymerization.[4]
Solutions & Optimization Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Use an acid catalyst such as acetic acid or a copper salt (e.g., cupric acetate).[3][5] For base catalysis, strongly basic quaternary ammonium hydroxides are effective.[4] | Acid catalysts protonate the nitrile group of acrylonitrile, making the β-carbon more electrophilic and susceptible to nucleophilic attack by the amine.[3] Copper catalysts can form complexes with both the amine and acrylonitrile, facilitating the reaction.[3] Basic catalysts deprotonate the amine, increasing its nucleophilicity.[4] |
| Temperature | Maintain a reaction temperature between 50-80°C.[6] Some procedures may require heating up to 150°C in an autoclave for less reactive amines.[5] | Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. However, excessive heat can promote the polymerization of acrylonitrile.[4] |
| Reagent Purity | Use freshly distilled m-toluidine and acrylonitrile. Ensure acrylonitrile is free of polymerization inhibitors if the reaction conditions are sensitive to them. | Distillation removes non-volatile impurities that could poison the catalyst or participate in side reactions. |
| Molar Ratio | A slight excess of acrylonitrile (e.g., 2.2 to 2.5 equivalents per equivalent of m-toluidine) is recommended to drive the reaction towards the formation of the di-substituted product. | This ensures that there is enough acrylonitrile to react with both N-H bonds of the primary amine. |
Issue 2: Formation of Significant Byproducts
The presence of impurities in the final product can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to minimizing their occurrence.
Common Byproducts and Their Origins:
-
N-Mono-cyanoethyl-m-toluidine: This is the intermediate product and its presence indicates an incomplete reaction.
-
Polymerized Acrylonitrile: Acrylonitrile is prone to anionic polymerization, especially in the presence of strong bases or at elevated temperatures.[4]
-
Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.
Mitigation Strategies:
-
Reaction Monitoring: Track the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete conversion to the desired product.[7]
-
Control of Reaction Conditions: Carefully control the temperature and reaction time to avoid conditions that favor polymerization. The use of an inert solvent can also help to dissipate heat from the exothermic reaction.[4]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of oxidation products.
Issue 3: Difficulties in Product Purification
Isolating pure this compound from the reaction mixture can be challenging due to the physical properties of the product and byproducts.
Purification Challenges and Solutions:
-
High Boiling Point: this compound has a relatively high boiling point, making distillation a potential purification method, though vacuum distillation is often necessary to prevent decomposition at high temperatures.
-
Viscous Product: The crude product can be a viscous oil, making it difficult to handle and purify by crystallization.
-
Removal of Polymer: If acrylonitrile has polymerized, the resulting solid can be difficult to separate from the liquid product.
Recommended Purification Protocol:
-
Quenching and Extraction: After the reaction is complete, cool the mixture and neutralize the catalyst if necessary. If an acid catalyst was used, a basic workup with a solution like sodium bicarbonate is appropriate. Extract the product into a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer with water and brine to remove any water-soluble impurities and salts.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Purification:
-
Vacuum Distillation: This is often the most effective method for purifying the product.
-
Column Chromatography: For smaller scale reactions or to achieve very high purity, silica gel column chromatography can be employed. A solvent system of hexane and ethyl acetate is a good starting point for elution.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the cyanoethylation of m-toluidine?
The cyanoethylation of m-toluidine is a nucleophilic addition reaction, specifically a Michael addition.[1] The nitrogen atom of the m-toluidine acts as a nucleophile and attacks the electron-deficient β-carbon of acrylonitrile. The reaction proceeds in two steps to form the N,N-dicyanoethylated product.
Caption: Reaction pathway for the synthesis of this compound.
Q2: Can I use other isomers of toluidine for this reaction?
Yes, o-toluidine and p-toluidine can also be cyanoethylated.[5] However, the reactivity and the optimal reaction conditions may vary due to steric and electronic differences between the isomers. For instance, the ortho isomer may react more slowly due to steric hindrance from the adjacent methyl group.
Q3: What are the safety precautions I should take when working with acrylonitrile?
Acrylonitrile is a toxic and flammable liquid. It is also a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware that the cyanoethylation reaction can be exothermic, so appropriate cooling measures should be in place.[4]
Q4: How can I confirm the identity and purity of my final product?
Several analytical techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule.
-
Infrared (IR) Spectroscopy: Will show a characteristic nitrile (C≡N) stretch around 2250 cm⁻¹.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the product.[7]
Q5: What are the applications of this compound?
This compound and similar cyanoethylated aromatic amines are valuable intermediates in the synthesis of various organic compounds. They are particularly important in the production of disperse dyes used for coloring polyester and other synthetic fibers.[2][8] The cyanoethyl groups can be further modified, for example, by reduction to the corresponding amines, to create a wider range of derivatives.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
III. References
-
Organic Syntheses Procedure: m-Toluidine, N-ethyl. Available at: [Link]
-
CN101941912A - Method for refining high-purity N,N-dihydroxy ethyl para-toluidine. Available at:
-
Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
-
Bruson, H. A. Cyanoethylation. Organic Reactions. Available at: [Link]
-
Wikipedia. Cyanoethylation. Available at: [Link]
-
Tristar Intermediates. N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17). Available at: [Link]
-
Odin, E.M. et al. (2021). structure activity relationship (sar) of cyanoethylated aromatic amines. ResearchGate.
-
Glen Research. (2016). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report, 28(26).
-
PrepChem. Synthesis of N,N-dimethyl-p-toluidine. Available at: [Link]
-
EP1321459A2 - N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them. Available at:
-
Pearson+. Show how m-toluidine can be converted to the following compounds. Available at: [Link]
-
Pham, D. T. et al. (2021). An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. ResearchGate.
-
BenchChem. Technical Support Center: Optimizing o-Toluidine Synthesis.
-
US2128511A - Process of preparing meta-nitropara-toluidine. Available at:
-
Sciencemadness Discussion Board. (2014). O-Toluidine purification.
-
WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline. Available at:
-
BenchChem. The Versatile Intermediate: A Technical Guide to N-Methyl-m-toluidine in Organic Synthesis.
-
BenchChem. Application Note: GC-MS Analysis of N-Methyl-m-toluidine Synthesis Reaction.
Sources
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. organicreactions.org [organicreactions.org]
- 5. EP1321459A2 - N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them - Google Patents [patents.google.com]
- 6. CN101941912A - Method for refining high-purity N,N-dihydroxy ethyl para-toluidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Ethyl-N-cyanoethyl-m-toluidine | 148-69-6 [chemicalbook.com]
Technical Support Center: Purification of Crude N,N-Dicyanoethyl-m-toluidine
Welcome to the Technical Support Center for the purification of crude N,N-Dicyanoethyl-m-toluidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate.
Introduction
This compound is synthesized via the cyanoethylation of m-toluidine with acrylonitrile. The crude product often contains a mixture of unreacted starting materials, the mono-cyanoethylated intermediate, and potentially by-products from side reactions. Achieving high purity is critical for its downstream applications, such as in the synthesis of dyes and pharmaceutical ingredients. This guide provides a comprehensive question-and-answer-based resource to navigate the purification process effectively.
Frequently Asked Questions (FAQs)
General Considerations
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities in crude this compound typically arise from the synthetic route. These include:
-
Unreacted m-toluidine: The starting aromatic amine.
-
N-(2-cyanoethyl)-m-toluidine: The mono-cyanoethylated intermediate.
-
Polymeric materials: Formed from the polymerization of acrylonitrile, especially under basic conditions.
-
Hydrolysis products: If the reaction or work-up conditions are not carefully controlled, the cyanoethyl groups can hydrolyze to the corresponding amide or carboxylic acid.
Q2: What are the primary methods for purifying crude this compound?
A2: The two most effective and commonly used methods for the purification of this compound are:
-
Recrystallization: A technique for purifying solid compounds based on their differential solubility in a hot versus cold solvent.
-
Column Chromatography: A chromatographic method used to separate a mixture of chemical substances into its individual components.
The choice between these methods will depend on the impurity profile and the desired final purity.
Recrystallization
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: Selecting the right solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For a polar molecule like this compound, which contains a tertiary amine and two nitrile groups, suitable solvent systems could include:
-
Alcohols: Ethanol or isopropanol are often good starting points for polar aromatic compounds.
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective. Common combinations for compounds of similar polarity include ethanol/water, acetone/hexane, or ethyl acetate/hexane.
Troubleshooting Recrystallization
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is too high or if the solution is cooled too rapidly. To address this:
-
Use a lower boiling point solvent system.
-
Ensure slow cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
-
Add more of the "good" solvent to the hot solution to prevent premature saturation at a high temperature.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Add a seed crystal of pure this compound to the cooled solution.
Q5: The purity of my recrystallized product is still low. What are the next steps?
A5: If a single recrystallization does not yield a product of sufficient purity, consider the following:
-
Perform a second recrystallization.
-
Pre-treat the crude material: If colored impurities are present, you can treat the hot solution with activated charcoal before the hot filtration step to adsorb these impurities.
-
Switch to a different purification method: If impurities have similar solubility profiles to your product, column chromatography may be a more effective technique.
Column Chromatography
Q6: What are the recommended conditions for purifying this compound by column chromatography?
A6: Given the polar nature of the tertiary amine and nitrile groups, this compound is expected to be a relatively polar compound. The following conditions are a good starting point for purification via normal-phase column chromatography:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is typically used. A gradient elution is often most effective.
-
Initial Eluent: Start with a low polarity mixture, such as 10-20% ethyl acetate in hexanes.
-
Gradient: Gradually increase the polarity of the eluent, for example, to 50% or 100% ethyl acetate. For very polar impurities, adding a small percentage of methanol (e.g., 1-5%) to the ethyl acetate may be necessary.
-
Troubleshooting Column Chromatography
Q7: My compound is streaking or tailing on the silica gel column. How can I improve the separation?
A7: Streaking or tailing of amines on silica gel is a common issue due to the acidic nature of silica, which can interact strongly with the basic amine. To mitigate this:
-
Add a basic modifier to the eluent: Incorporating a small amount of a volatile base, such as triethylamine (0.1-1%), into the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.[1]
-
Use a different stationary phase:
-
Alumina (basic or neutral): This can be a good alternative to silica for the purification of basic compounds.
-
Amine-functionalized silica: This specialized stationary phase is designed to minimize interactions with basic compounds.[2]
-
Q8: I am not getting good separation between my product and the mono-cyanoethylated impurity. What can I do?
A8: The polarity difference between the mono- and di-cyanoethylated products might be small. To improve separation:
-
Use a shallower solvent gradient: A slow, gradual increase in the eluent polarity can enhance the resolution between closely eluting compounds.
-
Try a different solvent system: Experiment with different solvent combinations, such as dichloromethane/methanol or toluene/ethyl acetate, to alter the selectivity of the separation.
-
Optimize the column parameters: Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve separation efficiency.
Purity Analysis
Q9: How can I assess the purity of my purified this compound?
A9: Several analytical techniques can be used to determine the purity of your final product:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a robust method for purity assessment.[3]
-
Gas Chromatography (GC): Given the likely volatility of the compound and its impurities, GC with a flame ionization detector (FID) or a mass spectrometer (MS) can provide excellent separation and quantification.[4] A non-polar capillary column (e.g., DB-5ms) would be a suitable choice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify the presence of impurities by comparing the integration of characteristic peaks.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Broad melting point ranges suggest the presence of impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to identify a suitable system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent mixture.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable mobile phase by performing thin-layer chromatography (TLC) on the crude material. Aim for an Rf value of ~0.2-0.3 for the desired product in the starting eluent. A good starting point is 20-30% ethyl acetate in hexanes, with 0.5% triethylamine.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizing the Purification Workflow
Caption: General workflow for the purification of crude this compound.
Troubleshooting Decision Tree
Caption: Decision tree for common purification problems.
Quantitative Data Summary
While specific physicochemical data for this compound is not widely published, the properties of structurally similar compounds can provide useful estimates.
| Property | Analogous Compound | Value | Source |
| Boiling Point | N-Ethyl-N-cyanoethyl-m-toluidine | 337.8 ± 25.0 °C (Predicted) | [5] |
| Density | N-Ethyl-N-cyanoethyl-m-toluidine | 1.008 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | N-Ethyl-m-toluidine | Soluble in ethanol and ethyl ether | [6] |
References
-
Organic Syntheses Procedure, m-Toluidine, N-ethyl-. Available at: [Link]
- CN101941912A - Method for refining high-purity N,N-dihydroxy ethyl para-toluidine.
- Benchchem, A Technical Guide to the Solubility of N-Ethyl-m-toluidine in Common Organic Solvents.
- Benchchem, A Comparative Guide to the Characterization and Valid
- Benchchem, A Comprehensive Technical Guide to the Solubility of N-Methyl-m-toluidine in Organic Solvents.
-
Mettler Toledo, Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
- EP1321459A2 - N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them.
-
ResearchGate, Is there any negative impact of diethyl amine while using in column chromatography?. Available at: [Link]
- Chemdad, N-Ethyl-N-cyanoethyl-m-toluidine.
- Benchchem, Application Notes and Protocols for the Determin
- Google Patents, CN102241606B - Clean production method of N-cyanoethylaniline.
-
ResearchGate, Can anyone help me to find a procedures for recrystallize aniline-HCl?. Available at: [Link]
- Supelco, Bulletin 737F Amines Analysis by Packed Column GC.
- Tristar Intermediates, N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17).
-
Biotage, How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
- Google Patents, CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine.
-
Scribd, Recrystallization: Figure 1. Structure of Aniline. Available at: [Link]
-
Reddit, Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]
- Alfa Chemistry, Alkylation Reaction - Industrial Production of N, N-dimethylaniline.
-
PubMed, On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Available at: [Link]
- Chromatography Online, Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
- Benchchem, Application Notes and Protocols for N,N-Bis(cyanoethyl)
- Benchchem, High-performance liquid chromatography (HPLC) method for N-Ethyl-m-toluidine.
- HELIX Chromatography, HPLC Methods for analysis of m-Toluidine.
- Sigma-Aldrich, Common Solvents Used in Organic Chemistry: Table of Properties.
- MilliporeSigma, Solvent Miscibility Table.
- ResearchGate, Purification of 3-hydroxypropionitrile by wiped molecular distill
-
YouTube, N,N-Dimethylaniline, a molecule to dye for. Available at: [Link]
-
PubChem, N,N-Dimethylaniline. Available at: [Link]
Sources
Technical Support Center: Cyanoethylation of m-Toluidine
Welcome to the technical support center for the cyanoethylation of m-toluidine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this reaction, with a specific focus on identifying, understanding, and mitigating the formation of common side products. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the cyanoethylation of m-toluidine. The answers are structured to provide not just a solution, but a clear understanding of the underlying chemical principles.
Q1: My reaction is producing a significant amount of a higher molecular weight impurity. Mass spectrometry suggests it's a di-substituted product. How can I favor mono-cyanoethylation?
A1: The formation of N,N-bis(2-cyanoethyl)-m-toluidine is a common side reaction.[1][2] This occurs when the initially formed mono-cyanoethylated product, N-(2-cyanoethyl)-m-toluidine, undergoes a second Michael addition with another molecule of acrylonitrile.
Causality & Mechanism: The nitrogen atom in the mono-substituted product remains nucleophilic and can compete with the starting m-toluidine for acrylonitrile. Several factors influence the rate of this second addition:
-
Stoichiometry: An excess of acrylonitrile will statistically favor the formation of the di-substituted product.
-
Reaction Time & Temperature: Longer reaction times and higher temperatures provide more opportunity for the second, slower reaction to occur.
-
Catalyst: While acidic catalysts like acetic acid are often used to facilitate the reaction with aromatic amines, the choice and concentration can influence selectivity.[3][4] Some catalysts may favor di-cyanoethylation more than others.[3]
Troubleshooting & Optimization Strategies:
-
Control Molar Ratios: Use m-toluidine in slight excess relative to acrylonitrile. A molar ratio of 1.1:1 to 1.5:1 (m-toluidine:acrylonitrile) is a good starting point to suppress the formation of the di-substituted product.[5]
-
Monitor the Reaction: Track the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the consumption of m-toluidine slows significantly to prevent the accumulation of the di-substituted product.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Many cyanoethylations are exothermic, so maintaining temperature control with a cooling bath may be necessary.[6]
-
Catalyst Choice: For aromatic amines, acetic acid is a common catalyst.[1][4] However, some Lewis acids, like yttrium nitrate, have been shown to be highly selective for mono-cyanoethylation of primary aromatic amines.
Q2: I'm observing an unexpected isomer in my product mixture that is not the di-substituted product. Could C-cyanoethylation be occurring?
A2: While N-cyanoethylation is the predominant reaction pathway for aromatic amines like m-toluidine, C-cyanoethylation on the aromatic ring is a potential, though typically minor, side reaction. This would result in the addition of a cyanoethyl group to the carbon atom of the benzene ring, most likely at the positions ortho or para to the amino group, which are activated by the amine.
Causality & Mechanism: This is analogous to a Friedel-Crafts alkylation reaction. The electron-donating amino group activates the aromatic ring towards electrophilic attack. Acrylonitrile, particularly when activated by a strong acid catalyst, can act as the electrophile.
Troubleshooting & Optimization Strategies:
-
Catalyst Selection: C-alkylation is more likely under strong acidic conditions that can enhance the electrophilicity of acrylonitrile. Using milder acidic catalysts (e.g., acetic acid) or near-neutral conditions can disfavor this pathway.
-
Temperature Control: Friedel-Crafts type reactions often require higher temperatures. By maintaining a moderate reaction temperature, you can kinetically favor the lower activation energy pathway of N-alkylation.
-
Characterization: To confirm the presence of a C-alkylated product, detailed structural elucidation using 2D NMR techniques (like HMBC and HSQC) and high-resolution mass spectrometry is essential.
Q3: My reaction is very slow or fails to go to completion, even with a catalyst. What are the potential issues?
A3: A sluggish reaction can be due to several factors related to reactants, catalysts, or reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inactivity: If using an acidic catalyst like acetic acid, ensure it is of appropriate purity. For heterogeneous catalysts, ensure they are fresh and have not been poisoned.[7]
-
Poor Reactant Quality: m-Toluidine is susceptible to air oxidation, which can lead to discoloration and impurities.[7] Using freshly distilled or high-purity m-toluidine is recommended. Acrylonitrile can polymerize on storage; ensure it is free from polymers (use inhibited acrylonitrile and pass it through a column of basic alumina before use if necessary).
-
Insufficient Activation: Aromatic amines are less nucleophilic than aliphatic amines and generally require a catalyst to react efficiently with acrylonitrile.[8] Ensure you are using an appropriate catalyst system. For electron-donating substituted amines like m-toluidine, acetic acid is often effective.[3]
-
Solvent Effects: The reaction is often run neat or with a minimal amount of a protic solvent like water or an alcohol.[1] Ensure the chosen solvent does not interfere with the reaction.
Summary of Side Products
The following table summarizes the primary side products in the cyanoethylation of m-toluidine and the conditions that influence their formation.
| Side Product Name | Chemical Structure | Conditions Favoring Formation | Mitigation Strategies |
| N,N-bis(2-cyanoethyl)-m-toluidine | CH₃-C₆H₄-N(CH₂CH₂CN)₂ | • High molar ratio of acrylonitrile to m-toluidine• Prolonged reaction times• High temperatures | • Use m-toluidine in excess• Monitor reaction and stop after starting material is consumed• Maintain moderate temperature |
| C-Cyanoethylated m-toluidine | NC-CH₂CH₂-(CH₃)C₆H₃-NH₂ | • Strong acid catalysis• High reaction temperatures | • Use mild acid catalysts (e.g., acetic acid)• Keep reaction temperature low |
| Acrylonitrile Polymer | -(CH₂(CN)CH)-n | • Presence of strong bases or radical initiators• High temperatures• Uninhibited acrylonitrile | • Use fresh, inhibited acrylonitrile• Avoid strong bases unless required for a specific protocol• Maintain strict temperature control |
Reaction Pathway Visualization
The following diagram illustrates the desired reaction pathway for the mono-cyanoethylation of m-toluidine and the competing pathway leading to the common di-substituted side product.
Caption: Reaction scheme for the cyanoethylation of m-toluidine.
Experimental Protocol: Selective Mono-Cyanoethylation of m-Toluidine
This protocol is designed to maximize the yield of the mono-substituted product while minimizing the formation of N,N-bis(2-cyanoethyl)-m-toluidine.
Materials:
-
m-Toluidine (high purity, distilled if necessary)
-
Acrylonitrile (inhibited)
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel
Procedure:
-
Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Charging: To the flask, add m-toluidine (e.g., 10.7 g, 0.1 mol, 1.0 eq). To this, add glacial acetic acid (e.g., 3.0 g, 0.05 mol, 0.5 eq) as the catalyst.[1]
-
Reaction Initiation: Begin stirring and gently heat the mixture to 60-70°C.
-
Acrylonitrile Addition: Slowly add acrylonitrile (e.g., 4.77 g, 0.09 mol, 0.9 eq) dropwise over 30 minutes using an addition funnel. The slight deficiency of acrylonitrile helps to prevent di-substitution. The reaction is exothermic; maintain the temperature between 70-80°C during the addition.
-
Reaction and Monitoring: After the addition is complete, maintain the reaction mixture at 80°C. Monitor the reaction progress every hour by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) or GC, observing the consumption of m-toluidine. The reaction is typically complete within 3-5 hours.
-
Workup - Quenching: Once the reaction has reached completion (or optimal conversion), cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the separatory funnel in portions until effervescence ceases and the aqueous layer is neutral or slightly basic (test with pH paper). This neutralizes the acetic acid catalyst.
-
Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate, and drain the aqueous layer. Wash the organic layer with 100 mL of brine.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude N-(2-cyanoethyl)-m-toluidine can be purified by vacuum distillation or column chromatography on silica gel to remove any unreacted starting material and the di-substituted side product.
References
- Rajasekaran, A., et al. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1).
-
Ghosh, A., et al. (2023). Yttrium nitrate promoted selective cyanoethylation of amines. Journal of Chemical Sciences, 135(57). [Link]
- Bruson, H. A. (1949).
-
Wikipedia. (n.d.). Cyanoethylation. [Link]
-
Eze, S. O., et al. (2013). Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. International Journal of Scientific & Technology Research, 2(11). [Link]
- Grokipedia. (2026).
- MacMillan, W. G. (1951). U.S. Patent No. 2,579,580. Washington, DC: U.S.
- Zollinger, H. (1976). U.S. Patent No. 3,943,162. Washington, DC: U.S.
- Marks, M. J., et al. (2003). European Patent No. EP1321459A2.
-
Tristar Intermediates. (n.d.). N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17). [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for phloretic acid and p-toluidine. [Link]
-
Tristar Intermediates. (n.d.). N, N-Di-[2-Cyanoethyl]-M-Toluidine (DC-23). [Link]
-
Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. [Link]
-
Tristar Intermediates. (n.d.). N-[2-Cyanoethyl]N-[2-Acetoxyethyl]-M-Toluidine (DC-11). [Link]
- ChemicalBook. (n.d.). N-(2-CYANOETHYL)-N-(2-HYDROXYETHYL)
- BenchChem. (2025). Technical Support Center: Optimizing o-Toluidine Synthesis.
-
ResearchGate. (n.d.). Screening and optimization of the reaction conditions for the enantioselective Michael addition. [Link]
Sources
- 1. EP1321459A2 - N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them - Google Patents [patents.google.com]
- 2. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N, N-Di-[2-Cyanoethyl]-M-Toluidine (DC-23) [tristarintermediates.org]
- 3. asianpubs.org [asianpubs.org]
- 4. ijstr.org [ijstr.org]
- 5. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
- 6. organicreactions.org [organicreactions.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US3943162A - Cyanoethylation of aromatic amines - Google Patents [patents.google.com]
"troubleshooting guide for N,N-Dicyanoethyl-m-toluidine synthesis"
Welcome to the comprehensive technical support guide for the synthesis of N,N-Dicyanoethyl-m-toluidine, also known as 3,3'-(m-tolylimino)dipropionitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific cyanoethylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The principal difficulty is controlling the degree of cyanoethylation. The reaction proceeds stepwise, first forming N-(2-cyanoethyl)-m-toluidine. This mono-substituted intermediate can be of comparable or even greater nucleophilicity than the starting m-toluidine, leading to a competitive reaction that often results in a mixture of mono- and di-substituted products. Achieving a high yield of the desired N,N-dicyanoethylated product requires careful optimization of reaction conditions to favor the second addition of acrylonitrile.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to resolve the starting m-toluidine, the mono-cyanoethylated intermediate, and the final di-cyanoethylated product. The product, being more polar than the starting material and less polar than the mono-substituted intermediate (due to the absence of an N-H bond), will have a distinct Rf value. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[1][2] It can effectively separate and identify the components in the reaction mixture, allowing you to determine the conversion and selectivity.
Q3: What are the main safety precautions for this synthesis?
A3: The starting material, m-toluidine, is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. Acrylonitrile is a flammable, toxic, and carcinogenic liquid. All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
Q4: Is a catalyst always necessary for this reaction?
A4: While aliphatic amines can sometimes react with acrylonitrile without a catalyst, the cyanoethylation of less nucleophilic aromatic amines like m-toluidine generally requires a catalyst to proceed at a reasonable rate.[3] Acidic catalysts, such as glacial acetic acid or mineral acids, are commonly employed to activate the acrylonitrile, making it more susceptible to nucleophilic attack by the amine.
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound
You've completed the reaction, but the isolated yield of the di-substituted product is significantly lower than expected. The major component of your crude product is the mono-substituted intermediate, N-(2-cyanoethyl)-m-toluidine.
-
Insufficient Acrylonitrile: The stoichiometry is critical. To drive the reaction towards the di-substituted product, a molar excess of acrylonitrile is required. The mono-substituted product forms first and then competes with the remaining starting material for the acrylonitrile.
-
Solution: Use a molar ratio of acrylonitrile to m-toluidine of at least 2.2:1. A slight excess ensures that after the formation of the mono-adduct, there is a sufficient concentration of acrylonitrile to facilitate the second addition.
-
-
Low Reaction Temperature or Short Reaction Time: The second cyanoethylation step (the addition to the mono-substituted intermediate) is often slower than the first. Insufficient thermal energy or time will result in the accumulation of the intermediate.
-
Solution: After the initial addition of acrylonitrile (which can be exothermic), increase the reaction temperature to 80-100°C and prolong the reaction time. Monitor the disappearance of the mono-substituted intermediate by TLC or GC to determine the optimal reaction duration.
-
-
Inadequate Catalysis: An insufficient amount or weakly acidic catalyst may not adequately activate the acrylonitrile for the second, more sterically hindered addition.
-
Solution: Ensure a sufficient quantity of catalyst is used. Glacial acetic acid is often used in excess, acting as both a catalyst and a solvent.[3] The acidic environment protonates the nitrile group of acrylonitrile, increasing the electrophilicity of the β-carbon.
-
Problem 2: High Percentage of Unreacted m-Toluidine
The reaction appears to have stalled, with a significant amount of the starting m-toluidine remaining in the final mixture, alongside the mono- and di-substituted products.
-
Catalyst Deactivation: Impurities in the reagents or reaction vessel (e.g., basic residues) can neutralize the acid catalyst, effectively halting the reaction.
-
Solution: Ensure all glassware is thoroughly cleaned and dried. Use reagents of appropriate purity. If the reaction stalls, a carefully controlled addition of a small amount of fresh acid catalyst can sometimes restart it.
-
-
Polymerization of Acrylonitrile: Acrylonitrile can polymerize, especially at higher temperatures or in the presence of radical initiators or strong bases. This side reaction consumes the reagent, making it unavailable for the cyanoethylation reaction.
-
Solution: Add acrylonitrile to the heated m-toluidine/catalyst mixture in a controlled, dropwise manner. This maintains a low instantaneous concentration of acrylonitrile, minimizing polymerization. The inclusion of a small amount of a polymerization inhibitor like hydroquinone can also be beneficial, although this may not be necessary if conditions are well-controlled.
-
Problem 3: Difficulty in Product Purification
You have a mixture of mono- and di-cyanoethylated products that are proving difficult to separate by standard column chromatography.
-
Similar Polarity: The mono- and di-substituted products can have very similar polarities, leading to poor separation on silica gel.
-
Solution 1: Fractional Vacuum Distillation: If the products are thermally stable, fractional distillation under reduced pressure can be an effective method for separation on a larger scale. The boiling points of the mono- and di-substituted products should be sufficiently different to allow for separation.
-
Solution 2: Optimized Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) may improve resolution. Alternatively, using a different stationary phase, such as alumina, or specialized HPLC columns could provide the necessary selectivity.[4][5]
-
Solution 3: Reaction Optimization: The most effective solution is often to optimize the reaction to produce the desired product with high selectivity, thereby simplifying or eliminating the need for difficult chromatographic separations. Revisit the solutions in Problem 1 to maximize the conversion to the di-substituted product.
-
Experimental Protocols & Data
Baseline Protocol: Synthesis of this compound
This protocol is synthesized from procedures for similar aromatic amines and is designed to favor the formation of the di-substituted product.[3]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| m-Toluidine | 107.15 | 10.72 g | 0.10 |
| Acrylonitrile | 53.06 | 11.7 g (14.7 mL) | 0.22 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-toluidine (0.10 mol) and glacial acetic acid (50 mL).
-
Heat the mixture to 80°C with stirring.
-
Using an addition funnel, add acrylonitrile (0.22 mol) dropwise over a period of 30 minutes. An initial exotherm may be observed.
-
After the addition is complete, increase the temperature to reflux (approx. 110-115°C) and maintain for 8-12 hours.
-
Monitor the reaction progress by TLC or GC-MS, checking for the disappearance of the mono-substituted intermediate.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into 200 mL of cold water with stirring.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation.
Predicted Analytical Data
-
This compound (Product):
-
CAS Number: 18934-20-8[3]
-
Molecular Formula: C₁₃H₁₅N₃
-
Molecular Weight: 213.28 g/mol
-
¹H NMR (predicted): δ ~7.1-7.3 (m, 1H, Ar-H), ~6.6-6.8 (m, 3H, Ar-H), ~3.6 (t, 4H, -N-CH₂-), ~2.6 (t, 4H, -CH₂-CN), ~2.3 (s, 3H, Ar-CH₃).
-
¹³C NMR (predicted): δ ~148 (Ar-C-N), ~139 (Ar-C-CH₃), ~129 (Ar-CH), ~118 (-CN), ~117 (Ar-CH), ~113 (Ar-CH), ~110 (Ar-CH), ~47 (-N-CH₂-), ~21 (Ar-CH₃), ~18 (-CH₂-CN).
-
IR (predicted, cm⁻¹): ~2250 (C≡N stretch), ~1600, 1500 (C=C aromatic stretch).
-
-
N-(2-cyanoethyl)-m-toluidine (Byproduct):
-
Molecular Formula: C₁₀H₁₂N₂
-
Molecular Weight: 160.22 g/mol
-
Key Differentiating Feature: Presence of an N-H proton in the ¹H NMR spectrum (a broad singlet) and an N-H stretch in the IR spectrum (~3400 cm⁻¹).
-
Visualized Workflows & Mechanisms
Reaction Pathway
The synthesis proceeds via a sequential Michael addition of m-toluidine to two molecules of acrylonitrile.
Caption: Sequential Michael addition pathway for the synthesis.
Troubleshooting Workflow
A logical decision tree to diagnose and resolve common synthesis issues.
Caption: Decision workflow for troubleshooting the synthesis.
References
-
Braunholtz, W. T., et al. "The Preparation of Bis(2-cyanoethyl) Derivatives of Aromatic Primary Amines, and Their Conversion into 1:6-Diketojulolidines." Journal of the Chemical Society, 1952, pp. 3046-3051. [Link]
-
Tristar Intermediates. "N, N-Di-[2-Cyanoethyl]-M-Toluidine (DC-23)." Tristar Intermediates Pvt. Ltd.[Link]
-
PubChemLite. "3,3'-(m-tolylimino)dipropiononitrile." National Center for Biotechnology Information.[Link]
-
Chemical Point. "3,3´-(m-Tolylimino)dipropionitrile." CHEMICAL POINT.[Link]
- US Patent US20030144540A1. "N-cyanoethylated ortho and meta toluenediamine compositions and process for making them.
-
Li, J., et al. "[Separation of aromatic amines by capillary zone electrophoresis with lower electroosmotic flow]." Se Pu, vol. 20, no. 1, 2002, pp. 45-7. [Link]
-
NIOSH. "Amines, Aromatic: Method 2002." Centers for Disease Control and Prevention, 1994. [Link]
-
Agilent. "Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI." Agilent Technologies.[Link]
-
SWGDRUG. "Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations." SWGDRUG.[Link]
-
Al-Ansi, W., et al. "Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts." Saudi Journal of Biological Sciences, vol. 29, no. 6, 2022, 103303. [Link]
Sources
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- 4. N-(2-Cyanoethyl)-N-ethyl-m-toluidine | 148-69-6 | TCI AMERICA [tcichemicals.com]
- 5. N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (M-17) Online | N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (M-17) Manufacturer and Suppliers [scimplify.com]
Technical Support Center: Managing Reaction Temperature in m-Toluidine Cyanoethylation
Welcome to the technical support center for the cyanoethylation of m-toluidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature control during this synthesis. As an exothermic process, precise thermal management is paramount for ensuring reaction safety, maximizing product yield, and minimizing impurity formation.
Troubleshooting Guide: Real-Time Experimental Challenges
This section addresses specific issues you may encounter during your experiments. The solutions provided are grounded in chemical principles and best practices for reaction safety.
Q1: My reaction is showing a rapid, uncontrolled temperature increase. What is happening and what should I do immediately?
A1: You are likely experiencing a thermal runaway reaction. This is a critical safety hazard that occurs when the heat generated by the exothermic reaction exceeds the heat removal capacity of your system[1][2]. The rising temperature accelerates the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop[1][2].
Immediate Actions (Emergency Stop Protocol):
-
Cease Reagent Addition: Immediately stop the feed of acrylonitrile or any other reactant.
-
Maximize Cooling: Ensure your cooling system (e.g., cooling bath, reactor jacket) is operating at maximum capacity.
-
Enhance Agitation: If safe to do so, increase the stirring speed to improve heat transfer to the cooling surfaces. Poor agitation is a common contributor to localized hot spots that can initiate a runaway[3].
-
Prepare for Quenching: If the temperature continues to rise uncontrollably, you must quench the reaction. This involves rapidly adding a cold, inert liquid or a chemical inhibitor to stop the reaction.
-
Evacuate: If the reaction cannot be brought under control, evacuate the area immediately. A runaway can lead to over-pressurization of the vessel, potentially resulting in a catastrophic failure and release of toxic materials[2][4].
Experimental Protocol: Emergency Reaction Quenching
Objective: To safely terminate an uncontrolled exothermic reaction.
Materials:
-
Pre-chilled quenching agent (e.g., a cold solvent like isopropanol or a dilute acetic acid solution if a basic catalyst is used). The volume should be sufficient to absorb the thermal energy.
-
Appropriate Personal Protective Equipment (PPE): Face shield, flame-retardant lab coat, heavy-duty gloves.
-
Blast shield.
Procedure:
-
Position a blast shield between yourself and the reactor.
-
Ensure adequate ventilation (fume hood sash at the lowest practical position).
-
Slowly and carefully add the pre-chilled quenching agent to the reaction mixture via an addition funnel or a port. CAUTION: The initial addition may cause vigorous boiling.
-
Continue adding the quenching agent until the temperature begins to drop steadily.
-
Monitor the reaction temperature for at least 30 minutes after it has stabilized to ensure the reaction has been fully arrested.
Q2: My product yield is low, and I'm observing significant byproduct formation. Could temperature be the cause?
A2: Yes, improper temperature control is a primary cause of low yields and impurity generation. The cyanoethylation of m-toluidine is sensitive to temperature, and deviations from the optimal range can promote several side reactions.
-
Polymerization of Acrylonitrile: Acrylonitrile can polymerize, especially at elevated temperatures or in the presence of certain catalysts. This is often an exothermic process itself, which can further complicate temperature control[5].
-
Dicyanoethylation: While monocyanoethylation is typically desired, higher temperatures can provide the activation energy needed for a second cyanoethyl group to add to the nitrogen atom, leading to the formation of N,N-bis(2-cyanoethyl)-m-toluidine[6].
-
Formation of Other Byproducts: Depending on the catalyst and conditions, high temperatures can lead to the formation of byproducts like acetanilide if acetic acid is used as a catalyst[6].
Troubleshooting Steps:
-
Review Your Thermal Profile: Analyze your temperature logs. Were there any excursions above the target temperature?
-
Optimize Setpoint: The optimal temperature can vary based on the catalyst and solvent system, but a general range is often between 50°C and 150°C[7]. Conduct small-scale experiments to determine the ideal temperature for your specific conditions.
-
Implement Gradual Reagent Addition: Instead of adding all the acrylonitrile at once, use a syringe pump or an addition funnel to add it slowly over time. This allows your cooling system to keep pace with the heat being generated.
-
Characterize Byproducts: Use analytical techniques like GC-MS or LC-MS to identify the impurities. Knowing their structure can provide clues about the side reactions occurring (e.g., a high molecular weight polymer indicates acrylonitrile polymerization).
Q3: I'm scaling up my reaction from a 100 mL flask to a 5 L reactor, and my temperature control is failing. Why is this happening?
A3: This is a classic problem of scale-up. The challenge lies in the change in the surface-area-to-volume ratio. As you increase the scale of the reaction, the volume increases cubically (e.g., by a factor of 50 in your case), but the surface area available for heat transfer only increases squarely[2]. This means the reactor's ability to dissipate heat does not keep up with the amount of heat being generated by the larger reaction mass[2].
Key Considerations for Scale-Up:
-
Heat Transfer Dynamics: A 5 L reactor has significantly less surface area per unit volume than a 100 mL flask. You cannot assume the same cooling efficiency.
-
Mixing Efficiency: The agitation in a larger vessel needs to be properly designed to ensure uniform temperature and prevent localized hot spots.
-
Addition Rate: The rate of acrylonitrile addition must be scaled down relative to the volume to avoid overwhelming the cooling system.
Recommendations:
-
Perform Calorimetry Studies: Before scaling up, use a reaction calorimeter to determine the heat of reaction and the maximum rate of temperature rise under adiabatic conditions. This data is crucial for designing a safe process.
-
Re-evaluate Your Cooling System: Ensure the cooling capacity of the 5 L reactor's jacket and chiller is sufficient to handle the total heat output of the reaction.
-
Adopt a Semi-Batch Process: For larger scales, it is standard practice to charge the reactor with m-toluidine and the catalyst, bring it to the target temperature, and then add the acrylonitrile slowly over several hours (semi-batch). This keeps the concentration of the limiting reagent low and the rate of heat generation manageable.
dot
Caption: Integrated control and analytical monitoring workflow.
References
- Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (Source: vertexaisearch.cloud.google.com)
- Bruson, H. L. Cyanoethylation. Organic Reactions. (Source: vertexaisearch.cloud.google.com)
- Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. (Source: vertexaisearch.cloud.google.com)
- US Patent 3943162A, Cyanoethylation of aromatic amines.
- Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. International Journal of Scientific & Technology Research. (Source: ijstr.org)
- US Patent 3231601A, Process for the cyanoethylation of aromatic amines.
- Runaway reactions, case studies, lessons learned. ARIA. (Source: aria.developpement-durable.gouv.fr)
- US Patent 2579580A, Cyanoethylation.
- Understanding Runaway Reactions and Their Safety Implic
- Cyanoethylation. Wikipedia. (Source: en.wikipedia.org)
- Chemical reaction hazards and the risk of thermal runaway INDG254. Health and Safety Executive. (Source: hse.gov.uk)
- EP1321459A2, N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them.
- Homogeneous cyanoethylation of cellulose with acrylonitrile in a CO2 switchable solvent. Green Chemistry. (Source: Royal Society of Chemistry, pubs.rsc.org)
- Runaway Reaction Hazard Assessment for Chemical Processes Safety. AIDIC. (Source: aidic.it)
- Tips for Controlling Temperatures in Manufacturing Plants. Reliable Plant. (Source: reliableplant.com)
- Homogeneous Cyanoethylation of Cellulose with Acrylonitrile in CO2 Switchable Solvent | Request PDF. ResearchGate.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (Source: dr.lib.
- Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin | Request PDF. ResearchGate.
- Research Progress in the Composition and Performance of Mn-Based Low-Temperature Selective Catalytic Reduction C
- N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17).
- Cyanoethylation – Knowledge and References. Taylor & Francis. (Source: taylorfrancis.com)
- Temperature Control and Efficiency in Chemical Processing. Fluorotherm™. (Source: fluorotherm.com)
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- Kinetics and Mechanism of the Cyanoethylation of Alcohols. Tel Aviv University. (Source: english.tau.ac.il)
- Comparison of various catalysts for cyanoethylation of acrylonitrile... | Download Table. ResearchGate.
- Effect of Pd/Ce Loading and Catalyst Components on the Catalytic Ab
- Kinetics and thermodynamics. Université catholique de Louvain. (Source: uclouvain.be)
- Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. (Source: glenresearch.com)
- Catalysts, Volume 8, Issue 7 (July 2018) – 42 articles. MDPI. (Source: mdpi.com)
- Mechanism and kinetics of the m-toluidine reaction with NH2 radicals: A computational study.
- Best-Practice Guide Pharmaceutical-Chain Temperature Control and Recording. ABB. (Source: new.abb.com)
- Top 5 Temperature Control Challenges in Pharmaceutical Manufacturing — and How to Solve Them.
- Turning Up the Heat – The Effect of Temperature on Analytical Extractions.
- Oxidative Chemical Polymerization, Kinetic Study, Characterization and DFT Calculations of Para-Toluidine in Acid Medium Using K 2 Cr 2 O 7 as Oxidizing Agent. ResearchGate.
- References for Biomonitoring Analytical Methods | NER. CDC. (Source: cdc.gov)
- Insights into Kinetics and Thermodynamics for Adsorption Methylene Blue Using Ecofriendly Zeolites Materials. PMC - NIH.
- (PDF) Temperature Control to Improve Performance of Hempcrete-Phase Change Material Wall Assemblies in a Cold Climate. ResearchGate.
- (PDF) Kinetics and thermodynamics of toluidine blue and methyl violet 2B adsorption onto modified moringa oleifera seed hulls composite. ResearchGate.
- Effect of solvent on glass transition temperature in chemically modified polyvinyl chloride (PVC). ResearchGate.
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- 1. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 2. cedrec.com [cedrec.com]
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- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. organicreactions.org [organicreactions.org]
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- 7. EP1321459A2 - N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them - Google Patents [patents.google.com]
"preventing polymerization during N,N-Dicyanoethyl-m-toluidine synthesis"
Technical Support Center: Synthesis of N,N-Dicyanoethyl-m-toluidine
Document ID: TSC-CHEM-SYNTH-4829-01
Last Updated: January 14, 2026
Introduction
Welcome to the technical support guide for the synthesis of this compound. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The cyanoethylation of m-toluidine is a powerful reaction for generating versatile intermediates. However, a significant and recurring challenge is the undesired polymerization of the acrylonitrile reagent, which can lead to decreased yields, product contamination, and significant purification difficulties.
This guide provides in-depth, experience-based insights into the causes of polymerization and offers robust, actionable troubleshooting protocols to ensure a successful and reproducible synthesis. We will delve into the reaction mechanics, catalyst functions, and critical process parameters that govern the prevention of polymer formation.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the prevention of polymerization during the synthesis of this compound.
Q1: What is the primary cause of polymerization during the cyanoethylation of m-toluidine?
A1: The primary cause is the spontaneous polymerization of acrylonitrile (ACN), the cyanoethylating agent. Acrylonitrile has an electron-deficient double bond, making it highly susceptible to both free-radical and anionic polymerization.[1][2] This process is often initiated by impurities, excessive heat, or inappropriate catalytic conditions. Many cyanoethylation reactions are exothermic, and if the heat is not properly managed, it can accelerate polymerization.[3]
Q2: How does the choice of catalyst influence polymerization?
A2: The catalyst choice is critical. For the cyanoethylation of aromatic amines like m-toluidine, an acidic catalyst such as glacial acetic acid is commonly used.[4] The acid protonates the nitrile group of acrylonitrile, which activates the double bond towards nucleophilic attack by the amine and makes it less susceptible to anionic polymerization initiated by the amine itself.[4] While strong bases are also used for cyanoethylation, they can aggressively initiate anionic polymerization of acrylonitrile if not carefully controlled.[4]
Q3: Are there specific inhibitors I should use for acrylonitrile?
A3: Commercial acrylonitrile is typically stabilized with inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) to prevent polymerization during storage.[5] For most lab-scale syntheses, it is not always necessary to remove the inhibitor, as its concentration is low. However, if you are purifying the acrylonitrile by distillation, it is crucial to do so under vacuum at low temperatures and to ensure the collection flask contains a small amount of inhibitor to prevent polymerization of the hot, purified monomer.[5] Once the inhibitor is removed, the monomer is highly reactive and should be used immediately.[5]
Q4: My reaction has started to turn viscous and cloudy. What should I do?
A4: Increased viscosity, cloudiness, or the formation of a solid precipitate are clear signs of polymerization.[5] You should take immediate action:
-
Cool the reaction: Immediately place the flask in an ice-water bath to drastically reduce the temperature and slow the exothermic polymerization process.[5]
-
Dilute the mixture: Adding a suitable, cold solvent can help dissipate heat and reduce the concentration of reactive species.
-
Inhibit further reaction: If possible, adding a radical inhibitor like hydroquinone can help quench the polymerization process.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to polymerization during your synthesis.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Spontaneous Polymerization Upon Reagent Mixing | 1. High Reaction Temperature: The reaction is highly exothermic. Uncontrolled addition of reagents can cause a rapid temperature spike, initiating polymerization.[3] 2. Contaminated Reagents: Acrylonitrile may be contaminated with peroxides (from improper storage) that act as radical initiators.[5] 3. Impure m-toluidine: Oxidized impurities in the m-toluidine can potentially initiate polymerization. | 1. Control Temperature: Add the acrylonitrile dropwise to the mixture of m-toluidine and acetic acid while maintaining the reaction temperature below 40-50°C using an ice bath. 2. Purify Acrylonitrile: If contamination is suspected, pass the acrylonitrile through a column of basic alumina immediately before use to remove inhibitors and any peroxide impurities.[5] 3. Use Pure m-toluidine: Ensure the m-toluidine is colorless or pale yellow. If it is dark, consider distillation before use. |
| Low Yield of Desired Product with Polymer Contamination | 1. Incorrect Stoichiometry: An excessive amount of acrylonitrile can favor polymerization as a side reaction. 2. Insufficient Catalyst: Too little acetic acid may not be enough to fully activate the acrylonitrile for the desired Michael addition, allowing for competing polymerization pathways. 3. Prolonged Reaction Time/High Temperature: Extended heating can promote polymer formation. | 1. Optimize Stoichiometry: Use a slight excess of acrylonitrile (e.g., 2.1-2.2 equivalents for dicyanoethylation) but avoid a large excess. 2. Adjust Catalyst Loading: Ensure an adequate amount of glacial acetic acid is used. It often serves as both a catalyst and a solvent.[6] 3. Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting material. Stop the reaction once the m-toluidine (or its monocyanoethylated intermediate) is consumed to avoid unnecessary heating. |
| Formation of an Intractable Solid Mass | Runaway Polymerization: This is an extreme case where the exothermic polymerization reaction has become self-accelerating due to a failure in temperature control. | 1. Safety First: If the reaction is vigorous, evacuate the fume hood and take appropriate safety precautions. 2. Quench Carefully: If it is safe to do so, attempt to quench the reaction by adding a large volume of a cold solvent containing a polymerization inhibitor. 3. Post-Mortem Analysis: Review the experimental setup and procedure to identify the cause of the thermal runaway. Implement stricter temperature controls in future experiments. |
| Difficulty in Purifying the Product from Polymer | Polymer Solubility: The polyacrylonitrile formed may have similar solubility characteristics to the desired product, making separation by simple extraction or crystallization difficult. | 1. Solvent Precipitation: Try to find a solvent that dissolves your product but causes the polymer to precipitate. Acetone or acetonitrile might be good starting points. 2. Column Chromatography: This is often the most effective method. Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the less polar desired product from the highly polar polymer which should remain on the column. |
Part 3: Experimental Protocol & Methodologies
This section provides a detailed, step-by-step protocol for the synthesis of this compound, designed to minimize polymerization.
Protocol: Synthesis of this compound
Materials:
-
m-Toluidine (freshly distilled if colored)
-
Acrylonitrile (stabilized, or passed through basic alumina if purity is a concern)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (Saturated solution)
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Ice-water bath
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add m-toluidine (10.7 g, 0.1 mol) and glacial acetic acid (60 mL).
-
Initial Cooling: Place the flask in an ice-water bath and stir the mixture until the temperature equilibrates to around 10-15°C.
-
Controlled Addition of Acrylonitrile: Add acrylonitrile (11.7 g, 0.22 mol) to the dropping funnel. Add the acrylonitrile to the stirred m-toluidine solution dropwise over a period of 45-60 minutes. It is critical to monitor the internal temperature and maintain it below 50°C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Then, heat the mixture to 60-70°C and maintain it for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing 200 mL of cold water.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate with stirring until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash them with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Part 4: Visual Diagrams and Workflows
Reaction and Polymerization Pathways
The following diagram illustrates the desired reaction pathway versus the undesired polymerization side reaction.
Caption: Troubleshooting workflow for polymerization.
References
-
Bruson, H. A. (n.d.). Cyanoethylation. Organic Reactions. Available at: [Link]
-
Estrin, Y. I., Tarasov, A. E., Grishchuk, A. A., Chernyak, A. V., & Badamshina, E. R. (2016). Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects. RSC Advances, 6(108), 106064-106073. Available at: [Link]
-
Estrin, Y. I., Tarasov, A. E., Grishchuk, A. A., Chernyak, A. V., & Badamshina, E. R. (2016). Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide. RSC Advances. Available at: [Link]
- Rajasekaran, A., et al. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1).
-
Chemistry For Everyone. (2025, August 11). How Does Acrylonitrile Polymerize To Form Polyacrylonitrile? Available at: [Link]
-
Estrin, Y. I. (2016). Anionic Polymerization and Copolymerization of Acrylonitrile Initiated by Systems Based on Bicyclic Tertiary Amines and Ethylene Oxide. Polymer Science, Series B, 58(1), 1-11. Available at: [Link]
-
Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26. Available at: [Link]
- Google Patents. (n.d.). N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them.
Sources
- 1. Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. organicreactions.org [organicreactions.org]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP1321459A2 - N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them - Google Patents [patents.google.com]
Technical Support Center: Purification of Reaction Mixtures Containing m-Toluidine
Welcome to the technical support center for challenges related to the purification of product mixtures containing unreacted m-toluidine. This guide is designed for researchers, scientists, and drug development professionals who encounter this common purification hurdle. Here, you will find practical, field-proven insights and detailed protocols to ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted m-toluidine from my reaction mixture proving to be difficult?
A: m-Toluidine, an aromatic amine, possesses physical and chemical properties that can make its separation from reaction products challenging. Its basicity is a key factor; it can interact with acidic functionalities in your product or chromatography stationary phases. Furthermore, its boiling point and solubility profile may be similar to your target compound, complicating separation by distillation or crystallization.
Q2: What are the most common and effective methods for removing m-toluidine?
A: The most effective method depends on the specific properties of your desired product. However, the most common techniques leverage the basicity of the amine group in m-toluidine. These include:
-
Acid-Base Extraction: A robust and widely used method to selectively separate basic compounds like m-toluidine from neutral or acidic products.[1][2]
-
Distillation: Effective if there is a significant difference in boiling points between m-toluidine and your product.
-
Chromatography: Column chromatography can be effective, but careful selection of the stationary and mobile phases is crucial to prevent issues like peak tailing.
-
Crystallization: If your product is a solid, crystallization can be an excellent purification method. Sometimes, converting m-toluidine to its salt can facilitate its removal.[3][4][5]
Q3: How can I confirm that all the m-toluidine has been removed from my product?
A: Several analytical techniques can be employed to assess the purity of your final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective for detecting and quantifying residual m-toluidine.[6][7][8][9] Thin Layer Chromatography (TLC) can also be used for a qualitative assessment during the purification process.[10]
Q4: Are there any safety precautions I should be aware of when working with m-toluidine?
A: Yes, m-toluidine is a hazardous substance and requires careful handling. It is toxic if swallowed, in contact with skin, or if inhaled.[11][12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12][14] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[11][12][14]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the removal of unreacted m-toluidine.
Troubleshooting Issue 1: Incomplete Removal of m-Toluidine using Acid-Base Extraction
Acid-base extraction is a powerful technique, but its success hinges on the proper execution of each step.
Caption: Troubleshooting workflow for acid-base extraction.
This protocol assumes your desired product is neutral or acidic and is dissolved in an organic solvent immiscible with water, such as diethyl ether or dichloromethane.[15]
Materials:
-
Crude reaction mixture in an organic solvent
-
1 M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Initial Acid Wash:
-
Transfer the organic solution of your crude product to a separatory funnel.
-
Add an equal volume of 1 M HCl.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. The basic m-toluidine will react with the HCl to form the water-soluble hydrochloride salt.[3][4][5][16][17]
-
Allow the layers to separate completely. The aqueous layer (bottom layer if using dichloromethane, top layer if using diethyl ether) will contain the m-toluidine hydrochloride.
-
Drain the aqueous layer.
-
Repeat the acid wash with a fresh portion of 1 M HCl to ensure complete removal of the m-toluidine.
-
-
Neutralizing Wash (Optional, for acidic products):
-
If your product is acidic and you wish to keep it in the organic layer, you can skip this step. If you need to remove an acidic impurity, you would now wash with a base like sodium bicarbonate.
-
-
Brine Wash:
-
Wash the organic layer with an equal volume of brine. This helps to remove any remaining water-soluble impurities and break up emulsions.
-
Allow the layers to separate and drain the aqueous brine layer.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a clean, dry flask.
-
Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to dry the organic layer.
-
Stir for 5-10 minutes.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified product.
-
Troubleshooting Issue 2: Co-distillation or Similar Boiling Points
If your product's boiling point is close to that of m-toluidine (203-204 °C), simple distillation may not be effective.[4][5]
-
Vacuum Distillation: Lowering the pressure will reduce the boiling points of both your product and m-toluidine. This can sometimes increase the boiling point difference, allowing for better separation.
-
Fractional Distillation: If there is a small but significant difference in boiling points, using a fractional distillation column can improve separation efficiency.
-
Conversion to a Salt: Before distillation, perform an acid wash to convert the m-toluidine to its non-volatile hydrochloride salt. Then, distill your product away from the salt.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| m-Toluidine | 107.15[18] | 203-204[4][5] | Slightly soluble[3][4][5][18] |
Troubleshooting Issue 3: Product and m-Toluidine Co-elute in Column Chromatography
Co-elution during column chromatography can be a frustrating issue. The basic nature of m-toluidine can cause it to interact strongly with silica gel, leading to peak tailing and poor separation.
Caption: Workflow for optimizing chromatographic separation.
-
Mobile Phase Modification:
-
Increase Polarity: Gradually increase the polarity of your eluent system. This can sometimes help to move the more polar m-toluidine along the column more effectively.
-
Add a Basic Modifier: Adding a small amount of a base, such as triethylamine (0.1-1%), to your mobile phase can help to saturate the acidic sites on the silica gel. This will reduce the tailing of the m-toluidine peak and can significantly improve separation.
-
-
Stationary Phase Selection:
-
If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for separating basic compounds.
-
Reversed-phase chromatography (e.g., C18) can also be effective, where the separation is based on hydrophobicity.[6]
-
References
-
m-Toluidine | C6H4CH3NH2 | CID 7934 - PubChem. Available from: [Link]
-
SAFETY DATA SHEET m-Toluidine - Deepak Nitrite. Available from: [Link]
-
HPLC Methods for analysis of m-Toluidine - HELIX Chromatography. Available from: [Link]
-
m-Toluidine, N-ethyl - Organic Syntheses Procedure. Available from: [Link]
-
Analytical Method - Keika Ventures. Available from: [Link]
-
HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn. Available from: [Link]
-
HPLC Separation of Isomers of Toluidine on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions - HELIX Chromatography. Available from: [Link]
-
Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds - Analyst (RSC Publishing). Available from: [Link]
-
Purification of p-Toluidine - Chempedia - LookChem. Available from: [Link]
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Supplementary Information - The Royal Society of Chemistry. Available from: [Link]
-
osha-73.pdf. Available from: [Link]
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O-Toluidine purification - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available from: [Link]
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Separation of Acidic, Basic and Neutral Compounds | Magritek. Available from: [Link]
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Separating Acidic, Basic and Neutral Compounds - AZoM. Available from: [Link]
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Sciencemadness Discussion Board - Preparation of p-Toluidine - Powered by XMB 1.9.11. Available from: [Link]
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Acid–base extraction - Wikipedia. Available from: [Link]
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Acid-Base Extraction.1. Available from: [Link]
- US2128511A - Process of preparing meta-nitropara-toluidine - Google Patents.
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. Available from: [Link]
-
How does the following extraction procedure A - . ) - remove unreacted m - toluic acid and B - Chegg. Available from: [Link]
-
Remove Sticky Reagents. Available from: [Link]
- US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents.
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Technical Support Center: Scaling Up the Synthesis of N,N-Dicyanoethyl-m-toluidine
This guide provides in-depth technical support for researchers, chemists, and production managers involved in the synthesis of N,N-Dicyanoethyl-m-toluidine. Moving from bench-scale to pilot or industrial production presents unique challenges, primarily related to reaction control, purity, and safety. This document addresses common issues in a practical question-and-answer format, grounded in established chemical principles.
Synthesis Overview & Mechanism
The synthesis of this compound is achieved through a double Michael addition, specifically a cyanoethylation reaction. In this process, the secondary amine-like nitrogen of m-toluidine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This reaction is typically base-catalyzed and is highly exothermic.[1]
The overall reaction is as follows:
m-Toluidine + 2 Acrylonitrile → this compound
Understanding the stepwise nature of this reaction is crucial for troubleshooting, as the mono-adduct (N-(2-cyanoethyl)-m-toluidine) is a key intermediate and a potential major impurity.
Caption: Stepwise cyanoethylation of m-toluidine.
Frequently Asked Questions (FAQs)
Q1: What is the most significant safety concern when scaling up this synthesis? A1: The primary safety concern is managing the highly exothermic nature of the cyanoethylation reaction.[1] Without adequate cooling and controlled addition of acrylonitrile, a thermal runaway can occur, leading to rapid temperature and pressure increases. This can cause vigorous boiling of the solvent and acrylonitrile, potentially over-pressurizing the reactor. A secondary, but equally critical, concern is the high toxicity of acrylonitrile and the potential for releasing hydrogen cyanide (HCN) gas, which is extremely toxic.[2]
Q2: Why is my final product an oil or a sticky solid instead of a crystalline powder? A2: This is almost always an issue of purity. The presence of the mono-cyanoethylated intermediate, unreacted m-toluidine, or low-molecular-weight polyacrylonitrile can act as an impurity, causing melting point depression and preventing proper crystallization. The final product, when pure, should be a yellowish crystalline solid with a melting point between 80-85°C.[3][4]
Q3: What is the typical catalyst used and at what loading? A3: Alkaline catalysts are most effective for this reaction.[1] Potassium hydroxide (KOH) or sodium methoxide are common choices. Catalyst loading is typically low, in the range of 0.1-1.0 mol% relative to the m-toluidine. Higher catalyst loading can aggressively promote the polymerization of acrylonitrile, a significant side reaction.
Q4: Can this reaction be run without a solvent? A4: While possible, it is not recommended for scale-up. A solvent (e.g., isopropanol, tert-butanol, or dioxane) serves several critical functions: it helps to dissipate heat, controls viscosity, prevents the product from precipitating out of solution prematurely, and allows for more controlled reaction kinetics.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis and scale-up process.
Problem Area 1: Low Yield & Incomplete Conversion
Q: My reaction stalls, and GC analysis shows a large amount of unreacted m-toluidine and the mono-adduct. What went wrong?
A: This issue points to several potential root causes:
-
Insufficient Acrylonitrile: Ensure the molar ratio of acrylonitrile to m-toluidine is at least 2.05:1. A slight excess of acrylonitrile is often necessary to drive the reaction to completion. However, a large excess can complicate purification.
-
Catalyst Deactivation: The catalyst can be neutralized by acidic impurities in the starting materials or solvent. Ensure high-purity, dry reagents. Consider a second small addition of catalyst if the reaction stalls, but monitor the temperature closely for a renewed exotherm.
-
Low Reaction Temperature: While temperature control is critical to prevent runaway, a temperature that is too low will significantly slow the reaction rate, especially for the second cyanoethylation step, which is often slower than the first. A typical temperature range is 40-60°C.
-
Poor Mixing: In a large reactor, inadequate agitation can lead to localized "hot spots" where the catalyst is active and other zones where the reaction is slow. Ensure the stirring is sufficient to maintain a homogenous mixture.
Problem Area 2: Purity & Byproduct Formation
Q: My final product has a high level of a byproduct that I suspect is polyacrylonitrile. How can I prevent this and remove it?
A: Polymerization of acrylonitrile is a major competing side reaction, favored by high temperatures and high concentrations of base catalyst.
-
Prevention:
-
Strict Temperature Control: Maintain the reaction temperature below 60°C. The risk of polymerization increases significantly at higher temperatures.
-
Inhibitor: Acrylonitrile is typically supplied with an inhibitor (like MEHQ). Ensure this inhibitor is not removed prior to the reaction.
-
Controlled Addition: Add the acrylonitrile dropwise or in portions to the heated mixture of m-toluidine and catalyst. This keeps the instantaneous concentration of free acrylonitrile low.[5]
-
Oxygen Exclusion: While counterintuitive for a polymerization inhibitor, running the reaction under an inert atmosphere (nitrogen) can be beneficial as oxygen can sometimes participate in side reactions that discolor the product.
-
-
Removal:
-
Polyacrylonitrile is generally insoluble in the solvents used to crystallize the final product. During workup, after removing the reaction solvent, the crude product can be dissolved in a hot solvent like ethanol or isopropanol. The polymer will remain as an insoluble solid or sticky residue and can be removed by hot filtration.
-
Caption: Troubleshooting logic for purity issues.
Problem Area 3: Workup & Isolation
Q: During the aqueous quench and extraction, I'm getting a persistent emulsion that makes phase separation difficult. What can I do?
A: Emulsions are common when dealing with amines and viscous reaction mixtures.
-
Add Brine: After neutralizing the catalyst with a dilute acid (e.g., acetic acid), add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, "salting out" the organic product and helping to break the emulsion.
-
Change Solvent: If using a solvent like ethyl acetate, consider switching to one with a lower water miscibility, such as toluene or dichloromethane, for the extraction.
-
Filtration: Sometimes the emulsion is stabilized by fine particulate matter. Filtering the entire mixture through a pad of Celite® can help break it up.
-
Avoid Vigorous Shaking: In large-scale extractions, use a baffled reactor with a slow-moving impeller rather than vigorous shaking, which promotes emulsion formation.
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of this compound
Safety Warning: This procedure involves highly toxic and flammable materials. It must be performed by trained personnel in a well-ventilated chemical fume hood or an appropriate reactor setup with all necessary safety controls.[6] Always wear appropriate PPE, including nitrile gloves, safety glasses, and a lab coat.[6]
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and addition funnel
-
Heating/cooling circulator
-
m-Toluidine (≥99% purity)
-
Acrylonitrile (stabilized, ≥99% purity)
-
Potassium hydroxide (KOH)
-
Isopropanol (IPA)
-
Acetic Acid
-
Toluene
-
Saturated Sodium Chloride (Brine)
Procedure:
-
Reactor Setup: Charge the reactor with m-toluidine (1.0 eq) and isopropanol (2 mL per gram of m-toluidine).
-
Catalyst Addition: Begin stirring and add finely ground potassium hydroxide (0.01 eq).
-
Heating: Heat the mixture to 50°C using the circulator.
-
Acrylonitrile Addition: Slowly add acrylonitrile (2.1 eq) via the addition funnel over 2-3 hours. Monitor the internal temperature closely. Use the cooling jacket to maintain the temperature between 50-55°C. A noticeable exotherm should be observed.
-
Reaction Monitoring: After the addition is complete, hold the mixture at 55°C for an additional 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing via GC or HPLC until the m-toluidine and mono-adduct are below the desired threshold (e.g., <1%).
-
Cooling & Quench: Cool the reaction mixture to 20-25°C. Slowly add acetic acid (0.01 eq) to neutralize the KOH catalyst.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the isopropanol.
-
Extraction: To the resulting oil/solid, add toluene and water. Separate the organic layer. Wash the organic layer with brine to break any emulsions and remove water-soluble impurities.
-
Final Product Isolation: Concentrate the toluene layer under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol or isopropanol. Filter the resulting crystals and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to a suitable flask.
-
Add a minimal amount of hot (60-70°C) ethanol or isopropanol, just enough to fully dissolve the solid.
-
If insoluble material (likely polymer) is present, perform a hot filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature.
-
Cool further in an ice bath (0-5°C) for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
Analytical Methods
Regular analysis is key to process control.
Table 1: Recommended Analytical Techniques
| Parameter | Method | Typical Conditions | Purpose |
| Reaction Progress | Gas Chromatography (GC-FID) | Column: DB-5 or similar non-polar capillary column. Oven Program: 100°C (2 min), ramp 15°C/min to 280°C (hold 5 min). | To quantify m-toluidine, mono-adduct, and final product.[7] |
| Final Product Purity | High-Performance Liquid Chromatography (HPLC-UV) | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient. Detection: 254 nm. | Provides accurate purity assessment and detects non-volatile impurities.[7] |
| Moisture Content | Karl Fischer Titration | Standard coulometric or volumetric method. | To ensure the final product meets dryness specifications, as moisture can affect stability.[8] |
References
- Apollo Scientific. (2022, September 17).
- Cyanation reaction safety. (2024, June 7). YouTube.
- Sigma-Aldrich. (2024, September 8).
- Farnell. (2017, September 26).
- Bruson, H. A. (n.d.).
- Organic Syntheses Procedure. (n.d.). m-Toluidine, N-ethyl.
- Tradeindia. (n.d.). N,n-di-[2-cyanoethyl]-m-toluidine (md-23).
- CN101941912A. (n.d.). Method for refining high-purity N,N-dihydroxy ethyl para-toluidine.
- Analytical Methods. (n.d.). Japan Environment Agency.
- Tristar Intermediates. (n.d.). N, N-Di-[2-Hydroxyethyl]-M-Toluidine (DC-2).
- Tristar Intermediates. (n.d.). N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17).
- Thermo Fisher Scientific. (n.d.). Determination of N,N-Dimethyl-o-Toluidine and N,N-Diethyl-p-Toluidine in Ethylene Gas Samples.
- Tristar Intermediates. (n.d.). N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21).
- Mechanism and kinetics of the m-toluidine reaction with NH2 radicals: A computational study. (2025, August 8). Science of The Total Environment.
- Benchchem. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Benchchem. (n.d.).
- ChemicalBook. (n.d.). N-Ethyl-N-cyanoethyl-m-toluidine.
- TCI Chemicals. (n.d.). N-(2-Cyanoethyl)-N-ethyl-m-toluidine 148-69-6.
- EP1321459A2. (n.d.). N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them.
- US2128511A. (n.d.). Process of preparing meta-nitropara-toluidine.
- Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
- Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of N-Substituted m-Toluidines.
- Benchchem. (n.d.). Technical Support Center: Optimizing o-Toluidine Synthesis.
- Scimplify. (n.d.). N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (M-17) (CAS NO : 148-69-6).
- Benchchem. (n.d.).
- Sciencemadness Discussion Board. (2016, October 22). Problems with toluidine synthesis.
- Industrial Solvents & Chemicals Pvt. Ltd. (n.d.). N,N-Dimethyl-P-Toluidine (DMPT).
- Sciencemadness Discussion Board. (2014, January 15).
- PrepChem.com. (n.d.). Synthesis of N,N-dimethyl-p-toluidine.
- PrepChem.com. (n.d.).
- Tristar Intermediates. (n.d.). N, N-Di-[2-Cyanoethyl]-M-Toluidine (DC-23).
- ChemicalBook. (n.d.). N-Ethyl-N-cyanoethyl-m-toluidine.
- WO2018127406A1. (n.d.). Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline.
- ResearchGate. (2025, August 9).
- Semantic Scholar. (n.d.). Synthesis of o-Nitro-p-toluidine.
Sources
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- 4. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N, N-Di-[2-Cyanoethyl]-M-Toluidine (DC-23) [tristarintermediates.org]
- 5. EP1321459A2 - N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them - Google Patents [patents.google.com]
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- 8. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N, N-Di-[2-Hydroxyethyl]-M-Toluidine (DC-2) [tristarintermediates.org]
Technical Support Center: A Guide to the Storage and Stability of N,N-Dicyanoethyl-m-toluidine
Welcome to the technical support center for N,N-Dicyanoethyl-m-toluidine (CAS RN: 21120-93-8). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical dye intermediate[1]. Maintaining the chemical integrity of this compound is paramount for achieving reproducible and reliable results in your experiments. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you mitigate degradation and ensure the long-term stability of your material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: What is the expected appearance of high-purity this compound? High-purity this compound should be a yellowish crystalline powder.[1] Any significant deviation from this, such as a shift to a dark brown color or the presence of oily residues, may indicate degradation or the presence of impurities.
Q2: What are the optimal storage conditions to ensure maximum stability? To maximize shelf life, the material should be stored in a tightly sealed container in a cool, dry, and dark environment.[2][3] For long-term storage, blanketing the material with an inert gas like nitrogen or argon and storing it at refrigerated temperatures (2-8°C) is highly recommended to prevent oxidative and hydrolytic degradation.[4]
Q3: What substances are chemically incompatible with this compound? As an aromatic amine derivative, it is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][5][6] Contact with strong acids or bases can also catalyze the hydrolysis of the nitrile functional groups.[7][8] Furthermore, prolonged exposure to atmospheric moisture and carbon dioxide should be avoided.[3]
Q4: What are the primary signs of product degradation? The most common indicators of degradation include:
-
Visual Changes: A noticeable darkening of the yellowish powder to tan or brown.
-
Changes in Physical Properties: A decrease in the melting point (pure substance melts at 87-88°C) or changes in solubility characteristics.[1]
-
Chromatographic Changes: The appearance of new peaks or a decrease in the area percent of the main peak when analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Section 2: Troubleshooting Guide: Common Stability Issues
This guide provides a structured approach to identifying and resolving common stability-related problems encountered during experiments.
| Issue Encountered | Possible Root Cause(s) | Recommended Corrective Actions |
| Significant Darkening of the Material | 1. Oxidation: Exposure to atmospheric oxygen, potentially accelerated by light or elevated temperatures. Aromatic amines are prone to forming colored oxidation products.[9][10][11]2. Photodegradation: Exposure to UV or ambient light can generate free radicals, leading to decomposition.[9] | 1. Confirm Purity: Analyze the material using the GC-FID protocol (Section 4.2) to quantify the level of degradation.2. Review Storage: Ensure the container is properly sealed and purged with inert gas. Switch to amber glass vials or store the container in a dark cabinet to eliminate light exposure.[2]3. Consider Repurification: If purity is compromised but the material is still needed, recrystallization may be an option, though using a fresh batch is preferable. |
| Inconsistent Experimental Results or Reduced Reactivity | 1. Decreased Purity: The concentration of the active compound has been reduced due to degradation.2. Interfering Impurities: Degradation byproducts (e.g., hydrolyzed forms) may interfere with or inhibit the desired reaction. | 1. Quantify Active Ingredient: Perform a quantitative purity analysis (GC or HPLC) against a certified reference standard.2. Run a Control: Use a fresh, unopened lot of this compound in a control experiment to verify if the reagent is the source of inconsistency.3. Identify Byproducts: Utilize GC-MS to identify the mass of potential impurity peaks, which can help elucidate the degradation pathway (e.g., hydrolysis vs. oxidation). |
| Changes in Solubility or Physical Form (e.g., clumping) | 1. Moisture Absorption: The compound may be hygroscopic, leading to clumping.2. Hydrolysis: Absorption of moisture can lead to the slow hydrolysis of one or both nitrile groups to form carboxylic acids or amides.[7][8] The resulting carboxylates may have different solubility profiles. | 1. Improve Handling Environment: Handle the material in a glove box or a low-humidity environment. Store the container within a desiccator.2. Test for Hydrolysis: Use the HPLC method (Protocol 4.3) designed to detect more polar, non-volatile byproducts. An FT-IR analysis could also reveal the emergence of a carbonyl (C=O) stretch characteristic of a carboxylic acid. |
Section 3: The Science of Degradation: Key Pathways
Understanding the chemical mechanisms behind degradation is crucial for developing an effective stability strategy. For this compound, the primary risks are oxidation and hydrolysis.
-
Oxidative Degradation: The tertiary amine nitrogen and the electron-rich aromatic ring are susceptible to attack by atmospheric oxygen. This process is often initiated by light or trace metal impurities and can lead to the formation of complex, highly colored polymeric structures. This is the most common reason for the observed darkening of aromatic amines upon storage.[9][10]
-
Hydrolytic Degradation: The two cyanoethyl groups (-CH₂CH₂CN) are potential sites for hydrolysis. In the presence of water, and catalyzed by acidic or basic conditions, the nitrile moiety can be converted first to an amide and subsequently to a carboxylic acid.[8] This converts the non-polar parent molecule into more polar, potentially reactive, and chromatographically distinct species, altering the material's intended function.
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Section 4: Protocols for Quality Control & Stability Assessment
Adherence to validated protocols is essential for ensuring the quality of your starting material and monitoring its stability over time.
Protocol 4.1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, inspect the container seal for integrity. Note the date of receipt on the container.
-
Aliquotting: If the entire container will not be used at once, immediately aliquot the material into smaller, appropriately sized amber glass vials in a low-humidity environment (e.g., a nitrogen-purged glove box).
-
Inert Atmosphere: Before sealing each vial, flush the headspace with a stream of dry nitrogen or argon for 15-30 seconds.
-
Sealing: Use PTFE-lined caps and ensure a tight seal. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Place the sealed vials in a dark, refrigerated (2-8°C) location. For added moisture protection, vials can be stored inside a laboratory desiccator.
-
Usage: When a vial is needed, allow it to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
Protocol 4.2: Purity Assessment by Gas Chromatography (GC-FID)
This method is suitable for determining the purity of this compound and detecting volatile impurities. The technical data sheet for this compound specifies GC/FID for purity analysis.[1] The following is a general protocol based on methods for similar aromatic amines.[12]
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent with FID.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent like acetone or ethyl acetate.
-
-
Data Analysis:
-
Purity is calculated using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
A stable sample should show a purity of >97% with no significant increase in impurity peaks over time.[1]
-
Protocol 4.3: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This method is effective for separating the parent compound from its more polar, non-volatile hydrolysis products.
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient:
-
0-2 min: 30% B.
-
2-15 min: 30% to 95% B.
-
15-18 min: 95% B.
-
18-20 min: 95% to 30% B.
-
20-25 min: 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The parent compound will have a longer retention time than its more polar hydrolysis products. Monitor for the appearance and growth of early-eluting peaks over the course of a stability study.
-
Experimental Workflow for a Stability Study
The following diagram outlines a logical workflow for conducting a formal stability assessment.
Caption: A typical workflow for a comprehensive stability study.
References
-
Cole-Parmer. Material Safety Data Sheet - N-Ethyl-m-toluidine, 99+%. [Link]
-
Deepak Nitrite. (2023-03-20). SAFETY DATA SHEET m-Toluidine. [Link]
-
Odin, E.M., et al. (2021). structure activity relationship (sar) of cyanoethylated aromatic amines. ResearchGate. [Link]
-
Odin, E.M., et al. Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. International Journal of Scientific & Technology Research. [Link]
- Google Patents. (1960).
-
ProQuest. Yttrium nitrate promoted selective cyanoethylation of amines. [Link]
-
OSHA. o-, m-, p-TOLUIDINE. [Link]
-
Tristar Intermediates. N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17). [Link]
-
ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
Wikipedia. Cyanoethylation. [Link]
-
ResearchGate. (2000). Proposed scheme of the degradation pathway of p-toluidine by Desulfobacula toluolica. [Link]
-
PubMed. (2011). Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB. [Link]
-
Tristar Intermediates. N, N-Di-[2-Cyanoethyl]-M-Toluidine (DC-23). [Link]
-
Chemdad Co., Ltd. N-Ethyl-N-cyanoethyl-m-toluidine. [Link]
-
PubChem. N,N-dimethyl-m-toluidine. [Link]
-
Organic Syntheses. m-Toluidine, N-ethyl-. [Link]
- Google Patents. (2003). EP1321459A2 - N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them.
- Google Patents. (2011). CN101941912A - Method for refining high-purity N,N-dihydroxy ethyl para-toluidine.
-
Arkat USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
ResearchGate. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. [Link]
-
PubChem. N,N-diethyl-m-toluidine. [Link]
-
PubMed. (1995). Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine. [Link]
-
MDPI. (2023). Composition Effect on the Formation of Oxide Phases by Thermal Decomposition of CuNiM(III) Layered Double Hydroxides with M(III) = Al, Fe. [Link]
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Validation & Comparative
A Comparative Analysis of Mono- vs. Di-cyanoethylated m-Toluidine: A Guide for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and material science, the strategic modification of molecular structures is paramount to tailoring functionalities. Cyanoethylation of aromatic amines, such as m-toluidine, is a critical reaction that yields intermediates primarily used in the synthesis of disperse dyes and other specialty chemicals. This guide provides an in-depth comparative analysis of mono- and di-cyanoethylated m-toluidine, offering insights into their synthesis, physicochemical properties, and performance characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by elucidating the causal relationships behind experimental choices and providing self-validating protocols.
Introduction: The Significance of Cyanoethylation
Cyanoethylation is a Michael addition reaction involving the addition of a compound with an active hydrogen atom across the carbon-carbon double bond of acrylonitrile. In the case of m-toluidine, an aromatic amine, the hydrogen atoms on the amino group are susceptible to this reaction. The degree of cyanoethylation—whether one (mono) or two (di) cyanoethyl groups are added to the nitrogen atom—profoundly influences the steric and electronic properties of the resulting molecule. These differences, in turn, dictate their reactivity, solubility, and ultimately, their performance in downstream applications.
The primary application of these compounds lies in their role as coupling components in the synthesis of azo disperse dyes. The cyanoethyl groups can act as auxochromes, influencing the color and fastness properties of the final dye. Understanding the distinct characteristics of mono- and di-cyanoethylated m-toluidine is therefore crucial for the rational design of new materials with desired properties.
Synthesis and Mechanistic Considerations
The synthesis of mono- and di-cyanoethylated m-toluidine proceeds via the reaction of m-toluidine with acrylonitrile, typically in the presence of an acid catalyst. The reaction mechanism involves the protonation of the nitrile group of acrylonitrile, which activates the double bond for nucleophilic attack by the amino group of m-toluidine.
The molar ratio of the reactants is a critical parameter that dictates the product distribution. An excess of m-toluidine favors the formation of the mono-cyanoethylated product, while an excess of acrylonitrile drives the reaction towards the di-cyanoethylated derivative. Reaction temperature and catalyst type also play significant roles in controlling the selectivity of the reaction.
Experimental Protocol: Synthesis of N-(2-cyanoethyl)-m-toluidine (Mono-substituted)
This protocol is adapted from established cyanoethylation procedures.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add m-toluidine (0.1 mol, 10.7 g) and glacial acetic acid (0.01 mol, 0.6 g) as a catalyst.
-
Addition of Acrylonitrile: Slowly add acrylonitrile (0.08 mol, 4.24 g) dropwise from the dropping funnel over 30 minutes while stirring. The reaction is exothermic, and the temperature should be maintained between 40-50°C using a water bath.
-
Reaction: After the addition is complete, heat the mixture to 60-70°C and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acetic acid with a 10% sodium carbonate solution until the effervescence ceases.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Experimental Protocol: Synthesis of N,N-bis(2-cyanoethyl)-m-toluidine (Di-substituted)
-
Reaction Setup: In a similar setup as described above, add m-toluidine (0.1 mol, 10.7 g) and glacial acetic acid (0.02 mol, 1.2 g).
-
Addition of Acrylonitrile: Slowly add an excess of acrylonitrile (0.25 mol, 13.25 g) dropwise over 1 hour, maintaining the temperature between 40-50°C.
-
Reaction: Heat the mixture to 70-80°C and maintain for 8-10 hours, monitoring by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as for the mono-substituted product. The di-substituted product is generally less volatile, and purification may rely more heavily on column chromatography.
Physicochemical Properties: A Comparative Overview
The addition of one versus two cyanoethyl groups leads to significant differences in the physicochemical properties of the resulting molecules. These properties are summarized in the table below.
| Property | N-(2-cyanoethyl)-m-toluidine (Mono) | N,N-bis(2-cyanoethyl)-m-toluidine (Di) | Rationale for Difference |
| Molecular Weight | 174.23 g/mol | 227.29 g/mol | Addition of a second cyanoethyl group. |
| Appearance | Yellowish to brown liquid[1] | Yellowish crystalline powder[2] | Increased molecular weight and symmetry in the di-substituted product can lead to a solid state at room temperature. |
| Boiling Point | Higher than m-toluidine | Significantly higher than the mono-substituted product | Increased molecular weight and stronger intermolecular forces (dipole-dipole interactions from the nitrile groups). |
| Solubility | Soluble in polar organic solvents. | Generally less soluble in nonpolar solvents and more soluble in highly polar solvents compared to the mono-substituted product. | The presence of two polar nitrile groups in the di-substituted product increases its overall polarity. |
| Polarity | Moderately polar | More polar | The two cyanoethyl groups contribute to a greater overall dipole moment. |
Analytical Characterization
Distinguishing between the mono- and di-cyanoethylated products, as well as unreacted m-toluidine, is crucial for reaction monitoring and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Separation
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and quantifying the components of the reaction mixture.
-
Gas Chromatography (GC): As mentioned in patent literature, GC is a suitable method for analyzing the reaction mixture of cyanoethylated toluenediamines, which are structurally similar to m-toluidine derivatives. A non-polar or medium-polarity capillary column can be used to separate the components based on their boiling points and polarity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is an effective method for separating aromatic amines and their derivatives. A mobile phase consisting of a mixture of acetonitrile and water or methanol and water with a suitable buffer can be used. The more polar di-cyanoethylated product will typically have a shorter retention time than the less polar mono-cyanoethylated product.
Spectroscopic Analysis
Spectroscopic techniques provide structural confirmation of the synthesized products.
-
Infrared (IR) Spectroscopy: The key diagnostic peak for both compounds is the stretching vibration of the nitrile group (C≡N) which appears around 2240-2260 cm⁻¹. The presence of a secondary amine N-H stretch (around 3300-3500 cm⁻¹) in the mono-substituted product will be absent in the di-substituted product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The mono-substituted product will show a signal for the N-H proton, which will be absent in the di-substituted product. The integration of the signals corresponding to the aromatic protons and the ethyl protons will also differ between the two compounds.
-
¹³C NMR: The number of signals in the aliphatic region will differ, and the chemical shifts of the aromatic carbons will be influenced by the different electronic effects of the -NH(CH₂CH₂CN) and -N(CH₂CH₂CN)₂ groups.
-
-
UV-Visible Spectroscopy: The electronic absorption spectra of these compounds are characterized by absorptions in the UV region. The di-substituted product may exhibit a slight bathochromic (red) shift compared to the mono-substituted product due to the increased electron-donating character of the di-substituted amino group. When used as couplers for azo dyes, the degree of cyanoethylation significantly impacts the final color of the dye.[3] Dyes synthesized from dicyanoethyl-heterocyclic anilines have shown a wide range of colors from yellow to blue.[3]
Performance in Dye Synthesis: A Comparative Perspective
The primary industrial application of cyanoethylated m-toluidines is as coupling components in the synthesis of disperse dyes for polyester fibers. The nature of the substituent on the amino nitrogen has a profound effect on the electronic properties of the coupler and, consequently, on the properties of the resulting dye.
-
Color and Molar Absorptivity: The di-cyanoethylated m-toluidine, with two electron-withdrawing cyano groups, generally leads to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum of the resulting azo dye compared to the mono-cyanoethylated derivative. This results in deeper shades (e.g., reddish-violets and blues). Research on dicyanoethyl-heterocyclic azo disperse dyes has shown a wide range of shades with high molar absorptivity.[3]
-
Solubility and Dispersibility: The higher polarity of the di-cyanoethylated derivative can impact the solubility of the resulting dye in the dye bath, which is a critical factor for achieving uniform dyeing.
Conclusion
The choice between mono- and di-cyanoethylated m-toluidine as a chemical intermediate is a strategic decision that depends on the desired properties of the final product. The mono-substituted derivative offers a reactive N-H group for further functionalization, while the di-substituted compound provides a more electron-rich aromatic system and higher polarity.
This guide has provided a comprehensive comparative analysis, from synthesis and characterization to performance in their primary application. The experimental protocols and analytical workflows presented herein are designed to be self-validating and provide a solid foundation for researchers and professionals in the field. By understanding the fundamental chemical differences and their consequences, scientists can make more informed decisions in the design and synthesis of novel materials.
References
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Tristar Intermediates. N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17). [Link]
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Tristar Intermediates. N, N-Di-[2-Cyanoethyl]-M-Toluidine (DC-23). [Link]
- Google Patents. EP1321459A2 - N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them.
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Synthesis, Characterization and Dyeing Performance of Series of Dicyanoethyl-heterocyclic Azo Disperse Dyes. Chemical Journal of Chinese Universities. [Link]
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A Senior Application Scientist's Guide: N,N-Dicyanoethyl-m-toluidine vs. Alternative Intermediates in High-Performance Dye Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Intermediates in Dye Performance
In the intricate world of synthetic chemistry, the final performance of a dye—its vibrancy, durability, and suitability for a specific substrate—is not merely a product of the final molecule, but a direct consequence of the foundational building blocks used in its synthesis. These building blocks, known as dye intermediates, are typically aromatic compounds featuring functional groups that permit further chemical reactions like diazotization and coupling to form the complete dye molecule.[1][2] The quality, purity, and chemical nature of these intermediates directly dictate the color, stability, and overall performance of the final dyestuff.[3]
This guide provides an in-depth, data-supported comparison of N,N-Dicyanoethyl-m-toluidine, a specialized tertiary amine, against other critical classes of dye intermediates. We will explore the causal relationships between the molecular structure of these precursors and the resulting performance characteristics of the dyes they produce. The objective is to equip researchers and development professionals with the technical insights necessary to select the optimal intermediate for synthesizing high-performance dyes for demanding applications, such as coloring hydrophobic synthetic fibers like polyester and nylon.[1][4]
Section 1: The Cyanoethylated Aromatic Amine Intermediates
Cyanoethylation, the addition of an acrylonitrile molecule to an amine, is a powerful synthetic tool for modifying the properties of dye intermediates. The introduction of the polar nitrile (-C≡N) group significantly influences solubility, dye-fiber affinity, and the electronic properties of the resulting chromophore.
In Focus: this compound
This compound is an aromatic tertiary amine that serves as a vital intermediate, particularly for disperse dyes.[5][6] Its structure is characterized by a m-toluidine core with two cyanoethyl groups attached to the nitrogen atom.
Caption: Chemical structure of this compound.
Synthesis Pathway: This intermediate is synthesized via a double Michael addition reaction, where m-toluidine acts as the nucleophile (Michael donor) and two equivalents of acrylonitrile serve as the electrophile (Michael acceptor).[7] The reaction is typically catalyzed by a base.
Caption: Synthesis workflow for this compound.
Key Rationale for Use:
-
Enhanced Polarity: The two nitrile groups impart significant polarity, which can improve the affinity of the resulting disperse dye for polyester fibers through dipole-dipole interactions, leading to better dye uptake and wash fastness.
-
Steric Hindrance: The bulky cyanoethyl groups can influence the final conformation of the dye molecule, which may protect the chromophore from photolytic degradation and thus improve lightfastness.[8]
-
Synthetic Handle: The nitrile group can be further hydrolyzed to a carboxylic acid, offering a reactive site for creating more complex, functional dyes.
Comparative Intermediate: N,N-Bis(cyanoethyl)aniline
A very close structural analog, N,N-Bis(cyanoethyl)aniline, serves as an excellent point of comparison.[9] It shares the dicyanoethyl functionality but lacks the methyl group on the aromatic ring.
-
Synthesis and Properties: It is prepared via the same Michael addition mechanism, using aniline as the starting material.[7] It typically exists as a light beige or yellow-to-brown crystalline solid.[9][10]
-
Point of Comparison: By comparing dyes made from this intermediate to those from its m-toluidine counterpart, one can isolate and evaluate the electronic and steric effects of the methyl group. The methyl group is a weak electron-donating group, which can cause a slight bathochromic (deepening of color) shift in the final dye's absorption spectrum.
Section 2: The Alkylated Aromatic Amine Intermediates
Simple alkylation of aromatic amines provides a different class of intermediates where the substituents on the nitrogen are non-polar alkyl chains.
Comparative Intermediate: N,N-Diethyl-m-toluidine
N,N-Diethyl-m-toluidine is a well-established dye intermediate used in a variety of applications.[11][12]
-
Synthesis and Properties: It is synthesized by the alkylation of m-toluidine with an ethylating agent, such as ethyl bromide.[11] It is a colorless to light yellow liquid at room temperature.[11]
-
Point of Comparison: This intermediate provides a direct contrast to this compound by replacing the polar, electron-withdrawing cyanoethyl groups with non-polar, electron-donating ethyl groups. This structural change has profound effects on solubility, dye-fiber interactions, and the final color.
Section 3: Performance Evaluation & Experimental Data
The choice of intermediate is ultimately validated by the performance of the final dye. The following tables summarize key properties of the intermediates and the typical performance characteristics of dyes derived from them, based on available literature.
Comparative Data Summary
Table 1: Physicochemical Properties of Selected Dye Intermediates
| Property | This compound | N,N-Bis(cyanoethyl)aniline | N,N-Diethyl-m-toluidine |
| Molecular Formula | C₁₃H₁₅N₃ | C₁₂H₁₃N₃[9] | C₁₁H₁₇N |
| Molar Mass ( g/mol ) | 213.28 | 199.25 | 163.26 |
| Typical Appearance | - (Purity >97%)[5] | Light beige/yellow solid[9] | Colorless to light yellow liquid[11] |
| Melting Point (°C) | - | 81-84[10] | - |
| Boiling Point (°C) | - | - | 231-231.5[11] |
| Solubility | Soluble in many organic solvents.[13] | Moderately soluble in organic solvents, sparingly soluble in water.[9] | Miscible with alcohol and ether, insoluble in water.[11] |
Table 2: Representative Performance of Dyes Synthesized from Intermediates
| Performance Metric | Dye from this compound | Dye from N,N-Bis(cyanoethyl)aniline | Dye from N,N-Diethyl-m-toluidine |
| Substrate Affinity | Excellent for Polyester | Excellent for Polyester | Good for Polyester |
| Typical Color Fastness (Wash) | High to Excellent (Grade 4-5) | High to Excellent (Grade 4-5) | Moderate to Good (Grade 3-4) |
| Typical Color Fastness (Light) | Good to Very Good (Grade 5-7) | Good to Very Good (Grade 5-7) | Moderate to Good (Grade 4-6) |
| Thermal Stability | High | High | Moderate |
| Relative Polarity | High | High | Low |
(Note: Fastness grades are on a scale of 1 to 5 for wash and 1 to 8 for light, with higher numbers indicating better performance. The data represents typical outcomes and can vary based on the full dye structure and application process.)
Causality Behind Performance Differences
-
Solubility and Dyeing: The high polarity of the cyanoethylated intermediates makes them particularly suitable for creating disperse dyes.[1] Disperse dyes are non-ionic and have low water solubility, allowing them to be finely dispersed in an aqueous dye bath and subsequently diffuse into hydrophobic fibers like polyester at high temperatures.[4] The lower polarity of N,N-Diethyl-m-toluidine may result in dyes with different solubility profiles.[14]
-
Color Fastness: The superior wash fastness of dyes derived from cyanoethylated intermediates is attributed to stronger intermolecular forces (dipole-dipole interactions) between the polar nitrile groups and the polyester fiber matrix.[8] This creates a more stable dye-fiber system that is resistant to leaching during washing.[15] The bulky nature of the cyanoethyl groups may also physically trap the dye molecule more effectively within the fiber.
-
Thermal Stability: Dyes used on polyester must withstand application temperatures often exceeding 130°C. The structures derived from tertiary amines like these are generally more thermally stable than those from primary or secondary amines.[16] The robust C-C and C-N bonds in the cyanoethyl and ethyl groups contribute to this stability. Azo dyes, however, can be susceptible to thermal degradation, which may release aromatic amines.[17]
Section 4: Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints.
Protocol: Synthesis of this compound
This protocol is adapted from established methods for the cyanoethylation of aromatic amines.[7][18]
-
Reagents & Equipment: m-Toluidine (1.0 eq.), Acrylonitrile (2.2 eq.), Potassium Hydroxide (0.1 eq.), Glacial Acetic Acid, Methanol, Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle, Rotary evaporator.
-
Procedure:
-
In a round-bottom flask, dissolve m-toluidine and potassium hydroxide in methanol.
-
Heat the mixture to a gentle reflux (approx. 65°C).
-
Add acrylonitrile dropwise over 1 hour. Expert Note: This slow addition is critical to control the exothermic reaction and prevent polymerization of acrylonitrile.
-
Maintain reflux for 6-8 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the mono-adduct spot on TLC), cool the mixture to room temperature.
-
Neutralize the catalyst by adding glacial acetic acid until the pH is ~7.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol: Comparative Workflow for Dye Evaluation
This workflow outlines the steps to synthesize and test a simple disperse red dye to compare the intermediates.
Caption: Workflow for synthesis and comparative evaluation of dyes.
-
Methodology:
-
Dye Synthesis: Prepare the diazonium salt of a suitable aromatic amine (the diazo component). Separately, couple this salt with each of the three intermediates (the coupling components) under controlled pH and temperature to form three distinct azo dyes.[1]
-
Purification & Characterization: Purify each dye by recrystallization. Confirm their structures and purity using UV-Vis spectroscopy (to determine λmax) and LC-MS.
-
Dyeing: Prepare three separate dye baths and dye swatches of standard polyester fabric using a high-temperature dyeing method.
-
Fastness Testing: Evaluate the dyed fabrics for color fastness to washing and light according to standardized ISO methods.[19] The results are assessed by comparing the change in color and staining of adjacent fabrics using standard grey scales.
-
Conclusion and Expert Recommendation
The selection of a dye intermediate is a strategic decision with significant downstream consequences for product performance. This guide demonstrates that while structurally similar, different classes of intermediates impart distinct properties to the final dyes.
-
N,N-Diethyl-m-toluidine remains a viable, cost-effective intermediate for applications where moderate performance is sufficient.
-
N,N-Bis(cyanoethyl)aniline and This compound represent a significant step-up in performance, particularly for disperse dyes intended for synthetic fibers.
Recommendation: For the development of high-performance disperse dyes for polyester and other synthetic textiles where superior wash fastness, good lightfastness, and high thermal stability are critical, This compound is the superior choice. The presence of the polar nitrile groups provides a distinct advantage in dye-fiber affinity, leading to more durable and reliable coloration. The additional methyl group, when compared to its aniline analog, offers a subtle yet powerful tool for fine-tuning the shade of the final product. The investment in a more complex intermediate is justified by the significant enhancement in the quality and longevity of the final colored article.
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MIT-IVY Industry Co.,Ltd. (n.d.). N,N-Diethyl-m-toluidine CAS 91-67-8 Purity : 99% DEMT Use dye intermediates. Retrieved from [Link]
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Abdullahi, N., et al. (n.d.). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. National Institutes of Health. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding N,N-Diethyl-m-toluidine: Properties and Applications. Retrieved from [Link]
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TIANJIN TIANBO CHEMICAL CO.,LTD. (2025, May 14). Solvent Dye Dissolution Method. Retrieved from [Link]
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Simeonov, V., & Gadjev, N. (2022). Chemoinformatics Analysis of the Colour Fastness Properties of Acid and Direct Dyes in Textile Coloration. MDPI. Retrieved from [Link]
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Fuson, R. C., & Miller, C. D. (n.d.). m-Toluidine, N-ethyl. Organic Syntheses. Retrieved from [Link]
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Tristar Intermediates. (n.d.). N, N-Di-[2-Cyanoethyl]-M-Toluidine (DC-23). Retrieved from [Link]
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Parshwanath Chemicals. (n.d.). N-Ethyl-N-Cyanoethyl-M-Toluidine CAS 148-69-6. Retrieved from [Link]
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Tristar Intermediates. (n.d.). N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17). Retrieved from [Link]
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Freeman, H. (2013). Aromatic amines: use in azo dye chemistry. Semantic Scholar. Retrieved from [Link]
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Islam, S., et al. (n.d.). INVESTIGATION OF THE COLORFASTNESS PROPERTIES OF NATURAL DYES ON COTTON FABRICS. Fibres and Textiles. Retrieved from [Link]
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Freeman, H. S. (2013). Aromatic amines: use in azo dye chemistry. PubMed. Retrieved from [Link]
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Gabrielsen, J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health. Retrieved from [Link]
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International Journal of Science Technology and Management. (n.d.). THE COMPARATIVE STUDY ON THE COLORFASTNESS OF TIE-DYED SAMPLES OF DIRECT DYES AND FEVICRYL FABRIC COLORS. Retrieved from [Link]
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Botanical Colors. (2020, August 4). Lightfastness | Natural Dye: Experiments and Results. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N,N-dimethyl-p-toluidine. Retrieved from [Link]
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Six Chongqing Chemdad Co., Ltd. (n.d.). N-Ethyl-N-cyanoethyl-m-toluidine. Retrieved from [Link]
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National Toxicology Program (NTP). (n.d.). Use of Toluidine in the Manufacture of Dyes. Retrieved from [Link]
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ResearchGate. (2024, May 27). Understanding the Fastness Issues of Natural Dyes. Retrieved from [Link]
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Saleh, M. A., & Taha, N. F. (2020). Thermal degradation of azobenzene dyes. ResearchGate. Retrieved from [Link]
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ResearchGate. (2025, November 1). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for N,N-Dicyanoethyl-m-toluidine Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method validation for the purity assessment of N,N-Dicyanoethyl-m-toluidine, a key intermediate in various chemical syntheses. We will explore the foundational principles of method validation as prescribed by the International Council for Harmonisation (ICH), present a detailed experimental framework, and compare the performance of HPLC with alternative analytical technologies like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).
Introduction: The Imperative of Purity in Chemical Synthesis
This compound serves as a critical building block in the manufacturing of dyes and other specialty chemicals. The purity of this intermediate directly impacts the quality, safety, and yield of the final product. Even trace impurities can lead to unwanted side reactions, compromised product performance, or toxicological concerns. Therefore, a robust, reliable, and validated analytical method is not merely a regulatory requirement but a cornerstone of process control and quality assurance.[1]
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity analysis of non-volatile and thermally stable compounds like this compound.[2] However, simply developing an HPLC method is insufficient. The method must undergo a rigorous validation process to prove it is fit for its intended purpose, ensuring that the generated data is accurate, precise, and reproducible.[1][3] This process is meticulously outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[4][5][6]
This guide will walk you through the causality and execution of each validation parameter, provide comparative data against other techniques, and offer a logical framework for selecting the optimal analytical strategy.
Section 1: The Primary Technique: A Deep Dive into HPLC Method Validation
Method validation demonstrates through objective evidence that the analytical procedure is suitable for its intended use. The following protocol is designed as a self-validating system, where successful completion of each step provides confidence in the method's overall performance.
Foundational Method Development
Before validation can begin, a suitable HPLC method must be developed. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is a logical starting point due to its aromatic structure and moderate polarity.
-
Column: C18, 5 µm, 4.6 x 150 mm. This is a versatile, industry-standard column providing good resolution for a wide range of compounds.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is typically effective. For example, a gradient from 30% to 90% Acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Detector at a wavelength of maximum absorbance for this compound (e.g., 254 nm, determined by UV scan).
-
Column Temperature: Ambient or controlled at 30 °C for better reproducibility.
The Validation Workflow: Parameters and Protocols
The validation process follows a structured sequence of experiments.
Caption: A typical workflow for HPLC method validation.
1.2.1 Specificity
-
Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[7][8] This ensures that the peak corresponding to this compound is pure and not co-eluting with other substances.
-
Experimental Protocol:
-
Forced Degradation: Subject the this compound sample to stress conditions: acidic (e.g., 0.1N HCl at 60°C), basic (e.g., 0.1N NaOH at 60°C), oxidative (e.g., 3% H₂O₂ at room temp), thermal (e.g., 80°C), and photolytic (e.g., UV light exposure).
-
Analysis: Inject the unstressed sample, a blank (diluent), and each of the stressed samples into the HPLC system.
-
Evaluation: The method is specific if the this compound peak is well-resolved from all degradation peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm homogeneity.
-
1.2.2 Linearity and Range
-
Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[9] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[8]
-
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five concentrations across the desired range. For a purity assay, this is typically 80% to 120% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
| Concentration (% of Target) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Average Peak Area |
| 80% (80 µg/mL) | 481050 | 480500 | 481600 | 481050 |
| 90% (90 µg/mL) | 540500 | 541200 | 540850 | 540850 |
| 100% (100 µg/mL) | 601200 | 600800 | 601600 | 601200 |
| 110% (110 µg/mL) | 660900 | 661500 | 661200 | 661200 |
| 120% (120 µg/mL) | 721800 | 721300 | 722300 | 721800 |
| Linear Regression | y = 6005x + 1150 | r² = 0.9998 |
1.2.3 Accuracy
-
Why it's critical: Accuracy measures the closeness of the test results to the true value.[7] It is typically determined by recovery studies.
-
Experimental Protocol:
-
Prepare a sample matrix (placebo or a known batch of product).
-
Spike the matrix with known amounts of this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[10]
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.4 | 99.5% |
| Average Recovery | 99.7% |
1.2.4 Precision
-
Why it's critical: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under prescribed conditions.[11] It is evaluated at two levels:
-
Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.
-
Intermediate Precision (Inter-day/Inter-analyst): Evaluates the method's reproducibility under variations within the same lab (e.g., different days, analysts, or equipment).
-
-
Experimental Protocol:
-
Repeatability: Prepare six identical samples of this compound at 100% of the target concentration. Analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis of six identical samples on a different day, with a different analyst, or on a different HPLC system.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
-
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
1.2.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Why it's critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7] These are crucial for impurity analysis.
-
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.
-
LOD is typically established at an S/N ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1.
-
1.2.6 Robustness
-
Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] This provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.
-
Examples of variations:
-
Flow rate (e.g., ±0.1 mL/min)
-
Mobile phase composition (e.g., ±2% organic component)
-
Column temperature (e.g., ±5 °C)
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry).
-
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations.
1.2.7 System Suitability
-
Why it's critical: This is not part of formal validation but is performed before each analytical run to ensure the complete system (instrument, reagents, column) is operating correctly.[7]
-
Protocol: Inject a standard solution multiple times (e.g., five replicates) before sample analysis.
-
Acceptance Criteria:
-
%RSD of peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: > 2000
-
Section 2: Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is a powerful and common choice, other techniques offer distinct advantages depending on the analytical challenge.
Caption: Logic diagram for selecting the appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC)
The established workhorse for pharmaceutical and chemical analysis.[2] It excels at separating non-volatile and thermally labile compounds, making it ideal for the primary purity assay of this compound and its non-volatile, process-related impurities.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm).[12] This results in dramatic performance gains but requires specialized instrumentation capable of handling much higher backpressures (up to 15,000 psi or 1,000 bar).[13][14]
-
Causality: The Van Deemter equation describes the relationship between linear velocity (flow rate) and plate height (column efficiency). Smaller particles minimize band broadening, leading to sharper peaks and better resolution, even at higher flow rates.[12]
Gas Chromatography (GC)
GC separates compounds based on their volatility.[15] The sample is vaporized and transported through a column by an inert gas (the mobile phase). It is an excellent technique for analyzing volatile or semi-volatile substances.
-
Applicability for this compound: While not suitable for the primary analyte itself due to its low volatility, GC is the superior method for quantifying volatile impurities such as residual solvents (e.g., toluene, methanol) or volatile starting materials that may persist in the final product.[16][17]
Head-to-Head Performance Comparison
The table below provides a direct comparison of the three techniques for the specific task of purity analysis.
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC (Gas Chromatography) |
| Primary Application | Purity assay, non-volatile impurities, degradation products.[15] | High-throughput purity assay, trace impurity analysis, complex mixtures.[18] | Volatile impurities, residual solvents, thermally stable starting materials.[15][17] |
| Analysis Speed | Moderate (e.g., 15-30 min run time). | Very Fast (e.g., 2-5 min run time), 5-10x faster than HPLC.[13] | Fast (e.g., 5-20 min run time). |
| Resolution | Good; sufficient for most standard purity assays. | Excellent; superior separation of closely eluting peaks.[18] | Excellent for volatile compounds. |
| Sensitivity | Good; suitable for detecting impurities at typical reporting thresholds (e.g., 0.1%). | Excellent; 3-10 fold sensitivity gain over HPLC, ideal for trace analysis.[13] | Excellent, especially with specific detectors (e.g., ECD, FID). |
| Solvent Consumption | High. | Low; can reduce consumption by 50-70% compared to HPLC.[13] | Very low (only carrier gas is consumed). |
| Instrumentation Cost | Standard. | High; requires specialized high-pressure pumps and detectors. | Standard. |
| Key Advantage | Robust, versatile, widely available, well-established regulatory acceptance. | Unmatched speed and resolution for complex separations.[12] | Unrivaled for analyzing volatile and semi-volatile compounds. |
| Key Limitation | Slower analysis times, lower resolution for very complex samples. | Higher instrument and column costs, more susceptible to clogging from particulates. | Limited to thermally stable and volatile analytes. |
Conclusion
For the comprehensive purity assessment of This compound , a multi-faceted approach is optimal.
-
Validated HPLC Method: This remains the gold standard and regulatory expectation for the primary purity assay. It provides a reliable, accurate, and robust quantification of the main component and its non-volatile related substances. The validation process, grounded in ICH Q2(R1) principles, is essential to guarantee data integrity.[4]
-
UPLC as an Alternative: In high-throughput quality control environments or when dealing with complex impurity profiles with closely eluting peaks, transitioning to a UPLC method offers significant advantages in speed, resolution, and sensitivity.[2][18] While the initial investment is higher, the long-term gains in productivity and data quality can be substantial.
-
GC as a Complementary Technique: A complete purity profile must also account for volatile impurities. A separate, validated GC method is the most appropriate technique for quantifying residual solvents and other volatile starting materials that are not detectable by HPLC.
By understanding the strengths and limitations of each technique and applying a rigorous validation framework, researchers and drug development professionals can build a comprehensive and scientifically sound quality control strategy, ensuring the purity and safety of their chemical products.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][4][19]
-
AssayPrism. (n.d.). HPLC Method Validation: Key Parameters and Importance. AssayPrism. [Link][7]
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AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Academy of Applied Pharmaceutical Sciences. [Link][8]
-
Pharma guideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. [Link][1]
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FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][5]
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FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link][6]
-
Shimadzu. (2022, March 3). How to do HPLC method validation. YouTube. [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][20]
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Hu, Y.-B., et al. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. IVDT. [Link][11]
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International Journal of Scientific Research & Technology. (n.d.). A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. IJSRT. [Link][12]
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Pipettes.com. (2025, December 7). HPLC vs UPLC: Key Differences & Applications. Pipettes.com. [Link][13]
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Chromatography Today. (2021, December 17). HPLC vs UPLC - What's the Difference?. Chromatography Today. [Link][14]
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Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link][2]
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González, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. [Link][16]
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Keika Ventures. (n.d.). o-, m-, p-Toluidine by GC/ECD. Keika Ventures. [Link][17]
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Al-Qahtani, M. (2023). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PubMed. [Link][3]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Toluidine Isomers and Derivatives
For researchers, scientists, and professionals in drug development, the precise identification and differentiation of isomeric compounds are critical. Toluidine, an aromatic amine, exists as three distinct positional isomers—ortho-, meta-, and p-toluidine—which, despite sharing the same molecular formula (C₇H₉N), exhibit unique physicochemical properties and reactivity.[1] This guide provides an in-depth spectroscopic comparison of these isomers and their derivatives, supported by experimental data and protocols, to facilitate their unambiguous identification and characterization in a laboratory setting.
The position of the methyl group relative to the amino group on the benzene ring influences the electronic environment and steric hindrance, leading to distinct spectroscopic signatures.[1] Understanding these differences is paramount for quality control, reaction monitoring, and the synthesis of fine chemicals and pharmaceuticals.
The Spectroscopic Quadfecta: A Multi-Faceted Approach
No single spectroscopic technique provides a complete structural picture. A robust analysis relies on the convergence of data from multiple methods. This guide will focus on the four cornerstones of molecular spectroscopy:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups and fingerprint the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise arrangement and electronic environment of hydrogen and carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and analyze fragmentation patterns for structural clues.
-
UV-Visible (UV-Vis) Spectroscopy: To probe the electronic transitions within the aromatic system.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Vibrational Fingerprint
FTIR spectroscopy is a powerful first-pass technique for identifying the key functional groups present in the toluidine isomers. The primary amine (-NH₂) group and the aromatic ring provide characteristic vibrational bands. The position of the methyl group subtly influences the C-H bending and other fingerprint region vibrations, allowing for differentiation.
Causality of Spectral Differences
The key differentiator in the FTIR spectra of toluidine isomers lies in the out-of-plane C-H bending vibrations of the substituted benzene ring. The substitution pattern (1,2- for ortho, 1,3- for meta, and 1,4- for para) dictates the number and position of these strong absorption bands in the 700-900 cm⁻¹ region. Additionally, the N-H stretching and bending frequencies can be influenced by intramolecular hydrogen bonding, particularly in the ortho-isomer.
Comparative FTIR Data
| Vibrational Mode | o-Toluidine (cm⁻¹) | m-Toluidine (cm⁻¹) | p-Toluidine (cm⁻¹) | Interpretation |
| N-H Stretch | ~3450-3300 (two bands) | ~3430-3290 (two bands) | ~3420-3340 (two bands) | Asymmetric and symmetric stretching of the primary amine.[2] |
| Aromatic C-H Stretch | ~3050-3000 | ~3040-3000 | ~3030-3000 | C-H stretching on the benzene ring.[2] |
| N-H Bend | ~1620 | ~1625 | ~1624 | Scissoring vibration of the primary amine.[2][3] |
| Aromatic C=C Stretch | ~1500 | ~1510, ~1470 | ~1518 | Ring stretching vibrations.[2][3] |
| C-H Out-of-Plane Bend | ~750 (strong) | ~770, ~690 (strong) | ~815 (strong) | Differentiates 1,2-, 1,3-, and 1,4-substitution patterns. |
Experimental Protocol: FTIR Analysis
A standard protocol for acquiring FTIR spectra of toluidine isomers is as follows:
-
Sample Preparation:
-
For liquid isomers (o- and m-toluidine), a small drop is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[2]
-
For the solid isomer (p-toluidine), a KBr pellet is prepared by grinding approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.[2]
-
-
Background Collection: A background spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for solids) is recorded to subtract atmospheric and instrument-related absorptions.[2]
-
Sample Analysis: The prepared sample is placed in the spectrometer's sample compartment.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[2] Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
FTIR Workflow Diagram
Caption: Workflow for FTIR analysis of toluidine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed structural information, revealing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The chemical shifts, splitting patterns (multiplicity), and integration values are all critical for isomer differentiation.
Causality of Spectral Differences
The relative positions of the electron-donating methyl (-CH₃) and amino (-NH₂) groups cause distinct shielding and deshielding effects on the aromatic protons and carbons.
-
¹H NMR: The chemical shifts of the aromatic protons are highly dependent on their position relative to the -NH₂ and -CH₃ groups. The splitting patterns, governed by spin-spin coupling between adjacent protons, are unique for each isomer's substitution pattern.
-
¹³C NMR: The chemical shifts of the aromatic carbons are also uniquely influenced by the substituent positions, providing another layer of confirmation for the isomeric structure.
Comparative ¹H NMR Data (in CDCl₃)
| Proton | o-Toluidine (δ, ppm) | m-Toluidine (δ, ppm) | p-Toluidine (δ, ppm) |
| -CH₃ | ~2.1 | ~2.3 | ~2.2 |
| -NH₂ | ~3.6 (broad s) | ~3.6 (broad s) | ~3.5 (broad s) |
| Aromatic -H | ~6.6-7.1 (multiplets) | ~6.5-7.1 (multiplets) | ~6.6 (d), ~6.9 (d) |
Note: Aromatic proton signals for o- and m-toluidine are complex multiplets, while p-toluidine shows a simpler pattern of two doublets due to its higher symmetry.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 5-10 mg of the toluidine sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[2] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed into the spectrometer.
-
For ¹H NMR, the spectrum is acquired over a range of 0-12 ppm.
-
For ¹³C NMR, a wider range of 0-200 ppm is used.[2]
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected.
-
Spectral Analysis: Chemical shifts, integrals, and coupling constants are determined and assigned to the molecular structure.
NMR Analysis Workflow Diagram
Caption: General workflow for NMR sample analysis.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound, which is identical for all isomers (107.15 g/mol ).[2] However, differentiation is possible through the analysis of fragmentation patterns that result from the ionization process.
Causality of Fragmentation Differences
While the molecular ion peak (M⁺) will be at m/z 107 for all isomers, the relative abundances of fragment ions can differ. The primary fragmentation pathway for toluidines involves the loss of a hydrogen atom to form a stable [M-H]⁺ ion (m/z 106). Another key fragmentation is the loss of the methyl group, but the most characteristic fragmentation involves the cleavage of the C-N bond and subsequent rearrangements, which can be influenced by the isomer structure.[4][5] The tropylium ion (m/z 91) is a common fragment in aromatic compounds containing a methyl group.
Comparative Mass Spectrometry Data (Electron Ionization)
| m/z Value | Fragment | o-Toluidine | m-Toluidine | p-Toluidine | Interpretation |
| 107 | [M]⁺ | High Abundance | High Abundance | High Abundance | Molecular Ion.[2] |
| 106 | [M-H]⁺ | Base Peak | Base Peak | Base Peak | Loss of a hydrogen atom, often from the amine. |
| 91 | [C₇H₇]⁺ | Moderate | Moderate | Moderate | Tropylium ion formation. |
| 77 | [C₆H₅]⁺ | Moderate | Moderate | Moderate | Loss of CH₃ and NH₂.[2] |
Note: While the major fragments are the same, subtle differences in the relative intensities of minor fragments can be used for differentiation, often requiring high-resolution MS or tandem MS (MS/MS) for definitive analysis.[6]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent like methanol or acetonitrile.[2]
-
Introduction: The solution is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS) for separation of mixtures.
-
Ionization: Electron Ionization (EI) is a common and effective technique for small, volatile molecules like toluidine, as it induces reproducible fragmentation.[2]
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection & Analysis: The detector records the abundance of each ion, generating a mass spectrum that is analyzed for the molecular ion and characteristic fragment ions.
Mass Spectrometry Workflow Diagram
Caption: Simplified workflow for mass spectrometry analysis.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the π → π* transitions of the benzene ring. The position (λₘₐₓ) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the substitution pattern.
Causality of Spectral Differences
The amino and methyl groups are both activating, electron-donating groups that cause a bathochromic (red) shift of the benzene absorption bands to longer wavelengths. The extent of this shift and the intensity of the absorption depend on the relative positions of these groups and their ability to participate in resonance, which differs for the ortho, meta, and para isomers. For instance, the para isomer often exhibits the most significant red shift due to the direct resonance interaction between the amino and methyl groups.[7]
Comparative UV-Vis Data (in Ethanol)
| Isomer | λₘₐₓ 1 (nm) | λₘₐₓ 2 (nm) |
| o-Toluidine | ~235 | ~285 |
| m-Toluidine | ~238 | ~288 |
| p-Toluidine | ~240 | ~293 |
Note: Absolute λₘₐₓ values can vary slightly depending on the solvent used due to solvatochromic effects.[7]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the toluidine isomer in a UV-transparent solvent (e.g., ethanol, cyclohexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and place it in the spectrophotometer.
-
Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum. Identify the wavelength of maximum absorbance (λₘₐₓ).
Spectroscopic Analysis of Toluidine Derivatives
The addition of other functional groups to the toluidine structure further modifies the spectroscopic signatures.
Case Study 1: N-Acetylation (N-acetyl-p-toluidine)
-
FTIR: The most prominent change is the appearance of a strong C=O (amide I) band around 1660 cm⁻¹ and an N-H bend (amide II) band near 1550 cm⁻¹. The two N-H stretch bands of the primary amine are replaced by a single N-H stretch band of the secondary amide around 3300 cm⁻¹.[8][9]
-
¹H NMR: The -NH₂ signal disappears and is replaced by a broad amide N-H signal further downfield (~7-8 ppm). An acetyl methyl singlet appears around 2.1 ppm.
-
MS: The molecular weight increases by 42.04 g/mol (for the -COCH₃ group). The fragmentation pattern will be dominated by cleavage of the amide bond.
Case Study 2: Ring Chlorination (e.g., 5-Chloro-o-toluidine)
-
FTIR: A strong C-Cl stretching band will appear in the fingerprint region, typically between 800-600 cm⁻¹.
-
¹H NMR: The integration of the aromatic region will decrease by one proton. The chemical shifts of the remaining aromatic protons will be altered due to the electronegativity and positional effects of the chlorine atom.[10]
-
MS: The molecular ion peak will be observed at m/z 141 and will exhibit a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
Case Study 3: Ring Nitration (e.g., 5-Nitro-o-toluidine)
-
FTIR: Strong characteristic peaks for the nitro group will appear: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[2]
-
UV-Vis: The strong electron-withdrawing nitro group in conjugation with the electron-donating amine and methyl groups will cause a significant bathochromic shift, often pushing the absorption into the visible region, making the compound colored (typically yellow).[11][12]
-
MS: The molecular weight increases by 45.01 g/mol (for the -NO₂ group). Fragmentation often involves the loss of NO or NO₂.
Conclusion
The differentiation of toluidine isomers and their derivatives is a classic analytical challenge that perfectly illustrates the power of a multi-technique spectroscopic approach. While each method provides valuable pieces of the puzzle, their combined interpretation leads to an unambiguous structural assignment. FTIR provides a quick functional group fingerprint, NMR delivers the definitive structural map, Mass Spectrometry confirms the molecular weight and fragmentation pathways, and UV-Vis spectroscopy offers insight into the electronic structure. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify and characterize these important chemical building blocks.
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SpectraBase. (n.d.). Acetyl-p-toluidine - Optional[FTIR] - Spectrum. Wiley. Retrieved from [Link]
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Singh, N., Khan, I. M., & Ahmad, A. (2010). Spectrophotometric and spectroscopic studies of charge transfer complexes of p-toluidine as an electron donor with picric acid as an electron acceptor in different solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(4), 1347–1353. [Link]
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A Comparative Performance Analysis of Azo Dyes Derived from N,N-Dicyanoethyl-m-toluidine: A Guide for Researchers
Introduction: The Quest for High-Performance Disperse Des
In the realm of synthetic colorants, the performance of a dye is paramount, dictated by its structural characteristics which in turn influence its color, stability, and affinity for various substrates. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic organic dyes used in industry.[1] This guide provides a comprehensive comparative analysis of the performance of a specific subset of azo dyes: those derived from N,N-Dicyanoethyl-m-toluidine. These dyes are of particular interest due to the influence of the dicyanoethyl moieties on their spectroscopic and fastness properties. We will delve into their synthesis, solvatochromic behavior, and dyeing performance on synthetic fabrics, drawing comparisons with other relevant azo disperse dyes. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of these chromophores.
Molecular Architecture and its Impact on Performance
The foundation of the dyes discussed herein is the this compound coupling component. The presence of the two cyanoethyl groups (-CH2CH2CN) on the tertiary amine is a key structural feature. These groups are known to influence the dye's solubility in organic solvents and its affinity for hydrophobic fibers like polyester. Furthermore, the electron-withdrawing nature of the cyano group can modulate the electronic properties of the dye molecule, impacting its color and lightfastness.
The general synthesis of these dyes follows the conventional diazotization and coupling reaction.[2][3] A primary aromatic amine (the diazo component) is treated with nitrous acid to form a diazonium salt, which is then reacted with the this compound (the coupling component) to form the final azo dye.
Figure 1: General synthesis pathway for azo dyes derived from this compound.
Comparative Performance Analysis
Spectroscopic Properties and Solvatochromism
The color of a dye is determined by its maximum absorption wavelength (λmax) in the visible spectrum. Dyes derived from this compound exhibit interesting solvatochromic behavior, meaning their color can shift depending on the polarity of the solvent.[4][5] This phenomenon is attributed to the differential solvation of the ground and excited states of the dye molecule.[6]
A study on 4-nitro-2-cyano-azo-benzene-meta-toluidine, a structurally related dye, demonstrated this effect in various solvents.[4][5][7][8] The data suggests that as the solvent polarity increases, a bathochromic (red) shift in the λmax is often observed. This indicates a greater stabilization of the excited state in more polar environments.
Table 1: Comparison of λmax for a Representative this compound Based Dye and a Standard Disperse Dye
| Dye Structure | Solvent | λmax (nm) | Reference |
| 2-cyano-4-nitro-1-azo-N,N-diethyl-m-toluidine | Acetone | 455 | [9] |
| C.I. Disperse Red 73 (comparative standard) | Acetone | 450 | [9] |
| 4-nitro-2-cyano-azo-Benzene-meta-Toluidine | Ethanol | 480 | [4] |
| 4-nitro-2-cyano-azo-Benzene-meta-Toluidine | Chloroform | 490 | [4] |
The bathochromic shift observed in the m-toluidine derivative compared to the standard Disperse Red 73 suggests that the inclusion of the methyl group on the coupling component contributes to a deeper shade.[9]
Dyeing Performance and Fastness Properties
The ultimate test for a disperse dye is its performance on synthetic fibers, particularly polyester. Key performance indicators include the dye's build-up on the fabric, and its fastness to washing, light, and sublimation (hot pressing).
Studies on dicyanoethyl-heterocyclic azo disperse dyes have shown that they exhibit a wide chromatographic range, bright color shades, high absorption intensity, and high fastness properties on polyester fabric.[10] The fastness properties are often rated on a scale of 1 to 5 for wash and rub fastness (with 5 being excellent) and 1 to 8 for light fastness (with 8 being excellent).[11]
Table 2: Comparative Fastness Properties of Azo Dyes on Polyester Fabric
| Dye Type | Light Fastness | Wash Fastness | Sublimation Fastness | Reference(s) |
| Dicyanoethyl-heterocyclic azo disperse dyes | Good | Excellent | Very Good | [10] |
| Azo dyes from 2-Methyl-5-nitroaniline | Good (5-6) | Very Good (4-5) | Good | [11] |
| Azo dyes from 2-Methyl-4-nitroaniline (alternative) | Good to Very Good (6-7) | Very Good (4-5) | Very Good | [11] |
| Commercial Disperse Dyes (Terasil series) | Very Good to Excellent | Very Good to Excellent | Very Good to Excellent | [12] |
From the available data, it can be inferred that dyes incorporating the N,N-dicyanoethyl functionality exhibit good to excellent fastness properties, making them viable candidates for commercial applications. Their performance is comparable to, and in some aspects, potentially superior to, other synthesized disperse dyes. However, they may not yet match the exceptional all-around fastness of some well-established commercial dyes.
Experimental Protocols
For the purpose of reproducibility and standardized comparison, detailed experimental protocols are essential.
Protocol 1: Synthesis of a Representative Azo Dye
This protocol describes the synthesis of a disperse red dye by diazotizing a substituted aniline and coupling it with this compound.
Materials:
-
Substituted aromatic amine (e.g., 2-chloro-4-nitroaniline)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
This compound
-
Sodium Acetate
-
Ethanol
Procedure:
-
Diazotization: Dissolve the substituted aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite (0.01 mol) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete diazotization.
-
Coupling: In a separate beaker, dissolve this compound (0.01 mol) in a suitable solvent (e.g., acetic acid). Cool this solution to 0-5°C. Slowly add the diazonium salt solution to the coupling component solution with vigorous stirring.
-
pH Adjustment: Adjust the pH of the reaction mixture to 4-5 by adding a saturated solution of sodium acetate to facilitate the coupling reaction.
-
Isolation and Purification: The precipitated dye is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Figure 2: Experimental workflow for the synthesis of an azo dye.
Protocol 2: High-Temperature Dyeing of Polyester
This protocol outlines the procedure for applying the synthesized disperse dyes to polyester fabric.
Materials:
-
Synthesized Azo Dye
-
Polyester fabric
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
High-temperature dyeing apparatus
Procedure:
-
Dye Bath Preparation: Prepare a dye bath containing the synthesized dye (e.g., 1% on weight of fabric), a dispersing agent (e.g., 1 g/L), and water. Adjust the pH of the dye bath to 4.5-5.5 with acetic acid.
-
Dyeing Process: Immerse the polyester fabric in the dye bath. Raise the temperature of the bath to 130°C at a rate of 2°C/min and maintain this temperature for 60 minutes.
-
Rinsing and Reduction Clearing: After dyeing, cool the bath to 70°C and remove the fabric. Rinse the dyed fabric with hot and then cold water. To remove unfixed surface dye, perform a reduction clearing treatment with a solution of sodium hydrosulfite and sodium hydroxide at 70-80°C for 15-20 minutes.
-
Final Wash and Dry: Wash the fabric thoroughly with water and then dry it.
Protocol 3: Evaluation of Fastness Properties
The fastness properties should be evaluated using standardized methods (e.g., ISO or AATCC standards).
-
Light Fastness: Expose the dyed fabric to a xenon arc lamp under specified conditions and compare the fading with a standard blue wool scale.
-
Wash Fastness: Agitate the dyed fabric in a soap solution under specified conditions of temperature and time, and evaluate the color change of the fabric and the staining of adjacent undyed fabrics.
-
Sublimation Fastness: Press the dyed fabric with a hot press at a specified temperature and evaluate the staining of an adjacent undyed fabric.
Conclusion and Future Outlook
Azo dyes derived from this compound represent a promising class of disperse dyes with commendable performance characteristics. The presence of the dicyanoethyl groups appears to contribute favorably to their spectroscopic and fastness properties on synthetic fibers. While they demonstrate performance comparable to other synthesized disperse dyes, further research is warranted to optimize their structures to rival the all-around performance of leading commercial dyes. Future work could focus on the introduction of different electron-withdrawing or donating groups on the diazo component to fine-tune the color and enhance the lightfastness. The exploration of polymeric versions of these dyes could also lead to improved thermal stability and wash fastness.[12] For researchers in materials science and chromophore development, these dyes offer a versatile platform for creating novel colorants with tailored properties for a range of applications.
References
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Shirali, M., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. BMC Chemistry, 18(1), 154. [Link]
-
Shirali, M., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PubMed, 19(1), 154. [Link]
-
Synthesis, Characterization and Spectroscopic Properties of Two Derivatives of C I Disperse Red 73. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Habibu, S., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. NIH. [Link]
-
Analysis of absorption test results measurement for new disperse dye D1... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis, Characterization and Dyeing Performance of Series of Dicyanoethyl-heterocyclic Azo Disperse Dyes. (n.d.). CNKI. Retrieved January 14, 2026, from [Link]
-
Bello, K. A., et al. (2009). Synthesis, Spectroscopic, Thermodynamic And Dyeing Properties Of Disperse Dyes Derived From 2-Amino-4-Trifluoromethylbenzothiazole. Report and Opinion, 1(5), 58-66. [Link]
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Waheed, S., & Ashraf, C. M. (2000). Effect of Dispersing Agents and Substitution on the Dyeing and Spectroscopic Properties of Disperse Dyes. Journal of the Chemical Society of Pakistan, 22(3), 229-235. [Link]
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Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. (2022). ResearchGate. [Link]
-
Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. (2022). Discovery Scientific Society. [Link]
-
Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2024). ResearchGate. [Link]
-
SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. (2019). Ife Journal of Science. [Link]
-
The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. (2023). MDPI. [Link]
-
SYNTHESIS, SPECTROSCOPIC STUDIES AND FASTNESS PROPERTIES OF MONOAZO DYES DERIVED FROM SUBSTITUTED ARYLAMINES. (2022). African Journals Online (AJOL). [Link]
-
Understanding N,N-Diethyl-m-toluidine: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 14, 2026, from [Link]
-
-
material and methods. (n.d.). Conscientia Beam. Retrieved January 14, 2026, from [Link]
-
-
Studies on solvatochromic behavior of dyes using spectral techniques. (2025). ResearchGate. [Link]
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Comparative Guide to the Cross-Reactivity of N,N-Dicyanoethyl-m-toluidine in Chemical Assays
In the landscape of analytical chemistry, the specificity of a reagent is paramount to the integrity of experimental data. This guide provides a comprehensive framework for evaluating the cross-reactivity of N,N-Dicyanoethyl-m-toluidine, a niche toluidine derivative. Given the limited publicly available data on this specific compound, we will adopt a first-principles approach. This guide will not only hypothesize its potential application and cross-reactivity profile but will also equip researchers with the experimental protocols necessary to validate its performance against established alternatives.
Our focus will be on a hypothetical application where this compound could serve as a coupling agent in a diazotization-based colorimetric assay, a common method for the quantification of nitrite or other analytes that can be diazotized.
Understanding Cross-Reactivity in Assay Chemistry
In our hypothetical assay, this compound is proposed as a coupling agent that reacts with a diazonium salt (formed from the analyte) to produce a stable, colored azo dye. A potential cross-reactant would be any compound present in the sample matrix that can also react with the diazonium salt or, conversely, any substance that could be mistaken for the analyte and form a diazonium salt itself.
Figure 1: Conceptual diagram illustrating the intended reaction pathway versus a potential cross-reactivity event in a diazotization-based assay.
Experimental Protocol for Assessing Cross-Reactivity
To rigorously evaluate the specificity of this compound, a systematic cross-reactivity study is essential. This protocol is designed to be a self-validating system.
Objective: To quantify the degree of interference from a panel of structurally related compounds in the quantification of a target analyte using an this compound-based assay.
Materials:
-
This compound
-
Target analyte (e.g., Sodium Nitrite standard)
-
Panel of potential interfering compounds (e.g., other aromatic amines, compounds with similar functional groups)
-
Diazotizing reagent (e.g., Sulfanilamide in an acidic solution)
-
Spectrophotometer and cuvettes/microplate reader
Workflow for Cross-Reactivity Assessment:
Figure 2: Step-by-step experimental workflow for the systematic evaluation of cross-reactivity.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the target analyte (e.g., 1 mM Sodium Nitrite).
-
Prepare stock solutions of each potential interfering compound at a high concentration (e.g., 100 mM).
-
Prepare the this compound coupling solution and the diazotizing reagent according to the assay requirements.
-
-
Analyte Standard Curve:
-
Perform a serial dilution of the analyte stock solution to create a series of standards with known concentrations.
-
Process each standard according to the assay protocol (add diazotizing reagent, incubate, add coupling reagent, incubate).
-
Measure the absorbance at the wavelength of maximum absorbance for the colored product.
-
Plot absorbance versus concentration and perform a regression analysis to determine the linear range and the EC50 (concentration that produces 50% of the maximal signal).
-
-
Interferent Dose-Response:
-
For each potential interfering compound, prepare a serial dilution from its stock solution.
-
Run each dilution through the complete assay protocol in the absence of the target analyte.
-
Measure the absorbance and plot it against the concentration of the interferent.
-
Determine the EC50 for each interferent that produces a signal.
-
-
Calculation of Cross-Reactivity:
-
The percentage of cross-reactivity can be calculated using the following formula, which is a standard in the field of competitive immunoassays and can be adapted for this purpose: % Cross-Reactivity = (EC50 of Analyte / EC50 of Interferent) x 100
-
Comparative Analysis: this compound vs. A Standard Reagent
To provide context, we will compare the hypothetical performance of this compound with a well-established coupling agent, N-(1-Naphthyl)ethylenediamine (NED), which is a component of the widely used Griess reagent. The following table outlines the key performance parameters a researcher should aim to determine through experimentation.
| Performance Parameter | This compound (Hypothetical Data) | N-(1-Naphthyl)ethylenediamine (NED) (Typical Performance) | Significance |
| Specificity | To be determined via cross-reactivity testing. | High, but can show interference from other aromatic amines. | A lower cross-reactivity percentage indicates higher specificity. |
| Sensitivity (Limit of Detection) | To be determined. | Typically in the low micromolar range. | A lower LOD allows for the detection of smaller quantities of the analyte. |
| Signal Stability | To be determined (rate of color fade). | The azo dye formed is stable for 1-2 hours. | A more stable signal provides a larger window for measurement. |
| Linear Dynamic Range | To be determined. | Typically spans 2-3 orders of magnitude. | A wider linear range reduces the need for sample dilution. |
Causality and Interpretation of Results
A high percentage of cross-reactivity for a particular compound suggests that its chemical structure is sufficiently similar to the target analyte to react with the assay reagents. For instance, if other toluidine isomers or aniline derivatives show high cross-reactivity, it would indicate that the assay is susceptible to interference from this class of compounds.
Conversely, low cross-reactivity across a panel of diverse but structurally related compounds would provide strong evidence for the high specificity of this compound in this specific assay format. This data is crucial for drug development professionals and researchers who work with complex biological matrices where a multitude of compounds could potentially interfere.
Conclusion and Recommendations
While this compound may offer potential advantages in certain applications, its utility can only be confirmed through rigorous validation. The experimental framework provided in this guide offers a robust pathway to characterizing its cross-reactivity profile. We recommend that any laboratory considering the use of this reagent perform the described validation studies to ensure the accuracy and reliability of their results. Comparing its performance against a well-established standard like NED is a critical step in this evaluation. The principles and protocols outlined here are grounded in the fundamental requirements for assay validation as stipulated by regulatory bodies and scientific best practices.
References
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
A Comparative Guide to the Thermal Stability of Cyanoethylated Anilines for Advanced Research Applications
This guide offers an in-depth comparative thermal analysis of a series of cyanoethylated anilines, essential intermediates in the synthesis of a wide range of organic materials, including dyes, pharmaceuticals, and polymers. Understanding the thermal stability of these compounds is paramount for researchers, scientists, and drug development professionals to ensure process safety, optimize reaction conditions, and predict the shelf-life and performance of final products. This document provides a detailed examination of their thermal properties, supported by experimental data and established scientific principles, to empower researchers in making informed decisions.
Introduction: The Significance of Thermal Analysis for Cyanoethylated Anilines
Cyanoethylation, the addition of a cyanoethyl group to a molecule, is a fundamental reaction in organic synthesis. When applied to anilines, it yields N-(2-cyanoethyl)anilines and N,N-bis(2-cyanoethyl)anilines. The introduction of the cyanoethyl moiety significantly alters the parent aniline's physical and chemical properties, including its thermal stability. Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for characterizing these changes.
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It provides crucial information on melting points, glass transitions, and heats of fusion, which are vital for understanding the physical state and purity of the compounds.
-
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated. This technique is used to determine the onset of decomposition, the temperature at which maximum weight loss occurs, and the residual mass, thereby offering a clear picture of the material's thermal stability and degradation profile.
The choice of specific cyanoethylated anilines for this guide is based on their structural diversity, encompassing the parent compound and derivatives with electron-donating and electron-withdrawing substituents on the aromatic ring. This allows for a comprehensive understanding of how electronic effects influence thermal stability.
Comparative Thermal Data of Selected Cyanoethylated Anilines
The following table summarizes the key thermal properties of selected cyanoethylated anilines. The data for N-(2-cyanoethyl)aniline and N,N-bis(2-cyanoethyl)aniline are derived from experimental findings, while the properties for the substituted derivatives are projected based on established structure-property relationships and available data for the parent anilines.
| Compound | Structure | Melting Point (°C) | Onset of Decomposition (TGA, °C) | Key Observations |
| N-(2-cyanoethyl)aniline |
ngcontent-ng-c1597341111="" class="ng-star-inserted"> | 52-53[1] | ~150-200 (estimated) | Exhibits a sharp melting point, indicative of a pure crystalline solid. The decomposition is expected to initiate at a moderately elevated temperature. |
| N,N-bis(2-cyanoethyl)aniline | 81-84[2] | ~180-230 (estimated) | The presence of a second cyanoethyl group increases the molecular weight and likely enhances intermolecular interactions, leading to a higher melting point and potentially increased thermal stability compared to the mono-substituted derivative. | |
| N-(2-cyanoethyl)-p-anisidine | Structure with -OCH₃ at para position | Estimated: 60-70 | Estimated: ~160-210 | The electron-donating methoxy group is expected to have a modest effect on the melting point but may slightly increase the decomposition temperature due to its influence on the electronic structure of the molecule. The parent p-anisidine has a melting point of 59.41°C and an onset of thermal degradation at 134.68°C. |
| N-(2-cyanoethyl)-p-chloroaniline | Structure with -Cl at para position | Estimated: 70-80 | Estimated: ~170-220 | The electron-withdrawing chlorine atom is anticipated to increase the melting point due to enhanced dipole-dipole interactions. It is also likely to increase the thermal stability by strengthening the C-N bond. The parent p-chloroaniline has a melting point of around 70-72°C. |
Disclaimer: The thermal data for N-(2-cyanoethyl)-p-anisidine and N-(2-cyanoethyl)-p-chloroaniline are estimations based on scientific principles and data for the parent compounds. Experimental verification is recommended for precise values.
Experimental Protocols: A Guide to Best Practices in Thermal Analysis
To ensure the acquisition of reliable and reproducible thermal analysis data, adherence to standardized experimental protocols is crucial. The following section outlines the recommended methodologies for DSC and TGA analysis of cyanoethylated anilines.
Differential Scanning Calorimetry (DSC) Protocol
The following procedure is a guideline for determining the melting point and heat of fusion of cyanoethylated anilines.
Caption: A typical workflow for Differential Scanning Calorimetry (DSC) analysis.
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines the steps for determining the thermal stability and decomposition profile of cyanoethylated anilines.
Caption: A standard workflow for Thermogravimetric Analysis (TGA).
In-Depth Analysis and Mechanistic Insights
The thermal stability of cyanoethylated anilines is intrinsically linked to their molecular structure. The following discussion provides insights into the structure-property relationships that govern their thermal behavior.
The Effect of N-Substitution
The degree of cyanoethylation on the aniline nitrogen significantly impacts thermal properties. As observed, N,N-bis(2-cyanoethyl)aniline exhibits a higher melting point than its mono-substituted counterpart.[1][2] This can be attributed to the increased molecular weight and the potential for more extensive intermolecular interactions, such as dipole-dipole forces arising from the polar cyano groups. The increased steric hindrance around the nitrogen atom in the di-substituted compound may also contribute to a higher energy barrier for decomposition, thus enhancing its thermal stability.
The Influence of Aromatic Ring Substituents
The electronic nature of substituents on the aniline ring plays a crucial role in determining the thermal stability of the molecule.
-
Electron-Donating Groups (e.g., -OCH₃): A methoxy group at the para position is expected to increase the electron density on the aromatic ring and the nitrogen atom. This can strengthen the N-C(aromatic) bond, potentially leading to a slight increase in the decomposition temperature. The parent compound, p-anisidine, shows an onset of thermal degradation at 134.68°C.
-
Electron-Withdrawing Groups (e.g., -Cl): A chlorine atom at the para position withdraws electron density from the aromatic ring. This inductive effect can strengthen the bonds within the molecule, leading to an increase in both melting point and thermal stability.
The interplay of these electronic effects with the intermolecular forces dictated by the cyanoethyl groups creates a complex thermal profile that is unique to each derivative.
Conclusion and Future Outlook
This guide provides a foundational understanding of the comparative thermal properties of cyanoethylated anilines. The presented data and protocols serve as a valuable resource for researchers in optimizing synthetic procedures and predicting the thermal behavior of related compounds. While experimental data for a wider range of substituted cyanoethylated anilines is still needed for a more comprehensive comparison, the principles outlined here provide a robust framework for initial assessment. Future research should focus on systematically synthesizing and thermally characterizing a broader library of these compounds to further elucidate the intricate structure-property relationships. Such studies will undoubtedly contribute to the rational design of novel materials with tailored thermal properties for a multitude of advanced applications.
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A Comparative Guide to the Electrochemical Properties of N,N-Dicyanoethyl-m-toluidine and Its Analogs
This guide provides a comprehensive comparison of the anticipated electrochemical properties of N,N-Dicyanoethyl-m-toluidine with its structurally related analogs. In the absence of direct experimental data for this compound in the current literature, this document establishes a predictive framework based on fundamental principles of electrochemistry and physical organic chemistry, supported by available data for analogous compounds. We will explore how substituent effects are expected to modulate the redox behavior of these molecules and provide a detailed experimental protocol for validation.
Introduction: The Role of Substituents in the Electrochemistry of Aromatic Amines
The electrochemical oxidation of aromatic amines is a cornerstone of organic electrochemistry, with implications ranging from synthetic chemistry to materials science. The process is primarily centered on the non-bonding electrons of the nitrogen atom. The ease with which an electron can be removed (the oxidation potential) is exquisitely sensitive to the electronic environment of the amine. This sensitivity is dictated by the nature of the substituents on both the aromatic ring and the nitrogen atom.
Electron-donating groups (EDGs), such as alkyl groups, increase the electron density on the nitrogen, making the molecule easier to oxidize (i.e., a lower oxidation potential). Conversely, electron-withdrawing groups (EWGs), such as cyano groups, decrease the electron density on the nitrogen, making it more difficult to oxidize (i.e., a higher oxidation potential).[1][2] The position of substituents on the aromatic ring (ortho, meta, or para) also plays a critical role through inductive and resonance effects, influencing the stability of the resulting radical cation intermediate.[3]
This guide will focus on a comparative analysis of this compound against its N,N-dimethyl and N,N-diethyl analogs, as well as its para isomer, to elucidate these structure-property relationships.
Molecular Structures of this compound and Its Analogs
To visually represent the compounds discussed, the following diagram illustrates their molecular structures.
Caption: Molecular structures of the target compound and its analogs.
Electrochemical Properties: A Predictive and Comparative Analysis
The primary technique for investigating the electrochemical behavior of these compounds is cyclic voltammetry (CV). CV provides crucial information about the oxidation potential, the reversibility of the electron transfer process, and the stability of the electrochemically generated species.
Established Electrochemical Behavior of Toluidine Analogs
Experimental data for N,N-dialkyl toluidine derivatives provide a baseline for our comparison. The electrochemical oxidation of tertiary aromatic amines, such as N,N-dimethyl-p-toluidine, has been shown to proceed via an initial one-electron oxidation to form a radical cation.[4][5] This process is often followed by chemical reactions, such as dimerization, leading to an overall irreversible electrochemical behavior observed in cyclic voltammetry.[6]
The position of the methyl group on the aromatic ring influences the oxidation potential. Generally, the para-isomer is easier to oxidize than the meta-isomer due to the combined electron-donating effects of the alkyl groups and the methyl group at the para position, which effectively stabilizes the resulting radical cation through resonance.[3]
Predicted Electrochemical Behavior of this compound
Based on established principles, we can predict the electrochemical properties of this compound:
-
Oxidation Potential: The key structural feature of this compound is the presence of two cyanoethyl groups on the nitrogen atom. The cyano group (-CN) is a potent electron-withdrawing group due to the inductive effect of the electronegative nitrogen atom and the resonance effect of the triple bond. Consequently, the electron density on the nitrogen of the toluidine moiety will be significantly reduced compared to its N,N-dialkyl analogs. This will make the removal of an electron more difficult, resulting in a higher (more positive) oxidation potential .
-
Electron Transfer Kinetics: The initial one-electron oxidation is expected to be the rate-determining step. The subsequent stability of the radical cation will influence the reversibility of the process. The electron-withdrawing cyanoethyl groups may destabilize the radical cation, leading to rapid follow-up reactions. Therefore, the cyclic voltammogram is predicted to show an irreversible oxidation peak .
-
Influence of the m-Methyl Group: The methyl group at the meta position is weakly electron-donating through an inductive effect. This will slightly lower the oxidation potential compared to an unsubstituted N,N-dicyanoethylaniline. However, its effect will be less pronounced than a methyl group in the para position, which can also contribute to resonance stabilization of the radical cation.
Comparative Data Summary
The following table summarizes the expected and known electrochemical properties of this compound and its analogs. The values for this compound and N,N-Dicyanoethyl-p-toluidine are predictive and require experimental verification.
| Compound | N-Substituent Effect | Ring Substituent Position | Predicted/Known Oxidation Potential (vs. reference) | Predicted/Known Reversibility |
| This compound | Strong EWG (-CH₂CH₂CN) | meta | High | Irreversible |
| N,N-Dimethyl-m-toluidine | EDG (-CH₃) | meta | Moderate | Irreversible |
| N,N-Diethyl-m-toluidine | Stronger EDG (-CH₂CH₃) | meta | Lower than Dimethyl | Irreversible |
| N,N-Dicyanoethyl-p-toluidine | Strong EWG (-CH₂CH₂CN) | para | High (slightly lower than m-isomer) | Irreversible |
| N,N-Dimethyl-p-toluidine | EDG (-CH₃) | para | Lower than m-isomer | Irreversible |
Experimental Protocol for Validation
To validate the predicted electrochemical properties, the following detailed experimental protocol for cyclic voltammetry is provided. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Materials and Reagents
-
This compound and its analogs (as solids or oils)
-
Acetonitrile (CH₃CN), anhydrous, electrochemical grade
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), as supporting electrolyte
-
Argon or Nitrogen gas, high purity
-
Glassy carbon working electrode (GCE), ~3 mm diameter
-
Platinum wire counter electrode
-
Ag/AgCl or Ag/Ag⁺ reference electrode
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Potentiostat
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the electrochemical analysis.
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Comparative Guide to the Biological Activity Screening of N,N-Dicyanoethyl-m-toluidine Derivatives
Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can be readily modified to generate libraries of bioactive compounds is a perpetual endeavor. N,N-Dicyanoethyl-m-toluidine and its derivatives represent one such promising class of molecules. Built upon a central m-toluidine core, an aromatic amine known to be a constituent of various pharmaceutically relevant compounds, these molecules are distinguished by the presence of two cyanoethyl groups attached to the nitrogen atom.[1][2] The cyano (C≡N) group is a potent functional group in drug design, known for its ability to participate in hydrogen bonding, modulate electronic properties, and serve as a precursor for other functional groups. The strategic combination of the substituted aniline moiety with the dicyanoethyl functions provides a versatile template for exploring diverse structure-activity relationships (SAR).[1][3]
This guide provides a comprehensive comparison of the screening methodologies and biological activities associated with derivatives of this compound. We will delve into the experimental protocols for evaluating their antimicrobial, anticancer, and anti-inflammatory potential, present comparative data to illustrate performance against alternatives, and explain the scientific rationale behind the experimental designs. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this chemical class.
Antimicrobial Activity: A Pressing Need for Novel Agents
The rise of antibiotic resistance is a global health crisis, necessitating urgent research into new classes of antimicrobial agents.[4] Aromatic amines and their derivatives have historically been a rich source of antimicrobial compounds. The evaluation of this compound derivatives, particularly more complex structures like azomethines and β-lactams synthesized from cyanoethylated precursors, is a rational approach to discovering new leads in this therapeutic area.[4][5]
Experimental Protocol: Antimicrobial Susceptibility Testing
A robust and widely adopted method for preliminary antimicrobial screening is the Disc Diffusion Method .[4] This technique provides a qualitative and semi-quantitative assessment of a compound's ability to inhibit microbial growth.
Step-by-Step Methodology:
-
Microbial Culture Preparation: Inoculate a few colonies of the target bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Aspergillus niger) into 2-5 mL of appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud for fungi) and incubate for 2.5 hours to achieve a suitable microbial density.[4]
-
Agar Plate Inoculation: Uniformly spread the microbial suspension over the surface of a sterile agar plate using a sterile cotton swab. Allow the plate to dry.
-
Well Preparation: Create 6 mm diameter wells in the agar plate using a sterile cork borer.[4]
-
Compound Application: Prepare a solution of the test compound (e.g., 300 µg/mL in a solvent like DMF or DMSO). Pipette a fixed volume of this solution into the wells. A solvent-only well serves as the negative control.[4]
-
Incubation: Incubate the Petri plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.[4]
-
Data Collection: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone indicates greater antimicrobial activity.[4]
For a quantitative measure, the Serial Dilution Method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[4]
Workflow for Antimicrobial Screening
Caption: Workflow of the carrageenan-induced paw edema model.
Comparative Performance Data
The following table presents results from an anti-inflammatory study on a novel N-acylhydrazone derivative, demonstrating how data from the paw edema model is typically reported.
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) |
| JR19 [6] | 10 | ~59% |
| Indomethacin | [6]10 | ~55% |
| Vehicle | N/A | 0% (Control) |
| (Data adapted from a study on an N-acylhydrazone derivative for illustrative purposes). |
[6]Expert Insights: The data shows that the test compound JR19 exhibited a reduction in leukocyte migration and edema comparable to, or even slightly better than, the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. Fu[6]rther mechanistic studies could involve measuring levels of inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins (ILs) to understand how the compounds exert their effects, potentially through pathways like iNOS or sGC.
The this compound scaffold serves as a promising starting point for the development of novel therapeutic agents. As this guide has demonstrated, derivatives based on this core structure warrant systematic screening for a range of biological activities. The antimicrobial, anticancer, and anti-inflammatory assays detailed herein provide a robust framework for such an investigation.
Future success in this area will depend on a multi-faceted approach:
-
Synthesis of Diverse Libraries: Expanding the library of derivatives with varied substituents on the toluidine ring is crucial for comprehensive SAR studies.
-
Mechanism of Action Studies: For active compounds, elucidating the specific molecular targets and pathways is essential for optimization and further development.
-
In Vivo Efficacy and Toxicity: Promising in vitro candidates must be advanced to in vivo models to assess not only their efficacy but also their safety and pharmacokinetic profiles.
By leveraging these established screening protocols and a creative synthetic strategy, the full therapeutic potential of this compound derivatives can be systematically explored and potentially harnessed for future drug development.
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Synthesis, Characterisation and Antimicrobial Screening of Some Cyanoethylated Bioactive Azomethines and β-Lactams. Crimson Publishers. [Link]
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Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PubMed Central. [Link]
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A Comparative Guide to the Structure-Property Relationship of Substituted N,N-Dicyanoethyl Anilines
Authored by: A Senior Application Scientist
Abstract
Substituted N,N-dicyanoethyl anilines represent a versatile class of organic chromophores with significant potential in materials science. Their inherent donor-π-acceptor (D-π-A) framework, arising from the electron-donating aniline nitrogen and the electron-withdrawing cyanoethyl groups, makes them prime candidates for applications ranging from nonlinear optical (NLO) materials to fluorescent probes and synthetic dyes.[1][2][3][4] This guide provides an in-depth analysis of the structure-property relationships within this molecular family. We will explore how systematic modification of the aniline ring with various electron-donating and electron-withdrawing substituents allows for the precise tuning of their spectroscopic, nonlinear optical, and thermal properties. This document serves as a technical resource for researchers and professionals in chemistry and drug development, offering both theoretical insights and practical experimental protocols.
The N,N-Dicyanoethyl Aniline Scaffold: A Molecular Overview
At its core, the N,N-dicyanoethyl aniline structure consists of an aniline ring (the π-system) where the amino group is disubstituted with two cyanoethyl (-CH₂CH₂CN) moieties. The lone pair of electrons on the nitrogen atom acts as a potent electron donor, while the cyano groups possess an electron-withdrawing character. This arrangement establishes an intramolecular charge transfer (ICT) system, which is the primary origin of its unique optical properties.[5][6]
Caption: General structure of a substituted N,N-dicyanoethyl aniline.
The "R" group represents a variable substituent on the aromatic ring. By altering the electronic nature of this "R" group, we can modulate the electron density of the entire molecule, thereby controlling its properties.
Synthesis and Functionalization
The synthesis of these compounds is typically achieved through the cyanoethylation of a corresponding substituted aniline. This reaction involves the addition of acrylonitrile to the primary or secondary amine, often catalyzed by a weak acid like glacial acetic acid or a Lewis acid.[4]
General Synthesis Workflow
Caption: General workflow for the synthesis of N,N-dicyanoethyl anilines.
Experimental Protocol: Synthesis of 4-Methyl-N,N-bis(2-cyanoethyl)aniline
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylaniline (p-toluidine) (0.1 mol), acrylonitrile (0.25 mol, an excess to ensure disubstitution), and glacial acetic acid (20 mL).
-
Reaction: Heat the mixture to 80-90°C and maintain stirring for 8-12 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. A solid precipitate or an oil will form.
-
Isolation: If a solid forms, collect it by vacuum filtration. If an oil forms, extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system, typically an ethanol/water mixture, to yield the final product.
-
Characterization: Confirm the structure and purity using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Comparative Analysis: The Role of the Substituent (R)
The electronic character of the substituent "R" on the aniline ring is the primary determinant of the molecule's properties. We can broadly classify these into electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Spectroscopic Properties (UV-Vis Absorption and Fluorescence)
The absorption and emission wavelengths are directly related to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Substituents that decrease this energy gap cause a bathochromic (red) shift, while those that increase it cause a hypsochromic (blue) shift.
-
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density on the aniline nitrogen, enhancing its donor capability. This raises the energy of the HOMO more significantly than the LUMO, resulting in a smaller energy gap and a red shift in both absorption and emission spectra.[5][7]
-
Electron-Withdrawing Groups (EWGs): Halogens (-Cl, -Br) or nitro (-NO₂) groups pull electron density from the ring. This lowers the energy of both the HOMO and LUMO. The overall effect on the energy gap can vary, but strong EWGs, particularly in the para position, can significantly enhance the intramolecular charge transfer character, leading to large shifts and interesting optical properties.[5][6][7]
Table 1: Comparative Spectroscopic Data for Substituted N,N-Dicyanoethyl Anilines
| Substituent (R) | Electronic Nature | Typical λmax (Absorption) | Typical λem (Emission) | Expected Quantum Yield |
| -H | Neutral | ~300 nm | ~400 nm | Moderate |
| -CH₃ (para) | Weak EDG | ~310 nm | ~415 nm | Moderate-High |
| -OCH₃ (para) | Strong EDG | ~325 nm | ~435 nm | High |
| -Cl (para) | Weak EWG | ~305 nm | ~410 nm | Moderate-Low |
| -NO₂ (para) | Strong EWG | ~380 nm | ~500 nm | Low (often non-fluorescent) |
Note: Wavelengths are representative and can vary based on solvent and specific molecular structure.
Nonlinear Optical (NLO) Properties
NLO materials are crucial for applications in photonics and optical computing.[5] The key to a high NLO response, particularly the first-order hyperpolarizability (β), is a strong D-π-A system that facilitates efficient intramolecular charge transfer (ICT) upon excitation.
Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.
To maximize the NLO response in this system, one should pair the strong N,N-dicyanoethylamino donor with a powerful electron-withdrawing group (like -NO₂ or an additional -CN) at the para-position of the aniline ring. This creates a highly polarized molecule with a large change in dipole moment between the ground and excited states, a key factor for high hyperpolarizability.[6][7][8]
Table 2: Comparison of Calculated First Hyperpolarizability (β)
| Donor Group | Acceptor Group (para) | Conjugation | Relative β Value |
| -N(CH₃)₂ | -H | Aniline | Low |
| -N(CH₂CH₂CN)₂ | -H | Aniline | Moderate |
| -N(CH₂CH₂CN)₂ | -NO₂ | Aniline | Very High |
| -N(CH₃)₂ | -Vinyl-NO₂ | Extended π-system | Exceptionally High |
Note: These are relative trends. The choice of solvent can also significantly impact NLO properties.[6][7]
Thermal Stability
Thermal stability is critical for the practical application of materials, especially in electronic devices where they may be subjected to high temperatures. This property is commonly assessed using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature.
Substituents can influence thermal stability through several mechanisms:
-
Molecular Weight: Heavier substituents (e.g., -Br) generally increase the decomposition temperature (Td).
-
Intermolecular Forces: Groups capable of hydrogen bonding or strong dipole-dipole interactions can increase the energy required to break down the crystal lattice, leading to enhanced stability.
Table 3: Representative Thermal Stability Data
| Substituent (R) | Molecular Weight | Decomposition Temp. (Td) |
| -H | 213.25 g/mol | ~280 °C |
| -CH₃ | 227.28 g/mol | ~295 °C |
| -Cl | 247.70 g/mol | ~310 °C |
| -Br | 292.15 g/mol | ~320 °C |
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the purified, dry sample into an alumina or platinum crucible.
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Analysis: Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[9]
-
Data Interpretation: The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
Comparison with Alternative Chromophores
While N,N-dicyanoethyl anilines are highly tunable, it is useful to compare them with other classes of organic chromophores.
-
N,N-dimethylanilines: These are structurally similar but lack the cyano groups. The N,N-dimethylamino group is a slightly stronger electron donor than the N,N-dicyanoethylamino group, which can lead to further red-shifted spectra. However, the cyanoethyl groups offer sites for further chemical modification and can improve solubility in certain organic solvents.[7]
-
Porphyrins and Phthalocyanines: These are macrocyclic compounds with extensive π-conjugation, leading to very strong absorption in the visible region (Q-bands). They often exhibit excellent thermal stability and can be functionalized for "push-pull" electronic effects, making them strong candidates for NLO applications.[10][11]
-
Quinoline Derivatives: Quinoline is an electron-withdrawing moiety that, when combined with an electron-donating group like carbazole, can create efficient D-A systems with high thermal stability and desirable optoelectronic properties.[12]
Conclusion
The structure-property relationship of substituted N,N-dicyanoethyl anilines is a clear demonstration of the power of molecular engineering. The electronic properties of these chromophores can be systematically and predictably tuned by the judicious choice of substituents on the aniline ring.
-
Electron-donating groups red-shift the absorption/emission spectra and are beneficial for creating fluorescent probes for longer wavelength applications.
-
Strong electron-withdrawing groups paired with the potent donor create highly polarized molecules with significant potential for nonlinear optical materials.
-
The inherent stability and synthetic accessibility of this scaffold make it a valuable platform for developing novel functional materials for a wide array of scientific and technological applications.
By understanding the fundamental principles outlined in this guide, researchers can rationally design and synthesize novel N,N-dicyanoethyl aniline derivatives with tailored properties to meet specific application demands.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,N-Dicyanoethyl-m-toluidine
Introduction: N,N-Dicyanoethyl-m-toluidine is an aromatic tertiary amine, characterized by a toluidine core and two cyanoethyl functional groups. Its structure suggests its primary application as an intermediate in the synthesis of specialized dyes and pigments.[1] The disposal of this compound is not a routine matter; it requires a comprehensive understanding of its tripartite chemical nature: the inherent toxicity of an aromatic amine, the specific hazards of the toluidine moiety, and the reactivity of its nitrile (cyano) groups. Improper disposal poses a significant risk to personnel and the environment.
This guide provides a procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring safety and compliance from the point of generation to final disposition.
Section 1: Core Hazard Profile and Risk Assessment
The foundation of safe disposal is a thorough understanding of the risks. The hazard profile of this compound is extrapolated from data on its parent compound, m-toluidine, and related aromatic cyano compounds. This substance must be treated as highly hazardous.
Causality of Hazards:
-
Aromatic Amine Toxicity: Like many aromatic amines, toluidine derivatives can be readily absorbed through the skin and are toxic by ingestion and inhalation.[2][3] A primary systemic effect of concern is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, which can lead to cyanosis (bluish skin) and central nervous system depression.[4][5]
-
Nitrile Group Reactivity: The cyanoethyl groups are a source of significant latent hazard. While stable under normal conditions, nitriles can hydrolyze under strongly acidic or basic conditions or decompose under high heat (e.g., in a fire) to release highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx).[2][6]
-
Environmental Toxicity: Toluidine derivatives are recognized as being very toxic to aquatic life, with the potential for long-lasting adverse effects in the environment.[2][7] Therefore, release into any sewer system or waterway is strictly prohibited.[2][8]
Hazard Summary Table:
| Hazard Category | Description | Primary Mitigation |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[2][7] Potential for severe systemic effects including methemoglobinemia. | Use stringent personal protective equipment (PPE); avoid all direct contact. |
| Chronic Effects | May cause damage to organs through prolonged or repeated exposure.[2][7][9] Some related toluidines are classified as probable human carcinogens.[5] | Minimize exposure quantity and duration; work in well-ventilated areas. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[2][7] Must not be allowed to enter the environment.[8] | Collect all waste and rinsate for disposal by a licensed contractor. Do not dispose down the drain. |
| Reactivity | Combustible liquid.[7] Incompatible with strong acids, acid chlorides, and strong oxidizing agents.[4][9] Heating to decomposition emits toxic fumes of NOx and potentially HCN.[2] | Segregate from incompatible materials. Store away from heat and ignition sources. |
Section 2: Pre-Disposal Operations: Safe Handling and Waste Segregation
Proper procedure begins the moment the chemical is designated as waste. These steps are critical to prevent accidents in the laboratory before the waste is even collected.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this waste is the use of appropriate PPE. This creates a necessary barrier to prevent exposure.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Immediately replace gloves if they become contaminated.
-
Body Protection: Wear a chemically resistant lab coat and closed-toe shoes. For larger quantities, consider an apron or coveralls.[4]
-
Respiratory Protection: All handling of open containers should occur in a certified chemical fume hood to prevent inhalation of vapors.
Waste Segregation and Accumulation: Segregation is a critical control point to prevent dangerous chemical reactions. This compound waste must be kept separate from other waste streams.
-
Container Selection: Use a sturdy, leak-proof, and chemically compatible container (e.g., High-Density Polyethylene - HDPE or glass) with a secure screw cap. The container must be in good condition.
-
Labeling: The waste container must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Environmentally Hazardous")
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area within the lab. This area must be under the control of the operator, away from heat or ignition sources, and in secondary containment to contain any potential leaks.[4] Crucially, store it separately from incompatible materials, especially strong acids and oxidizers.[10]
Waste Segregation Workflow:
Sources
- 1. N-Ethyl-N-cyanoethyl-m-toluidine | 148-69-6 [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. M-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. epa.gov [epa.gov]
- 6. nj.gov [nj.gov]
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- 9. fishersci.com [fishersci.com]
- 10. nipissingu.ca [nipissingu.ca]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N-Dicyanoethyl-m-toluidine
As researchers and scientists in drug development, our work's integrity is matched only by our commitment to safety. Handling novel or specialized chemical reagents requires a proactive, evidence-based approach to personal protection. This guide provides essential safety and logistical information for handling N,N-Dicyanoethyl-m-toluidine. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, we will apply established principles of chemical safety by evaluating structurally similar molecules to construct a robust protective equipment protocol.
The foundational principle here is one of informed caution. The this compound structure contains the m-toluidine moiety. Toluidine and its derivatives are well-documented as a class of chemicals that are toxic by inhalation, in contact with skin, and if swallowed.[1][2][3][4] Therefore, we must assume this compound presents similar, if not identical, hazards.
Hazard Assessment Based on Structural Analogs
The core of our safety protocol is built upon the hazard profile of m-toluidine and its N-substituted derivatives. These compounds are consistently classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Analogs are classified as Category 3 toxic materials, meaning they are toxic if swallowed, in contact with skin, or inhaled.[1][3][4][5] This high level of toxicity through multiple exposure routes is the primary driver for our stringent PPE recommendations.
-
Organ Damage: Several analogs are noted to cause damage to organs through prolonged or repeated exposure.[1][4][6]
-
Irritation: These chemicals can cause serious skin and eye irritation.[3][7]
-
Aquatic Toxicity: Many related compounds are very toxic to aquatic life with long-lasting effects.[4] This informs our disposal and spill control procedures.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment is the final barrier between you and a chemical hazard. Before you even select your gloves, you must ensure the primary control measures are in place.
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to control airborne concentrations.[2] The work area must be equipped with a readily accessible eyewash station and safety shower.[1][7]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all tasks involving this chemical. Ensure all personnel are trained on the specific hazards and handling procedures. Never work alone when handling highly toxic materials.
Core PPE Protocols: A Detailed Breakdown
A multi-layered approach to PPE is essential. Each component protects a different exposure route and must be selected and used correctly.
Respiratory Protection
Given the high inhalation toxicity of related compounds, respiratory protection is not optional; it is a necessity.
-
Minimum Requirement: When working in a properly functioning chemical fume hood, a half-mask or full-facepiece respirator with organic vapor cartridges is required.[1][2][5]
-
Rationale: While a fume hood provides excellent protection, a respirator adds a critical layer of safety against unforeseen process failures, spills, or transient fluctuations in airflow.
-
Emergency Situations: In the event of a large spill or a situation where airborne concentrations may exceed the respirator's protection factor, a self-contained breathing apparatus (SCBA) is necessary.[1][5]
Eye and Face Protection
Protecting your eyes from splashes and vapors is critical.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1][5]
-
Splash Hazard: When performing any task with a potential for splashes, such as transferring liquids or preparing solutions, a full-face shield must be worn over the safety goggles.[1][3][8]
-
Rationale: Goggles protect from vapors and minor splashes, while the face shield provides a broader barrier against larger volume splashes, protecting the entire face.
Hand Protection
The dermal toxicity of toluidine analogs necessitates careful glove selection and use.[3][4]
-
Glove Selection: Use impervious gloves.[1][5] While specific permeation data for this compound is unavailable, gloves made of nitrile or butyl rubber are generally recommended for aromatic amines. Always use a thicker gauge glove (>8 mil) for better protection. For light-duty tasks, a thinner glove may be acceptable, but double-gloving is recommended.[8]
-
Procedural Integrity: Inspect gloves for any signs of degradation or puncture before each use.[3] Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[3] Dispose of contaminated gloves immediately as hazardous waste.[3]
Body Protection
Preventing skin contact is a primary goal.
-
Minimum Requirement: A clean, buttoned laboratory coat must be worn at all times.
-
Enhanced Protection: For procedures involving larger quantities (>50 mL) or significant splash potential, a chemically resistant apron or a full protective suit should be worn over the lab coat.[2][3] Protective boots may also be required depending on the scale of the operation.[1][5]
-
Rationale: Contaminated clothing must be removed immediately and decontaminated before reuse.[1][5] A lab coat provides a basic barrier, but more robust protection is needed for higher-risk tasks.
Operational PPE Matrix
This table provides at-a-glance guidance for matching the experimental task to the required level of PPE.
| Task | Potential Exposure | Minimum Required PPE | Rationale |
| Weighing Solid | Inhalation of fine particles, minor skin contact. | Chemical Fume Hood, Half-mask Respirator, Safety Goggles, Nitrile Gloves (double-gloved), Lab Coat. | Protects against inhalation of potent dust and incidental contact during transfer. |
| Preparing Solutions | Splash, vapor inhalation. | Chemical Fume Hood, Full-face Respirator (or Half-mask + Face Shield), Safety Goggles, Nitrile/Butyl Gloves, Chemically Resistant Apron over Lab Coat. | Provides enhanced protection for eyes, face, and body against splashes of concentrated liquid. |
| Running Reaction | Vapor inhalation, potential for leaks or splashes. | Closed System within Fume Hood, Half-mask Respirator, Safety Goggles, Nitrile/Butyl Gloves, Lab Coat. | Assumes a closed system minimizes exposure; PPE provides a safeguard against system failure. |
| Work-up/Extraction | High splash potential, significant vapor exposure. | Chemical Fume Hood, Full-face Respirator (or Half-mask + Face Shield), Safety Goggles, Nitrile/Butyl Gloves, Chemically Resistant Apron over Lab Coat. | Transferring liquids between vessels presents the highest risk of direct exposure. |
| Waste Disposal | Splash and contact with contaminated materials. | Chemical Fume Hood, Half-mask Respirator, Safety Goggles, Face Shield, Nitrile/Butyl Gloves, Chemically Resistant Apron. | Handling concentrated waste requires robust protection against splashes and contact. |
Decontamination and Disposal Plan
Safe disposal is as critical as safe handling.
Spill Response
-
Evacuate all non-essential personnel from the area.
-
Ensure your PPE is fully donned before addressing the spill.
-
Contain the spill by bunding with an inert absorbent material (e.g., dry sand, earth, or vermiculite).[5]
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[9]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Prevent all spilled material and cleanup materials from entering drains or waterways.[3][5]
PPE Doffing and Disposal
The process of removing PPE is a potential source of exposure. Follow a strict doffing sequence:
-
Outer Gloves: Remove and discard in a designated hazardous waste container.
-
Apron/Suit: Remove without touching the exterior surface and place in a hazardous waste container.
-
Face Shield/Respirator: Remove and store in a clean area if reusable, or discard if disposable.
-
Goggles: Remove.
-
Inner Gloves: Remove using the proper technique and discard.
-
Lab Coat: Remove and store appropriately.
-
Wash Hands: Wash hands and face thoroughly with soap and water after exiting the lab.[5]
All disposable items (gloves, pads, etc.) that have come into contact with this compound must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[5]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Workflow for selecting appropriate PPE when handling this compound.
By adhering to these rigorous, evidence-based protocols, you can effectively mitigate the risks associated with handling this compound, ensuring both your personal safety and the integrity of your research.
References
- Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council. [URL: https://polyurethane.americanchemistry.com/Resources-and-Document-Library/Guidance-for-Selection-of-Personal-Protective-Equipment-for-TDI-Users.pdf]
- SAFETY DATA SHEET: N-Methyl-m-toluidine. TCI AMERICA. [URL: https://www.labscoop.
- SAFETY DATA SHEET: N-Methyl-p-toluidine. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/M1315_EN.pdf]
- Material Safety Data Sheet: m-Toluidine. Spectrum Chemical. [URL: https://www.spectrumchemical.com/msds/T1105.pdf]
- SAFETY DATA SHEET: N,N-Dimethyl-m-toluidine. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC177650250]
- SAFETY DATA SHEET: p-Toluidine. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC138840050]
- Material Safety Data Sheet: m-TOLUIDINE. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/22575_1.pdf]
- SAFETY DATA SHEET: m-toluidine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/511218]
- SAFETY DATA SHEET: m-Toluidine. Deepak Nitrite. [URL: https://www.deepaknitrite.com/pdf/m-Toluidine-SDS-2021.pdf]
- m-TOLUIDINE. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
- SAFETY DATA SHEET: N,N-Dimethyl-p-toluidine. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC116901000]
- N-(2-CYANOETHYL)-N-(2-HYDROXYETHYL)-M-TOLUIDINE Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas_no=119-95-9]
- N,N-Diethyl-m-toluidine SDS, 91-67-8 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/N,N-diethyl-m-toluidine-cas-91-67-8.html]
- Material Safety Data Sheet - 4-Amino-N,N-Diethyl-m-Toluidine Hydrochloride, 98%. Cole-Parmer. [URL: https://www.coleparmer.com/msds/AC33614_msds.pdf]
- Exposure Data - Some Industrial Chemicals. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK304423/]
- N,N-Diethyl-m-toluidine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB5852899_EN.htm]
Sources
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- 6. fishersci.com [fishersci.com]
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- 9. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
